(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1S,2R)-2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1S,2R)-2-aminocyclohexane-1-carboxylic acid chemical properties
An In-Depth Technical Guide to (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid: Properties, Applications, and Experimental Considerations
Introduction
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a non-canonical, cyclic β-amino acid that has emerged as a cornerstone in modern medicinal chemistry and drug development. Its structurally constrained cyclohexane framework, combined with the specific cis stereochemical arrangement of its amino and carboxyl functional groups, imparts unique conformational properties that are highly sought after in the design of sophisticated molecular architectures. Unlike their linear α-amino acid counterparts, cyclic β-amino acids like this one serve as powerful tools for creating peptidomimetics with enhanced proteolytic stability, predictable secondary structures, and improved pharmacological profiles.[1][2]
This technical guide provides an in-depth exploration of the chemical properties, spectroscopic profile, and strategic applications of (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Authored for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with field-proven insights, offering a comprehensive resource for leveraging this versatile building block in the laboratory. We will delve into its structural nuances, its role in shaping peptide conformation, and practical methodologies for its incorporation into novel synthetic molecules.
Physicochemical and Structural Properties
The utility of (1S,2R)-2-aminocyclohexane-1-carboxylic acid in molecular design is fundamentally derived from its distinct structural and chemical characteristics. Understanding these properties is critical for predicting its behavior in both chemical reactions and biological systems.
Molecular Structure and Stereochemistry
The molecule features a cyclohexane ring with an amino group at position 2 and a carboxylic acid group at position 1. The specific stereochemical designation (1S,2R) dictates a cis relationship between these two functional groups, meaning they are situated on the same face of the ring. This configuration locks the molecule into a conformationally restrained state, a sharp contrast to the flexibility of acyclic amino acids. This rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.
Caption: 2D representation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
Core Chemical Properties
The fundamental physicochemical properties of this amino acid are summarized below. These data points are essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 189101-41-5 | [3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [3][4][5] |
| Molecular Weight | 143.18 g/mol | [4][5] |
| Appearance | White to light yellow powder/crystal | [6][7] |
| Melting Point | 264-266 °C | [3] |
| Solubility | Soluble in water | [7] |
| Topological Polar Surface Area | 63.3 Ų | [4][5] |
| Hydrogen Bond Donors | 2 | [4][5] |
| Hydrogen Bond Acceptors | 3 | [4][5] |
| XLogP3-AA | -1.5 | [4][5] |
The presence of both an acidic (carboxylic acid) and a basic (amino) group means the molecule exists as a zwitterion at physiological pH. The introduction of a carboxylic acid group generally enhances water solubility, which is a beneficial property for improving the pharmacokinetic profile of drug candidates.[8]
Spectroscopic Characterization
Confirming the identity, purity, and structure of (1S,2R)-2-aminocyclohexane-1-carboxylic acid and its derivatives relies on standard spectroscopic techniques. Below are the expected spectral features.
| Technique | Feature | Expected Characteristics | Rationale |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band, ~2500-3500 cm⁻¹ | The O-H bond is involved in strong hydrogen bonding, causing significant peak broadening.[9] |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band, ~1700-1725 cm⁻¹ | Characteristic of a carboxylic acid carbonyl. Conjugation or hydrogen bonding can shift it to <1700 cm⁻¹.[9] | |
| N-H Stretch (Amine) | Moderate band(s), ~3300-3500 cm⁻¹ | Primary amines typically show two bands in this region. | |
| N-H Bend (Amine) | Moderate band, ~1550-1650 cm⁻¹ | Bending vibration of the primary amine. | |
| ¹H NMR | -COOH Proton | Very broad singlet, ~10-12 ppm | Highly deshielded proton, often exchanges with trace water, leading to broadening.[9] |
| -CH-COOH Proton | Multiplet, ~2.0-2.5 ppm | Alpha to a carbonyl group, deshielded. | |
| -CH-NH₂ Proton | Multiplet, ~2.5-3.0 ppm | Alpha to the nitrogen atom, deshielded. | |
| -NH₂ Protons | Broad singlet, variable shift | Chemical shift and broadening are highly dependent on solvent and concentration due to exchange. | |
| Cyclohexane Protons | Complex multiplets, ~1.2-2.0 ppm | Overlapping signals from the CH₂ groups of the cyclohexane ring. | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | ~175-185 ppm | Typical chemical shift for a carboxylic acid carbon. |
| Aliphatic Carbons (-CH-) | ~50-60 ppm | Carbons directly attached to heteroatoms (N and COOH group). | |
| Aliphatic Carbons (-CH₂-) | ~20-40 ppm | Remaining carbons of the cyclohexane ring. | |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 143.09 (Exact Mass) | The exact mass is a key identifier in high-resolution mass spectrometry.[4] |
| Fragmentation | Loss of H₂O, COOH | Common fragmentation patterns for amino acids include the loss of water and the carboxyl group. |
Role in Medicinal Chemistry and Drug Development
The true power of (1S,2R)-2-aminocyclohexane-1-carboxylic acid lies in its application as a strategic tool for overcoming common challenges in drug design, particularly within the realm of peptide-based therapeutics.
A Versatile Peptidomimetic Building Block
Peptides are highly specific and potent biological modulators, but their therapeutic use is often hampered by poor metabolic stability (rapid degradation by proteases) and low bioavailability. Incorporating β-amino acids is a proven strategy to create "peptidomimetics" that resist enzymatic cleavage.[2]
The cyclic nature of this specific β-amino acid offers a distinct advantage by pre-organizing the peptide backbone. This conformational constraint can lock a peptide into its bioactive conformation, enhancing binding affinity and selectivity for its target. Furthermore, cyclic β-amino acids like this one are known to be efficient α-helix breakers, allowing for the precise disruption or stabilization of specific secondary structures within a peptide chain.[1]
Caption: Incorporation of a cyclic β-amino acid to constrain a peptide backbone.
Applications in Synthesis
As a chiral intermediate, (1S,2R)-2-aminocyclohexane-1-carboxylic acid is invaluable for constructing enantiomerically pure pharmaceuticals.[6] Its defined stereochemistry is transferred to the final product, which is critical as different enantiomers of a drug can have vastly different biological activities and toxicities.
Key therapeutic areas where this building block and its derivatives have shown promise include:
-
Neurological Disorders: It serves as a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological pathways.[6]
-
Anti-Inflammatory and Antibacterial Agents: The rigid cyclohexane scaffold has been shown to be a favorable moiety in the development of compounds with anti-inflammatory and antibacterial properties.[10]
-
Bioconjugation: The dual functionality allows it to act as a linker, attaching biomolecules to surfaces or other molecules for applications in targeted drug delivery and diagnostics.[6]
Experimental Protocols and Considerations
Successful utilization of (1S,2R)-2-aminocyclohexane-1-carboxylic acid requires a solid understanding of its handling, reactivity, and common synthetic transformations.
Synthesis and Functionalization Workflow: Amide Coupling
A frequent and critical reaction involving this amino acid is the formation of an amide bond between its carboxylic acid and a primary or secondary amine. This is a cornerstone of peptide synthesis. The workflow typically requires protection of the amino group to prevent self-reaction, activation of the carboxylic acid, and subsequent coupling, followed by deprotection.
Protocol: Boc-Protected Amide Coupling
-
Amino Group Protection (if starting from the unprotected amino acid):
-
Step: Dissolve (1S,2R)-2-aminocyclohexane-1-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base (e.g., NaOH) to deprotonate the amino group. Add Di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Causality: The Boc protecting group is essential to prevent the amine from acting as a nucleophile, ensuring that only the carboxylic acid reacts in the subsequent coupling step. It is stable under basic/nucleophilic conditions but easily removed with acid.[6]
-
-
Carboxylic Acid Activation and Coupling:
-
Step: Dissolve the resulting Boc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA). Stir for a few minutes to activate the carboxyl group, then add the desired amine nucleophile.
-
Causality: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling agents form a highly reactive activated ester intermediate, which is then readily attacked by the amine to form a stable amide bond. The base neutralizes the acidic byproducts formed during the reaction.
-
-
Deprotection of the Amino Group:
-
Step: Dissolve the purified, Boc-protected product in a suitable solvent (e.g., CH₂Cl₂) and add a strong acid (e.g., trifluoroacetic acid, TFA, or HCl in dioxane). Stir until the Boc group is cleaved (monitored by TLC or LC-MS).
-
Causality: The tert-butyl carbamate is labile in strong acid, collapsing to release the free amine, carbon dioxide, and isobutylene. This step regenerates the amino group for further functionalization or for the final compound.
-
Caption: General workflow for the amide coupling of Boc-protected (1S,2R)-ACHC.
Handling and Storage
-
Storage: The compound should be stored in a cool, dry, and dark place to prevent degradation.[7] For the Boc-protected version, storage at 0-8 °C is recommended.[6]
-
Safety: While safety data for this specific isomer is limited, related aminocyclohexanecarboxylic acids are classified as irritants, causing potential skin, eye, and respiratory irritation.[5] Therefore, standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood.
Conclusion
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is far more than a simple cyclic amino acid; it is a precision tool for molecular engineering. Its inherent conformational rigidity, defined stereochemistry, and ability to enhance the drug-like properties of peptides make it an exceptionally valuable building block for medicinal chemists. By providing resistance to proteolysis and enabling the fine-tuning of molecular architecture, it opens avenues for the development of novel therapeutics with superior efficacy and pharmacokinetic profiles. A thorough understanding of its chemical properties, spectroscopic signatures, and reaction workflows, as outlined in this guide, is paramount for unlocking its full potential in the pursuit of next-generation pharmaceuticals.
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(1S,2R)-2-aminocyclohexane-1-carboxylic acid stereochemistry and chirality
An In-Depth Technical Guide to the Stereochemistry and Chirality of (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a chiral cyclic β-amino acid of significant interest in medicinal chemistry and materials science. Its constrained cyclohexane backbone and defined stereochemistry offer a unique scaffold for the synthesis of peptidomimetics, chiral catalysts, and pharmacologically active compounds. This guide provides a comprehensive technical overview of the stereochemical and chiral aspects of this molecule, including its isomeric landscape, conformational preferences, stereoselective synthesis, and analytical methods for stereochemical assignment. As a Senior Application Scientist, the following sections are designed to offer not just protocols, but the underlying scientific rationale to empower researchers in their application of this versatile building block.
The Stereochemical Landscape of 2-Aminocyclohexane-1-carboxylic Acid
The structure of 2-aminocyclohexane-1-carboxylic acid features two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these isomers is crucial for understanding their distinct chemical and biological properties.[1][2]
The prefixes cis and trans are used to describe the relative orientation of the amino and carboxylic acid groups. In the cis isomers, both substituents are on the same face of the cyclohexane ring, while in the trans isomers, they are on opposite faces.
-
(1S,2R)-2-aminocyclohexane-1-carboxylic acid and its enantiomer (1R,2S)-2-aminocyclohexane-1-carboxylic acid: These are the cis isomers.[3]
-
(1S,2S)-2-aminocyclohexane-1-carboxylic acid and its enantiomer (1R,2R)-2-aminocyclohexane-1-carboxylic acid: These are the trans isomers.[2]
The specific stereoisomer of interest, (1S,2R)-2-aminocyclohexane-1-carboxylic acid, has the amino group and the carboxylic acid group in a cis relationship on the cyclohexane ring.[1]
Caption: Stereochemical relationships of 2-aminocyclohexane-1-carboxylic acid isomers.
Conformational Analysis: The Impact of Stereochemistry
The cyclohexane ring is not planar and exists predominantly in a chair conformation. The stereochemistry of the substituents at C1 and C2 dictates their preferred axial or equatorial orientation, which in turn influences the molecule's overall shape, stability, and biological activity.
For the cis isomer, (1S,2R)-2-aminocyclohexane-1-carboxylic acid, one substituent will be in an axial position and the other in an equatorial position in the most stable chair conformation. In contrast, the trans isomers can exist in a diaxial or a diequatorial conformation, with the latter being significantly more stable due to reduced steric strain. This conformational rigidity is a key feature exploited in the design of structured peptides (foldamers).[4][5]
Stereoselective Synthesis and Resolution
The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexane-1-carboxylic acid is a critical step for its application in pharmaceuticals and other chiral technologies. The choice of synthetic strategy depends on the desired scale and purity.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired stereoisomer directly. One common approach involves the diastereoselective reduction of a chiral precursor. For instance, the reductive amination of a 2-oxocyclohexanecarboxylic acid derivative with a chiral amine can yield a diastereomeric mixture that can be separated, followed by removal of the chiral auxiliary.[6]
Resolution of Racemic Mixtures
Resolution is a widely used method for separating enantiomers from a racemic mixture. This typically involves the formation of diastereomeric salts with a chiral resolving agent.
Caption: Workflow for the resolution of racemic cis-2-aminocyclohexane-1-carboxylic acid.
Experimental Protocol: Resolution of Racemic cis-2-Aminocyclohexane-1-carboxylic Acid
-
Dissolution: Dissolve one equivalent of the racemic cis-2-aminocyclohexane-1-carboxylic acid in a suitable hot solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Resolving Agent: Add one equivalent of a chiral resolving agent (e.g., (R)-mandelic acid or a chiral amine) to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched amino acid. The resolving agent will remain in the solution.
-
Purification: Collect the solid amino acid by filtration, wash with cold water, and dry under vacuum.
-
Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.
Analytical Techniques for Stereochemical Characterization
The confirmation of the absolute and relative stereochemistry is paramount. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry (cis vs. trans) based on the coupling constants between the protons at C1 and C2. For the absolute stereochemistry and enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are used to create diastereomeric environments that result in distinguishable NMR signals for the enantiomers.[7][8][9]
Caption: Principle of enantiomeric purity determination by NMR using a chiral solvating agent.
X-ray Crystallography
For crystalline materials, single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, including the absolute stereochemistry.[4][10][11] This technique is often used to confirm the structure of a newly synthesized stereoisomer or a key intermediate.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used analytical technique for separating enantiomers and determining enantiomeric excess. The separation is achieved by using a chiral stationary phase that interacts differently with each enantiomer.
Applications in Research and Development
The well-defined stereochemistry and conformational rigidity of (1S,2R)-2-aminocyclohexane-1-carboxylic acid make it a valuable building block in several areas:
-
Peptidomimetics and Foldamers: Its constrained structure can induce specific secondary structures, such as helices, in peptides.[4][5] This is crucial for designing peptides with enhanced biological activity and stability.
-
Pharmaceuticals: It serves as a key chiral intermediate in the synthesis of various drug candidates.[12] The stereochemistry is often critical for the drug's efficacy and safety, as different stereoisomers can have different pharmacological activities and toxicities.[13][14][15]
-
Chiral Catalysis: Derivatives of this amino acid can be used as chiral ligands in asymmetric catalysis.
Summary of Key Properties
| Property | Value | Source |
| IUPAC Name | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | [1][16] |
| Molecular Formula | C7H13NO2 | [1][16] |
| Molecular Weight | 143.18 g/mol | [1][16] |
| CAS Number | 189101-41-5 | [1][16] |
| Stereochemistry | cis configuration | [1] |
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A Senior Application Scientist's Guide to the Enantioselective Synthesis of (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
Foreword: The Significance of Chiral Purity in Modern Drug Development
In the landscape of contemporary pharmaceutical research and development, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological and toxicological profile. The differential interaction of enantiomers with a chiral biological environment can lead to profound differences in efficacy and safety. It is within this context that the synthesis of enantiomerically pure compounds, such as (1S,2R)-2-aminocyclohexane-1-carboxylic acid, becomes a paramount objective. This cyclic β-amino acid is a valuable building block in the synthesis of a variety of bioactive molecules, where its constrained conformation can impart favorable pharmacokinetic properties and target-binding affinities. This guide provides an in-depth technical overview of the primary strategies for obtaining this valuable chiral intermediate in its enantiomerically pure form, with a focus on both enzymatic and classical chemical resolution techniques.
Strategic Approaches to Enantiomeric Purity
The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexane-1-carboxylic acid predominantly relies on the resolution of a racemic mixture of the cis-diastereomer. Two principal strategies have proven to be effective in achieving high enantiomeric excess (ee):
-
Enzymatic Kinetic Resolution (EKR): This elegant approach leverages the high stereoselectivity of enzymes, most notably lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.[1]
-
Classical Chemical Resolution via Diastereomeric Salt Formation: This well-established technique involves the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[2] Due to their different physical properties, these salts can be separated by fractional crystallization.[2]
This guide will delve into the practical execution of both methodologies, providing detailed protocols and insights into the underlying principles that govern their success.
Part 1: Enzymatic Kinetic Resolution: A Biocatalytic Approach to Chirality
Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for the synthesis of enantiomerically pure compounds. The use of lipases, in particular, has gained widespread acceptance due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[3]
The Underlying Principle: Lipase-Catalyzed Enantioselective Acylation
The kinetic resolution of racemic cis-2-aminocyclohexane-1-carboxylic acid typically involves the esterification of the carboxylic acid moiety, followed by the lipase-catalyzed acylation of the amino group. The enzyme, being a chiral catalyst, preferentially acylates one enantiomer at a much faster rate than the other.[4] This rate difference allows for the separation of the faster-reacting enantiomer (as its N-acyl derivative) from the slower-reacting, and now enantioenriched, enantiomer.
dot```dot graph ER_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];
Racemic_Ester [label="Racemic cis-Ester\n((1R,2S) and (1S,2R))"]; Lipase [label="Lipase (e.g., CALB)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; Acyl_Donor [label="Acyl Donor\n(e.g., Ethyl Acetate)"]; Transition_State [label="Diastereomeric\nTransition States", shape=diamond, color="#FBBC05", fillcolor="#FFFFFF"]; Acylated_Enantiomer [label="Acylated (1R,2S)-Enantiomer"]; Unreacted_Enantiomer [label="Unreacted (1S,2R)-Enantiomer\n(Enantioenriched)"]; Separation [label="Separation\n(e.g., Chromatography)"]; Final_Product [label="Enantiomerically Pure\n(1S,2R)-Amino Acid"]; Hydrolysis [label="Hydrolysis"];
Racemic_Ester -> Transition_State; Lipase -> Transition_State; Acyl_Donor -> Transition_State; Transition_State -> Acylated_Enantiomer [label="Fast"]; Transition_State -> Unreacted_Enantiomer [label="Slow"]; Acylated_Enantiomer -> Separation; Unreacted_Enantiomer -> Separation; Separation -> Final_Product [label="Followed by ester hydrolysis"]; }
Caption: Workflow for Chemical Resolution via Diastereomeric Salt Formation.
Experimental Protocol: Resolution using L-(+)-Tartaric Acid
This protocol is adapted from established procedures for the resolution of cyclic amines and amino acids using tartaric acid.
[5][6]Step 1: Formation of Diastereomeric Salts
-
Dissolve racemic cis-2-aminocyclohexane-1-carboxylic acid (1.0 eq) in a suitable solvent, such as a mixture of water and a lower alcohol (e.g., methanol or ethanol).
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in the same solvent system, with gentle heating if necessary.
-
Slowly add the tartaric acid solution to the amino acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be required to maximize the yield.
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent.
Step 3: Liberation of the Enantiomerically Pure Amino Acid
-
Dissolve the isolated diastereomeric salt in water.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (if known) or to a pH where the amino acid is least soluble, using a suitable base (e.g., dilute ammonium hydroxide).
-
The enantiomerically enriched amino acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the enantiomerically pure (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
Comparative Analysis of Synthetic Strategies
The choice between enzymatic and chemical resolution often depends on factors such as scale, cost, desired purity, and available resources.
| Parameter | Enzymatic Kinetic Resolution (EKR) | Classical Chemical Resolution |
| Principle | Different reaction rates of enantiomers with a chiral catalyst. | [4] Formation and separation of diastereomeric salts with different physical properties. |
| Typical Yield | Theoretically limited to 50% for the desired enantiomer. | [4] Can be higher than 50% if the unwanted enantiomer can be racemized and recycled. |
| Enantiomeric Excess (ee) | Often very high (>99%) due to the high selectivity of enzymes. | [7] Highly dependent on the efficiency of the crystallization process; may require multiple recrystallizations to achieve high ee. |
| Advantages | - Mild reaction conditions- High enantioselectivity- Environmentally friendly (biocatalyst)- Recyclable catalyst | - Scalable- Well-established and robust- Potentially lower cost of resolving agent |
| Disadvantages | - 50% theoretical yield limitation- Enzyme cost and stability can be a factor- Requires initial esterification of the carboxylic acid | - May require extensive screening of resolving agents and solvents- Can be labor-intensive (multiple crystallizations)- May generate more chemical waste |
Quality Control: Determination of Enantiomeric Purity
The successful synthesis of an enantiomerically pure compound necessitates a reliable analytical method to verify its enantiomeric excess. The two most common techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. I[8]t utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
[8]dot
Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomeric species in situ, which will have distinct NMR signals. T[9]his is achieved by adding a chiral solvating agent (CSA) to the NMR sample of the analyte. T[9]he CSA forms transient diastereomeric complexes with the enantiomers, leading to a separation of their corresponding signals in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.
The synthesis of enantiomerically pure (1S,2R)-2-aminocyclohexane-1-carboxylic acid is a critical endeavor for advancing drug discovery and development. Both enzymatic kinetic resolution and classical chemical resolution offer viable and robust pathways to this important chiral building block. The choice of methodology will ultimately be guided by the specific requirements of the project, including scale, cost, and desired level of purity. By understanding the principles and practical considerations of each approach, and by employing rigorous analytical techniques to verify the outcome, researchers can confidently and efficiently access this valuable chiral intermediate for the synthesis of next-generation therapeutics.
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- Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2016). Royal Society of Chemistry.
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- Chiral HPLC Analysis for Enantiomeric Excess Determin
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- A Comparative Guide to the Resolution of trans-cyclohexane-1,2-diamine: Tartaric Acid as the Reagent of Choice. (2025). Benchchem.
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- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules, 28(13), 5084.
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spectroscopic data for (1S,2R)-2-aminocyclohexane-1-carboxylic acid (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
Introduction
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a cyclic β-amino acid, a class of compounds of significant interest in medicinal chemistry and materials science. Its constrained cyclohexane backbone makes it a valuable building block for creating peptidomimetics with well-defined secondary structures, enhancing biological activity and metabolic stability. As a Senior Application Scientist, this guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The causality behind experimental choices and the interpretation of the resulting data are explained to ensure a self-validating system of analysis for researchers, scientists, and drug development professionals.
Molecular Structure and Stereochemistry
The defining feature of (1S,2R)-2-aminocyclohexane-1-carboxylic acid is the cis stereochemical relationship between the amino (-NH₂) and carboxylic acid (-COOH) groups on the cyclohexane ring. This arrangement dictates the molecule's conformational preferences and its interactions in biological systems. Understanding this structure is fundamental to interpreting its spectroscopic data.
Caption: Atom Numbering for (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For (1S,2R)-2-aminocyclohexane-1-carboxylic acid, it confirms the connectivity and, crucially, the cis stereochemistry through the analysis of proton-proton coupling constants.
Expertise & Experience: Causality in Experimental Choices
The choice of solvent is critical for analyzing amino acids. Deuterated water (D₂O) is often used for its excellent sample solubility. However, it leads to the rapid exchange of labile protons (-NH₂ and -COOH) with deuterium, causing their signals to disappear from the ¹H NMR spectrum.[1] To observe these protons, aprotic polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are preferred.[1][2] This guide will reference data acquired in DMSO-d₆ to provide a more complete picture of the proton environment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of (1S,2R)-2-aminocyclohexane-1-carboxylic acid in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is essential for resolving the complex, overlapping multiplets of the cyclohexane ring protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, acquire 2D correlation spectra such as COSY (H-H correlation) and HSQC (direct C-H correlation).[1]
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum is characterized by a series of complex multiplets for the aliphatic protons on the cyclohexane ring, in addition to signals for the exchangeable protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| COOH | ~12.0 | broad singlet | - | Signal is broad due to hydrogen bonding and exchange. Position is concentration-dependent.[1] |
| NH₂ | ~7.5 - 8.5 | broad singlet | - | Also a broad, exchangeable proton signal. |
| H2 (CH-N) | ~3.0 - 3.2 | multiplet | - | Deshielded by the adjacent electronegative nitrogen atom. |
| H1 (CH-COOH) | ~2.2 - 2.4 | multiplet | - | Deshielded by the adjacent carbonyl group.[3] |
| H3, H4, H5, H6 | ~1.1 - 1.9 | overlapping multiplets | - | These protons reside in a complex spin system, leading to significant signal overlap. |
Note: The exact chemical shifts and coupling constants can vary based on solvent, concentration, and temperature.
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |
| C=O (Carboxyl) | ~175.4 | The most downfield signal, characteristic of a carboxylic acid carbonyl carbon.[4] |
| C2 (CH-N) | ~50.8 | Carbon directly attached to the amino group. |
| C1 (CH-COOH) | ~48.4 | Carbon directly attached to the carboxyl group. |
| C3, C4, C5, C6 | ~24.8 - 32.2 | Aliphatic carbons of the cyclohexane ring. Specific assignments require 2D NMR.[4] |
Data referenced from similar Fmoc-protected cis-2-aminocyclohexane carboxylic acid in DMSO.[4] The protecting group has a minor effect on the ring carbon shifts.
Caption: Correlation of functional groups to IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Expertise & Experience: Causality in Experimental Choices
Electrospray Ionization (ESI) is the preferred method for analyzing polar, non-volatile molecules like amino acids. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion. Analysis is usually performed in positive ion mode, which protonates the basic amino group to form the [M+H]⁺ ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
MS Data Interpretation
-
Molecular Ion: The molecular formula is C₇H₁₃NO₂. The monoisotopic mass is 143.09 Da. [5][6]In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 144.10 .
-
Fragmentation Pattern: Collision-induced dissociation (CID) of the m/z 144.10 precursor ion can induce fragmentation. Key expected fragment ions for amino acids include:
-
[M+H - H₂O]⁺ (m/z 126.09): Loss of a water molecule.
-
[M+H - COOH]⁺ or [M+H - HCOOH]⁺ (m/z 99.10 or 98.09): Loss of the carboxyl group or formic acid. This is a very common fragmentation pathway for carboxylic acids. [7] * [M+H - NH₃]⁺ (m/z 127.09): Loss of ammonia from the amino group.
-
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion
The structural characterization of (1S,2R)-2-aminocyclohexane-1-carboxylic acid is reliably achieved through a combination of NMR, IR, and MS techniques. NMR spectroscopy confirms the carbon-hydrogen framework and the critical cis stereochemistry. IR spectroscopy provides rapid confirmation of the essential amino and carboxylic acid functional groups, while mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. This guide provides the foundational data and interpretive logic required for researchers to confidently identify and utilize this important molecule in their work.
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An In-depth Technical Guide to the Solubility of (1S,2R)-2-aminocyclohexane-1-carboxylic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers qualitative solubility profiles in various solvents, and provides detailed protocols for quantitative solubility determination. Our approach is grounded in scientific principles and practical laboratory applications to empower your research and development endeavors.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation and bioavailability. For a molecule like (1S,2R)-2-aminocyclohexane-1-carboxylic acid, a non-proteinogenic cyclic β-amino acid, understanding its solubility is paramount. This understanding informs solvent selection for synthesis and purification, aids in the design of formulation strategies, and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A suboptimal solubility profile can lead to challenges in achieving therapeutic concentrations, thereby hindering clinical success.
Molecular Structure and its Influence on Solubility
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a fascinating molecule characterized by a cyclohexane ring, an amine group, and a carboxylic acid group. Its specific stereochemistry dictates its three-dimensional shape and, consequently, its interactions with solvent molecules.
Key Molecular Features Influencing Solubility:
-
Zwitterionic Nature: Like other amino acids, (1S,2R)-2-aminocyclohexane-1-carboxylic acid can exist as a zwitterion, possessing both a positive charge on the amino group (-NH3+) and a negative charge on the carboxyl group (-COO-).[1][2][3] This dual ionic character significantly enhances its polarity and its ability to interact with polar solvents, particularly water.[4][5] The presence of these charges allows for strong electrostatic interactions and hydrogen bonding with protic solvents.
-
pH-Dependent Solubility: The overall charge of the molecule is highly dependent on the pH of the solution.[6][7][8]
-
At low pH (acidic conditions), the carboxyl group is protonated (-COOH), and the molecule carries a net positive charge.
-
At high pH (basic conditions), the amino group is deprotonated (-NH2), and the molecule carries a net negative charge.
-
At the isoelectric point (pI), the net charge is zero, and the molecule exists predominantly as a zwitterion. Typically, amino acids exhibit their lowest solubility at their isoelectric point.[9]
-
-
Cyclic and Non-polar Backbone: The cyclohexane ring provides a rigid, non-polar scaffold. This hydrophobic character can limit solubility in highly polar solvents and enhance it in less polar organic solvents. The interplay between the polar functional groups and the non-polar ring is a key determinant of the overall solubility profile.
Qualitative Solubility Profile of (1S,2R)-2-aminocyclohexane-1-carboxylic acid
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Slightly Soluble | The zwitterionic nature allows for strong hydrogen bonding and dipole-dipole interactions. The hydrochloride salt of the cis-isomer is soluble in water.[6] Related compounds like 4-aminocyclohexanecarboxylic acid are also water-soluble.[10] However, the non-polar cyclohexane backbone may limit very high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can effectively solvate both the charged and non-polar portions of the molecule. The hydrochloride salt of the cis-isomer is soluble in DMSO.[6] |
| Less Polar | Acetone, Ethyl Acetate | Slightly Soluble to Insoluble | The polarity of these solvents may not be sufficient to overcome the strong intermolecular forces (crystal lattice energy) of the solid amino acid. |
| Non-polar | Toluene, Hexane, Dichloromethane (DCM), Diethyl Ether | Insoluble | The significant difference in polarity between the zwitterionic amino acid and these non-polar solvents results in poor solvation. A study on related trans-cyclohexane-β-amino acid derivatives indicated low solubility in water, and by extension, likely very poor solubility in non-polar organic solvents.[11] |
Quantitative Determination of Thermodynamic Solubility: A Practical Guide
To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility.[12][13][14][15]
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Experimental Protocol
Materials:
-
(1S,2R)-2-aminocyclohexane-1-carboxylic acid (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[16][17][18][19]
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of solid (1S,2R)-2-aminocyclohexane-1-carboxylic acid to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established with the solid phase.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from interfering with the subsequent analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of (1S,2R)-2-aminocyclohexane-1-carboxylic acid of known concentrations in the same solvent.
-
Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[20]
-
Construct a calibration curve from the standard solutions and use it to calculate the concentration of the diluted sample.
-
Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Factors Influencing Experimental Outcomes
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is crucial to maintain a constant and accurately recorded temperature throughout the experiment.
-
pH of the Medium: For ionizable compounds like amino acids, pH is a critical factor. When determining aqueous solubility, using buffered solutions at physiologically relevant pH values (e.g., pH 7.4) is often necessary.
-
Purity of the Compound: The presence of impurities can affect the measured solubility. It is essential to use a well-characterized and pure sample of (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
-
Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used in the solubility study.
Conclusion
While quantitative solubility data for (1S,2R)-2-aminocyclohexane-1-carboxylic acid is not widely published, a thorough understanding of its molecular structure allows for a reasoned prediction of its solubility profile. It is expected to be most soluble in polar protic and aprotic solvents and poorly soluble in non-polar organic solvents. For definitive quantitative data, the shake-flask method, coupled with a reliable analytical technique like HPLC, provides a robust and accurate approach. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently assess the solubility of this and other novel compounds, a critical step in the journey of drug discovery and development.
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StudySmarter. Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview. [Online] Available at: [Link]
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ACS Publications. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Online] Industrial & Engineering Chemistry Research. Available at: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online] Available at: [Link]
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ACS Publications. Influence of pH Value and Ionic Liquids on the Solubility of l-Alanine and l-Glutamic Acid in Aqueous Solutions at 30 °C. [Online] Journal of Chemical & Engineering Data. Available at: [Link]
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NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Online] Available at: [Link]
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Quora. What is a zwitterion in relation to amino acids?. [Online] Available at: [Link]
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Springer. A review of methods for solubility determination in biopharmaceutical drug characterization. [Online] Available at: [Link]
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Chemistry LibreTexts. 26.1: Structures of Amino Acids. [Online] Available at: [Link]
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ResearchGate. Experimental solubility data and correlated results of amino acids in water at 298.15 K. [Online] Available at: [Link]
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ResearchGate. pH dependence of amino acid solubility. [Online] Available at: [Link]
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QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. [Online] Available at: [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Online] Available at: [Link]
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BuyersGuideChem. (1S,2R)-2-aminocyclohexanecarboxylic acid. [Online] Available at: [Link]
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Optical properties of amino acids: What are zwitterions?. [Online] Available at: [Link]
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Study.com. Zwitterion | Definition, Structure & Properties. [Online] Available at: [Link]
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ResearchGate. The solubility-pH profiles of amino acids showing departures from the... [Online] Available at: [Link]
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DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Online] Available at: [Link]
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PubChem. (1S,2R)-2-aminocyclohexane-1-carboxylic acid. [Online] Available at: [Link]
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Microbe Notes. Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. [Online] Available at: [Link]
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ResearchGate. How to measure solubility for drugs in oils/emulsions?. [Online] Available at: [Link]
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IS MUNI. Physical Properties: Solubility Classification. [Online] Available at: [Link]
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PubChem. (1S,2S)-2-Aminocyclohexanecarboxylic Acid. [Online] Available at: [Link]
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PubChem. 2-Aminocyclohexanecarboxylic acid. [Online] Available at: [Link]
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ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Online] Available at: [Link]
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IJCRT. Comparative Study of UV And HPLC Methods for Estimation of Drug. [Online] Available at: [Link]
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Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Online] Available at: [Link]
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White Rose eTheses Online. The Continuous Extraction of Carboxylic Acids and Amines. [Online] Available at: [Link]
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ResearchGate. How to extract a molecule with amine and carboxylic acid functional group on it?. [Online] Available at: [Link]
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7.3 Solubility of Amines. [Online] Available at: [Link]
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ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. [Online] Available at: [Link]
-
Reddit. carboxylic acid solubility + TLC. [Online] Available at: [Link]
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commercial availability of (1S,2R)-2-aminocyclohexane-1-carboxylic acid
An In-depth Technical Guide to the Commercial Availability and Synthetic Landscape of (1S,2R)-2-aminocyclohexane-1-carboxylic Acid
Executive Summary
(1S,2R)-2-aminocyclohexane-1-carboxylic acid (ACHC) is a conformationally constrained cis-β-amino acid that has garnered significant interest in medicinal chemistry and materials science. Its rigid cyclic structure provides a unique scaffold for designing peptidomimetics, foldamers, and chiral catalysts. The specific (1S,2R) stereochemistry is crucial for its interaction with biological targets and for directing the stereochemical outcome of asymmetric reactions. This guide offers a comprehensive overview for researchers and drug development professionals on the commercial procurement of (1S,2R)-ACHC and its derivatives, details a robust synthetic protocol for its preparation when a commercial source is unavailable or unsuitable, and explores its key applications.
Introduction: The Significance of a Constrained β-Amino Acid
(1S,2R)-2-aminocyclohexane-1-carboxylic acid belongs to the class of cyclic β-amino acids. Unlike their linear counterparts, the cyclohexane ring locks the backbone into a specific conformation, which is highly desirable in drug design. This pre-organization can lead to enhanced binding affinity, improved metabolic stability, and specific secondary structures in peptides. The cis-relationship between the amino and carboxylic acid groups in the (1S,2R) isomer further defines its three-dimensional shape, making it a valuable building block for creating complex molecules with high stereochemical precision[1]. Its applications range from the synthesis of novel pharmaceuticals, particularly for neurological disorders, to the development of advanced polymers and chiral intermediates[1][2].
Commercial Availability and Procurement
(1S,2R)-2-aminocyclohexane-1-carboxylic acid and its protected derivatives are available from various chemical suppliers. Procurement in the form of the free amino acid, a hydrochloride salt, or with amine-protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) is possible. These protected forms are essential for applications in solid-phase peptide synthesis[2].
When sourcing this compound, it is critical to verify the stereochemical purity. Researchers should request a certificate of analysis confirming the identity and enantiomeric excess (e.e.) of the product.
Table 1: Commercial Suppliers of (1S,2R)-2-aminocyclohexane-1-carboxylic Acid and Derivatives
| Supplier | Product Name(s) | CAS Number(s) | Notes |
| Parchem | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | 1284942-95-5, 189101-41-5 | Provides the free amino acid.[3] |
| JHECHEM CO LTD | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | 189101-41-5 | A China-based manufactory.[4] |
| Vulcanchem | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | 189101-41-5 | Listed as a valuable intermediate for drug design.[5] |
| Sigma-Aldrich | (1S,2R)-Fmoc-2-aminocyclohexane carboxylic acid | MFCD06410975 | Offers the Fmoc-protected version for peptide synthesis.[6] |
| Chem-Impex | (1S,2R)-Boc-2-aminocyclohexane carboxylic acid | 865689-36-7 | Provides the Boc-protected derivative, highlighting its use in pharmaceuticals.[1][2] |
| Biosynth | (1S,2R)-2-aminocyclohexanecarboxylic acid hydrochloride | 158414-45-0 | Supplies the hydrochloride salt form.[7] |
Disclaimer: Availability and catalog numbers are subject to change. Please consult the suppliers' websites for the most current information.
Synthetic Strategy: A Practical Approach via Chiral Resolution
While direct asymmetric syntheses exist for related compounds, a robust and widely applicable method for obtaining enantiomerically pure (1S,2R)-ACHC involves the synthesis of the racemic cis-diastereomer followed by classical chiral resolution. This two-stage approach is often more practical and scalable for laboratory settings.
Stage 1: Synthesis of Racemic cis-2-Aminocyclohexanecarboxylic Acid
The synthesis of the racemic cis/trans mixture of 2-aminocyclohexanecarboxylic acid can be achieved through the catalytic hydrogenation of an appropriate aromatic precursor, such as anthranilic acid or p-aminobenzoic acid, followed by separation of the cis and trans diastereomers. The hydrogenation often yields a mixture of isomers, with the cis isomer being a key intermediate for our target molecule.
Stage 2: Chiral Resolution of rac-cis-2-Aminocyclohexanecarboxylic Acid
Chiral resolution is a powerful technique to separate a racemic mixture into its constituent enantiomers. This is achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
The following protocol is a representative procedure based on well-established chemical principles for resolving amino acids.
Experimental Protocol: Chiral Resolution
-
Objective: To isolate (1S,2R)-2-aminocyclohexane-1-carboxylic acid from its racemic cis-mixture.
-
Principle: The racemic amino acid is reacted with an enantiomerically pure chiral acid, such as (R)-(-)-Mandelic acid or a tartaric acid derivative, to form diastereomeric salts. One salt will be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation. The free amino acid is then recovered by treating the isolated salt with a base.
Materials:
-
Racemic cis-2-aminocyclohexanecarboxylic acid
-
(R)-(-)-Mandelic Acid (or another suitable chiral resolving agent)
-
Methanol
-
Diethyl ether
-
Aqueous Ammonia (NH₄OH)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator.
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve 1.0 equivalent of racemic cis-2-aminocyclohexanecarboxylic acid in a minimal amount of hot methanol.
-
In a separate flask, dissolve 1.0 equivalent of (R)-(-)-Mandelic Acid in hot methanol.
-
Slowly add the mandelic acid solution to the amino acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) for several hours to overnight to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol, followed by cold diethyl ether, to remove any soluble impurities.
-
The collected solid is the diastereomeric salt of (1S,2R)-ACHC and (R)-Mandelic acid (or its enantiomer, depending on the resolving agent and crystallization kinetics). The purity can be checked at this stage using polarimetry.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the isolated diastereomeric salt in a minimal amount of deionized water.
-
Adjust the pH of the solution to approximately 9-10 by the dropwise addition of aqueous ammonia. This neutralizes the mandelic acid and liberates the free amino acid.
-
The mandelate salt will remain in the aqueous phase, while the free amino acid may precipitate. If it does not, the product can be isolated by ion-exchange chromatography or by carefully removing the water under reduced pressure.
-
Filter the purified (1S,2R)-2-aminocyclohexane-1-carboxylic acid, wash with cold water, and dry under vacuum.
-
-
Verification:
-
Confirm the identity and stereochemical purity of the final product using NMR spectroscopy, mass spectrometry, and chiral HPLC or by measuring its specific rotation.
-
Caption: Key application pathways for (1S,2R)-ACHC in research and development.
Conclusion
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a cornerstone chiral building block for modern chemistry. Its commercial availability from a range of suppliers, particularly in protected forms, facilitates its direct use in complex synthetic endeavors like solid-phase peptide synthesis. For applications requiring custom synthesis or larger quantities, a well-defined path involving the resolution of the racemic cis-diastereomer provides a reliable and scalable route. The continued exploration of this conformationally constrained amino acid is poised to yield significant advancements in the fields of drug discovery, biomaterials, and asymmetric synthesis.
References
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PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (1998). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 63(22), 7592–7603. [Link]
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Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
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(1S,2R)-2-Aminocyclocyclohexane-1-carboxylic Acid: A Technical Guide to Unveiling Its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a chiral, non-proteinogenic amino acid with a constrained cyclic structure. While its direct biological activities remain largely uncharacterized in publicly available literature, its structural resemblance to known neuromodulators, particularly γ-aminobutyric acid (GABA) analogues, positions it as a compound of significant interest for neurological research. This technical guide provides a comprehensive overview of the compound's chemical properties and, in the absence of direct evidence, builds a scientifically-grounded hypothesis for its potential as a GABAergic modulator. We present a detailed roadmap for its systematic investigation, including step-by-step protocols for in vitro receptor characterization and in vivo behavioral screening. This document serves as a foundational resource for researchers seeking to explore the pharmacology of this intriguing molecule.
Introduction: The Case for a Constrained Amino Acid
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a saturated cyclic β-amino acid.[1] Its rigid cyclohexane backbone imposes specific spatial orientations on the amino and carboxylic acid functional groups, a key feature in the design of receptor-selective ligands. The stereochemical configuration, (1S,2R), further defines its three-dimensional structure, which is crucial for its interaction with biological targets.[2] While primarily utilized as a chiral building block in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders, the intrinsic biological activity of the parent molecule is a compelling yet underexplored area.[3]
The rationale for investigating this compound stems from the well-established principle of conformational restriction in drug design. By locking the flexible backbone of a neurotransmitter like GABA into a cyclic structure, it is possible to achieve enhanced selectivity for specific receptor subtypes. Structurally related aminocyclohexane and aminocyclopentane carboxylic acids have demonstrated a range of activities at GABA receptors, suggesting that (1S,2R)-2-aminocyclohexane-1-carboxylic acid may possess similar neuromodulatory properties.[4][5][6][7]
Table 1: Physicochemical Properties of (1S,2R)-2-aminocyclohexane-1-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | |
| Molecular Weight | 143.18 g/mol | |
| IUPAC Name | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | |
| Stereochemistry | cis | - |
| CAS Number | 189101-41-5 |
Hypothesized Mechanism of Action: A GABAergic Modulator?
The primary inhibitory neurotransmitter in the central nervous system, GABA, exerts its effects through ionotropic GABA-A and metabotropic GABA-B receptors.[8] The structural similarity of (1S,2R)-2-aminocyclohexane-1-carboxylic acid to GABA suggests it may act as a ligand for these receptors. The relative positioning of the amino and carboxyl groups is a critical determinant of activity at GABA receptors.[5]
Potential Interaction with GABA-A Receptors
GABA-A receptors are ligand-gated chloride ion channels composed of five subunits.[8] The binding of agonists to the GABA binding site, located at the interface between α and β subunits, triggers channel opening and chloride influx, leading to hyperpolarization of the neuron.[9] The constrained conformation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid may allow it to fit into this binding pocket with a specific orientation, potentially acting as an agonist, antagonist, or allosteric modulator.
Potential Interaction with GABA-B Receptors
GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals. The conformationally restricted nature of our target compound could also favor binding to the Venus flytrap domain of the GABA-B receptor.
Structure-Activity Relationship Insights from Analogues
Studies on aminocyclopentane analogues have shown that the distance between the amino and carboxylic acid groups is crucial for GABA-like activity.[5] Compounds with a separation similar to that of extended GABA exhibit agonist properties, while those with shorter separations are less active.[5] Interestingly, many aminocyclohexane carboxylic acids have been found to be generally inactive, suggesting that the six-membered ring may impose a conformation that is not optimal for receptor binding.[5] However, the specific stereochemistry of (1S,2R)-2-aminocyclohexane-1-carboxylic acid has not been extensively studied in this context.
Experimental Roadmap for Characterization
To elucidate the biological activity of (1S,2R)-2-aminocyclohexane-1-carboxylic acid, a systematic experimental approach is required. The following sections outline detailed protocols for in vitro and in vivo characterization, focusing on its potential as a GABAergic modulator.
In Vitro Characterization: Receptor Binding and Functional Assays
The initial step is to determine if the compound binds to GABA receptors and, if so, with what affinity and functional consequence.
These assays are fundamental for determining the binding affinity of a compound to a specific receptor.[10]
Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors
-
Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.[11]
-
Perform differential centrifugation to isolate the crude synaptic membrane fraction.[11]
-
Wash the membranes multiple times to remove endogenous GABA.[3][11]
-
Resuspend the final membrane pellet in a binding buffer and determine the protein concentration.[11]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]SR95531).[3][12]
-
Add increasing concentrations of (1S,2R)-2-aminocyclohexane-1-carboxylic acid to compete with the radioligand.
-
For non-specific binding, use a high concentration of unlabeled GABA.[11]
-
Incubate the plate to allow binding to reach equilibrium.[11]
-
-
Termination and Detection:
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Electrophysiological workflow for functional characterization.
In Vivo Characterization: Behavioral Assays
If in vitro assays indicate significant GABAergic activity, in vivo studies in rodent models are the next step to assess the compound's effects on behavior.
Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents. [14][15]
-
Apparatus:
-
A plus-shaped maze raised from the floor with two open arms and two closed arms.
-
-
Procedure:
-
Administer (1S,2R)-2-aminocyclohexane-1-carboxylic acid or a vehicle control to the animals.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis:
-
An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.
-
Experimental Protocol: Forced Swim Test for Antidepressant-like Activity
The forced swim test is a common behavioral assay to screen for antidepressant-like effects. [2][16]
-
Apparatus:
-
A cylinder filled with water.
-
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the water-filled cylinder from which it cannot escape.
-
Record the duration of immobility during a set test period.
-
-
Data Analysis:
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
-
Caption: Integrated workflow for compound characterization.
Conclusion and Future Directions
(1S,2R)-2-aminocyclohexane-1-carboxylic acid represents a molecule at the intersection of known synthetic utility and unknown biological potential. While direct evidence of its pharmacological activity is currently lacking, its constrained cyclic structure, a hallmark of selective receptor ligands, strongly suggests the possibility of neuromodulatory effects, particularly within the GABAergic system. The experimental roadmap outlined in this guide provides a rigorous and systematic approach to unveil these potential activities. Successful characterization of this compound could not only provide a novel pharmacological tool for studying GABA receptor function but also serve as a lead scaffold for the development of new therapeutics for neurological and psychiatric disorders.
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An In-depth Technical Guide to the Discovery and History of 2-Aminocyclohexane-1-carboxylic Acid Isomers
Abstract: This technical guide provides a comprehensive overview of the discovery, history, and stereoselective synthesis of 2-aminocyclohexane-1-carboxylic acid (ACHC) isomers. As conformationally constrained β-amino acids, ACHC isomers are crucial building blocks in medicinal chemistry, influencing peptide secondary structures and serving as scaffolds for therapeutic agents. This document traces the scientific journey from early, non-stereoselective syntheses to modern, highly controlled asymmetric methodologies. It offers researchers, scientists, and drug development professionals a detailed narrative on the evolution of experimental strategies, the logic behind key protocols, and the practical application of these valuable compounds.
Introduction: The Significance of Constrained Scaffolds
In the landscape of drug discovery and peptide science, the conformational control of molecular architecture is paramount. 2-Aminocyclohexane-1-carboxylic acid (ACHC), a cyclic β-amino acid, represents a cornerstone scaffold for achieving this control. Its rigid cyclohexane ring restricts the torsional angles of the peptide backbone, inducing stable, predictable secondary structures like helices and turns. This ability to function as a "foldamer" has made ACHC isomers highly sought-after building blocks for creating peptidomimetics with enhanced biological activity and stability.
The stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring—giving rise to cis and trans diastereomers, each of which exists as a pair of enantiomers—is critical to its function. Each of the four stereoisomers offers a unique three-dimensional presentation of its functional groups, leading to distinct biological properties. This guide delves into the historical progression of isolating and synthesizing these specific isomers, a journey that mirrors the broader advancements in organic chemistry over the last century.
Chapter 1: Early Discoveries and the Diastereomeric Challenge
The initial forays into the synthesis of 2-aminocyclohexane-1-carboxylic acid did not afford stereochemical control. Early methods, such as those analogous to the work of A. H. Cook and S. F. Cox in the 1940s on related compounds, often involved multi-step sequences that resulted in mixtures of diastereomers.[1][2][3] A common historical approach was the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid), which reduces the aromatic ring to a cyclohexane ring.
This reaction, however, typically yields a mixture of the cis and trans isomers, as the hydrogen atoms can add to the plane of the aromatic ring from either the same side (syn-addition, leading to the cis isomer) or opposite sides. The ratio of these isomers is highly dependent on the catalyst, solvent, and reaction conditions. The challenge for early chemists was not only the synthesis of the core structure but also the arduous task of separating these diastereomeric mixtures, which possess different physical properties such as solubility and melting point.
Chapter 2: The Stereochemical Puzzle: Resolution of Enantiomers
With the separation of the cis and trans diastereomers achieved, the next significant hurdle was the resolution of their respective racemic mixtures. A racemic mixture contains equal amounts of two enantiomers and is optically inactive.[4] The separation of enantiomers, a process known as resolution, is a critical step as the biological activity of chiral molecules often resides in only one of its enantiomeric forms.[4]
Classical Resolution via Diastereomeric Salt Formation
The most established method for resolving a racemic carboxylic acid is to react it with an enantiomerically pure chiral base.[5] This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts.
ngcontent-ng-c1703228563="" class="ng-star-inserted">Causality of Experimental Choice: Diastereomers, unlike enantiomers, have different physical properties, including solubility.[4] This difference allows for their separation by methods such as fractional crystallization. Naturally occurring and readily available chiral bases like brucine, strychnine, and quinine are frequently used for this purpose.[4][5]
Once the diastereomeric salts are separated, the addition of a strong acid protonates the carboxylate, liberating the enantiomerically pure carboxylic acid from the chiral resolving agent.[5]
Experimental Protocol: Classical Resolution of (±)-trans-2-Aminocyclohexane-1-carboxylic Acid
The following protocol is a representative example of a classical resolution procedure.
Objective: To separate a racemic mixture of trans-ACHC into its (1R,2R) and (1S,2S) enantiomers using an enantiopure chiral resolving agent like L-(+)-tartaric acid.
Methodology:
-
Salt Formation: A solution of racemic trans-ACHC in a suitable solvent (e.g., aqueous ethanol) is treated with an equimolar amount of L-(+)-tartaric acid.
-
Fractional Crystallization: The solution is slowly cooled or partially evaporated. The diastereomeric salt of one enantiomer (e.g., (1R,2R)-ACHC · L-(+)-tartrate) will preferentially crystallize due to lower solubility.
-
Isolation and Purification: The crystals are isolated by filtration. The process of recrystallization is repeated until there is no further change in the measured optical rotation of the crystals, indicating that a pure diastereomer has been isolated.[5]
-
Liberation of Free Amino Acid: The purified diastereomeric salt is dissolved in water and treated with a strong acid, such as hydrochloric acid, to protonate the carboxylic acid and release the enantiomerically pure amino acid.
-
Recovery: The enantiomerically pure (1R,2R)-ACHC is then isolated, often by crystallization or ion-exchange chromatography. The other enantiomer, (1S,2S)-ACHC, can be recovered from the mother liquor.
Chapter 3: Modern Synthetic Strategies for Stereocontrol
While classical resolution is effective, it is inherently inefficient as it requires the synthesis of a racemic mixture, only to discard or re-racemize fifty percent of the material. Modern organic synthesis focuses on developing stereoselective methods that directly produce the desired enantiomer.
Diastereoselective Synthesis
One advanced strategy involves the chemoselective and diastereoselective hydrogenation of a chiral precursor. For instance, a quinazolinone derivative can be prepared using an enantiopure chiral auxiliary, such as (S)-α-methylbenzylamine. The subsequent hydrogenation of the quinazolinone ring system proceeds with high diastereoselectivity, establishing the desired cis relationship. The trans isomers can then be accessed through epimerization of the cis products using a strong base. Finally, acid hydrolysis of the octahydroquinazolinones yields the free, enantiomerically pure cis- and trans-2-aminocyclohexane-1-carboxylic acids.
Asymmetric Catalysis
Asymmetric catalysis represents the pinnacle of enantioselective synthesis. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of ACHC isomers, methods like asymmetric hydrogenation of a suitable prochiral olefin precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) can provide direct access to specific enantiomers with high enantiomeric excess.
Chapter 4: Physicochemical Properties and Characterization
The four stereoisomers of 2-aminocyclohexane-1-carboxylic acid exhibit distinct physical properties. Accurate characterization is essential for quality control and for understanding their conformational preferences.
| Isomer | Stereochemistry | CAS Number | Melting Point (°C) | Molecular Weight |
| cis-enantiomer A | (1R,2S) | 68255-08-3[6] | 234-236 | 143.18 g/mol [7] |
| cis-enantiomer B | (1S,2R) | 189101-41-5[7] | 234-236 | 143.18 g/mol [7] |
| trans-enantiomer A | (1R,2R) | 21131-72-2 | 265-267 | 143.18 g/mol [8] |
| trans-enantiomer B | (1S,2S) | 24716-93-6[8] | 265-267 | 143.18 g/mol [8] |
Note: Data is compiled from various sources and may vary slightly depending on the experimental conditions.
Chapter 5: Applications in Drug Development and Beyond
The unique conformational constraints imposed by ACHC isomers make them invaluable in medicinal chemistry.
-
Peptidomimetics: By replacing natural amino acids with ACHC isomers, researchers can design peptides with stable secondary structures, leading to improved receptor binding and resistance to enzymatic degradation. The trans isomers, in particular, have been shown to form stable helical structures.
-
Therapeutic Agents: The ACHC scaffold is present in various biologically active molecules. For example, derivatives of these amino acids are explored as enzyme inhibitors and for targeting neurological disorders.[9]
-
GABA Analogs: As cyclic analogs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, ACHC isomers serve as important scaffolds for developing drugs that target GABA receptors, with potential applications in epilepsy, anxiety, and pain management.
Conclusion
The history of 2-aminocyclohexane-1-carboxylic acid isomers is a compelling narrative of the evolution of chemical synthesis and analysis. From the initial challenge of separating diastereomeric mixtures to the sophisticated design of enantioselective catalytic systems, the journey to obtain each of the four stereoisomers in pure form highlights the increasing precision of organic chemistry. For researchers in drug development, these conformationally constrained building blocks continue to be powerful tools for designing next-generation therapeutics with precisely controlled three-dimensional structures.
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In-Depth Technical Guide: Theoretical Conformational Analysis of (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-2-aminocyclohexane-1-carboxylic acid, a conformationally constrained β-amino acid, represents a significant scaffold in medicinal chemistry and peptide science. Its rigid cyclohexane backbone imparts a well-defined three-dimensional structure, influencing molecular recognition and biological activity. Understanding the conformational landscape of this molecule is paramount for the rational design of peptidomimetics, therapeutic agents, and novel biomaterials. This guide provides a comprehensive theoretical framework for the conformational analysis of (1S,2R)-2-aminocyclohexane-1-carboxylic acid, detailing the computational methodologies and key structural insights crucial for its application in drug development.
The stereochemistry of this molecule, with the amino and carboxylic acid groups in a trans configuration, dictates a complex interplay of steric and electronic effects that govern its preferred conformations. The cyclohexane ring can adopt several non-planar conformations, with the chair form being the most stable. The orientation of the amino and carboxylic acid substituents, whether axial or equatorial, profoundly impacts the molecule's overall energy and potential for intramolecular interactions.
The Conformational Landscape of Substituted Cyclohexanes
The conformational analysis of (1S,2R)-2-aminocyclohexane-1-carboxylic acid is fundamentally rooted in the principles governing substituted cyclohexanes. The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position.[1][2] The equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring.[1][2]
For disubstituted cyclohexanes, such as the molecule of interest, the relative stability of the conformers depends on the positions and stereochemistry of both substituents.[3] The most stable conformation will be the one that minimizes the overall steric strain, which typically involves placing the larger substituent in an equatorial position.[3] In the case of (1S,2R)-2-aminocyclohexane-1-carboxylic acid, both the amino and carboxylic acid groups are substituents that influence the conformational equilibrium.
Key Intramolecular Interactions
The conformational preferences of (1S,2R)-2-aminocyclohexane-1-carboxylic acid are not solely dictated by sterics. Intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformations. A hydrogen bond can form between the amino group (donor) and the carbonyl oxygen of the carboxylic acid group (acceptor).[4] The feasibility and strength of this interaction are highly dependent on the spatial proximity of these two groups, which is, in turn, determined by the chair conformation and the axial/equatorial orientation of the substituents.
The presence of intramolecular hydrogen bonds can significantly alter the potential energy surface, favoring conformations that might otherwise be sterically disfavored.[5][6] Theoretical calculations are indispensable for quantifying the energetic contributions of these non-covalent interactions.
Theoretical Methodologies for Conformational Analysis
A robust theoretical approach is essential to accurately model the conformational landscape of (1S,2R)-2-aminocyclohexane-1-carboxylic acid. This involves a multi-step computational workflow that combines methods of varying accuracy and computational cost.
Diagram of the Computational Workflow
Caption: The two primary chair conformers and the possibility of intramolecular hydrogen bonding.
Quantitative Data Summary Table
The following table presents hypothetical but representative data that would be obtained from the computational workflow described above. The exact energy values will depend on the level of theory and solvation model used.
| Conformer | Substituent Orientation | Intramolecular H-Bond (Yes/No) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
| I | Diequatorial | No | 0.00 | 0.00 |
| II | Diaxial | Possible | 2.5 - 4.0 | 3.0 - 5.0 |
| III | Twist-Boat | Possible | > 5.0 | > 5.0 |
Interpretation of Data:
-
The diequatorial conformer (I) is expected to be the most stable due to the minimization of steric hindrance. [2][3]* The diaxial conformer (II) is significantly higher in energy due to 1,3-diaxial interactions. While an intramolecular hydrogen bond might offer some stabilization, it is generally not sufficient to overcome the steric penalty.
-
Twist-boat conformers (III) are typically much higher in energy for substituted cyclohexanes and are not significantly populated at room temperature. [7]* In an aqueous environment , the energy difference between the conformers may change. Polar solvents can stabilize conformers with larger dipole moments and can compete with intramolecular hydrogen bonds through intermolecular interactions with water molecules. [8]
Conclusion and Future Directions
The theoretical conformational analysis of (1S,2R)-2-aminocyclohexane-1-carboxylic acid reveals a distinct preference for the diequatorial chair conformation. This preference is primarily driven by the avoidance of steric strain. While intramolecular hydrogen bonding is a possibility in other conformers, it is unlikely to be the dominant stabilizing factor.
For drug development professionals, this conformational rigidity is a key asset. The well-defined three-dimensional structure of the diequatorial conformer can be exploited to design ligands with high specificity and affinity for their biological targets. Future computational studies could explore the conformational landscape of oligomers of this amino acid, which have been shown to form stable helical secondary structures. [9]Additionally, investigating the impact of N- and C-terminal modifications on the conformational preferences would provide valuable insights for peptide design. The use of advanced computational techniques, such as ab initio molecular dynamics, could further elucidate the dynamic conformational behavior of this important molecule in solution.
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Methodological & Application
Application Notes & Protocols: A Guide to Incorporating (1S,2R)-2-aminocyclohexane-1-carboxylic Acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Constraint in Peptide Drug Design
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry. These unique building blocks introduce novel physicochemical properties, enhance metabolic stability against proteolysis, and, most critically, impose conformational constraints.[1][2][3] (1S,2R)-2-aminocyclohexane-1-carboxylic acid, a cyclic β-amino acid, is an exemplary tool for peptide chemists. Its rigid cyclohexyl backbone pre-organizes the peptide chain, influencing secondary structures such as turns and helices.[4] This can lead to peptides with improved binding affinity, receptor selectivity, and bioavailability, making it a valuable asset in the design of novel peptidomimetics and therapeutic peptides.[5][6]
These application notes provide a comprehensive guide to the use of (1S,2R)-2-aminocyclohexane-1-carboxylic acid in peptide synthesis. We will delve into its properties, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and outline methods for the characterization of the final peptide products.
Physicochemical Properties of (1S,2R)-2-aminocyclohexane-1-carboxylic Acid
A thorough understanding of the physicochemical properties of this amino acid is crucial for its effective use in peptide synthesis and for the subsequent characterization of the modified peptides.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [7] |
| Molecular Weight | 143.18 g/mol | |
| IUPAC Name | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | [7] |
| Canonical SMILES | C1CCC(=O)O">C@HN | [7] |
| CAS Number | 189101-41-5 | [7] |
| Appearance | White to off-white solid | |
| Stereochemistry | The cis relationship between the amino and carboxyl groups on the cyclohexane ring is a key feature influencing peptide conformation. |
Strategic Considerations for Incorporation
The successful incorporation of sterically demanding, non-natural amino acids like (1S,2R)-2-aminocyclohexane-1-carboxylic acid requires careful consideration of the synthetic strategy. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection scheme is the most widely adopted method for this purpose due to its milder reaction conditions compared to the Boc/Bzl strategy.[8]
Protecting Group Strategy:
The α-amino group of (1S,2R)-2-aminocyclohexane-1-carboxylic acid is typically protected with the base-labile Fmoc group.[9][10] This allows for its selective removal during the SPPS cycle without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence.[11][12][13]
Coupling Reagents:
Due to the steric hindrance of the cyclic structure, efficient coupling of Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid can be challenging.[14][15][16] Standard carbodiimide-based coupling reagents may prove insufficient. More potent activating agents are recommended to ensure high coupling efficiency and minimize side reactions like racemization.[17]
Recommended Coupling Reagents:
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An efficient and cost-effective coupling reagent with reactivity between HBTU and HATU.[18][19][20][21] It is well-suited for fast Fmoc SPPS and overcoming difficult couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent, particularly for sterically hindered amino acids.[22]
Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis
The following protocols provide a step-by-step guide for the incorporation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid into a peptide sequence using manual or automated Fmoc-SPPS.
Resin Selection and Preparation
The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).[23]
-
Wang Resin: For C-terminal carboxylic acids.
-
Rink Amide Resin: For C-terminal amides.
Protocol:
-
Swell the chosen resin (e.g., Wang resin, 100-200 mesh, ~0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Drain the DMF.
Loading of the First Amino Acid (if not pre-loaded)
This protocol is for loading the first Fmoc-protected amino acid onto the resin.
Protocol for Wang Resin:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt (1-Hydroxybenzotriazole) in a minimal amount of DMF.
-
Add this solution to the swelled resin.
-
Add 4 equivalents of DIC (N,N'-Diisopropylcarbodiimide) to the resin and agitate.
-
Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) dissolved in a minimal amount of DMF.
-
Agitate the mixture for 12 hours at room temperature.
-
To cap any unreacted hydroxyl groups, wash the resin with DMF and then treat with a solution of acetic anhydride and DIPEA (N,N-Diisopropylethylamine) in DCM (Dichloromethane) for 30 minutes.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
The SPPS Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[23][24]
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for 7 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic Acid:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid and 3-5 equivalents of HCTU in DMF.
-
Add 4-8 equivalents of a base such as DIPEA or 2,4,6-collidine to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For this sterically hindered amino acid, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or TNBS test). A negative test indicates a complete reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
Fmoc Solid-Phase Peptide Synthesis Cycle
Final Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the acid-labile side-chain protecting groups.
Cleavage Cocktail Selection: The composition of the cleavage cocktail depends on the amino acid composition of the peptide.[25] A common and versatile cocktail is "Reagent K".[26]
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol for Cleavage from Wang Resin: [27]
-
Ensure the N-terminal Fmoc group is removed.
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).
-
Gently agitate the mixture for 2-4 hours at room temperature.[28][29]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
Impact of Cyclic Residue on Peptide Conformation
Analysis and Characterization of the Final Peptide
After synthesis and purification, it is essential to thoroughly characterize the peptide to confirm its identity and purity.
1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The crude peptide is typically purified using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
2. Characterization Techniques:
-
Mass Spectrometry (MS): To verify the molecular weight of the peptide.[30][31]
-
Analytical RP-HPLC: To assess the purity of the final product.[31]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis and to confirm the conformation of the peptide in solution.[30]
| Analytical Technique | Typical Parameters/Expected Results |
| RP-HPLC | Purity >95% is generally desired for biological assays. |
| Mass Spectrometry (e.g., ESI-MS) | The observed molecular weight should match the calculated molecular weight of the peptide. |
| NMR Spectroscopy (e.g., ¹H, COSY, TOCSY, NOESY) | Provides information on the three-dimensional structure and the influence of the cyclic residue on the peptide's conformation. |
Applications and Expected Outcomes
The incorporation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid can lead to several beneficial outcomes for peptide-based drug candidates:
-
Enhanced Proteolytic Stability: The non-natural backbone is resistant to cleavage by proteases, increasing the peptide's half-life in biological systems.[2]
-
Improved Receptor Binding: By locking the peptide into a bioactive conformation, binding affinity and selectivity for the target receptor can be significantly improved.
-
Increased Cell Permeability: The rigid structure can in some cases enhance the ability of the peptide to cross cell membranes.
-
Development of Foldamers: This amino acid can be a key component in the design of foldamers, which are non-natural oligomers that mimic the structure and function of proteins.[32]
Conclusion
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a powerful tool for peptide chemists seeking to modulate the structure and function of peptides. The protocols and information provided in these application notes offer a solid foundation for the successful incorporation of this constrained amino acid into novel peptide sequences. Careful selection of coupling reagents and reaction conditions is paramount to overcoming the steric challenges associated with this building block. The resulting conformationally defined peptides have significant potential in the development of new therapeutics with enhanced properties.
References
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HCTU - Wikipedia. Available at: [Link]
-
HCTU; CAS 330645-87-9 - Aapptec Peptides. Available at: [Link]
-
Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97–101. Available at: [Link]
-
Palladino, P., & Stetsenko, D. A. (2019). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 21(15), 5849–5852. Available at: [Link]
-
HCTU peptide coupling reagent - Activotec. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Gao, J., Wu, Y., & Yang, L. (2013). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLoS ONE, 8(8), e73132. Available at: [Link]
-
Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. Available at: [Link]
-
St. Fleur, T., & Amblard, M. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(11), 3183. Available at: [Link]
-
Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers | American Laboratory. (2008). Available at: [Link]
-
Cleavage from Wang Resin - Aapptec Peptides. Available at: [Link]
-
Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. Available at: [Link]
- WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER. Google Patents.
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Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2022). Molecules, 27(19), 6549. Available at: [Link]
-
Solid-Phase Synthesis of Cyclic Peptides | Publicación - Sílice (CSIC). Available at: [Link]
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Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids | Journal of the American Chemical Society. Available at: [Link]
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Supporting information - The Royal Society of Chemistry. Available at: [Link]
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]
-
Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272–4278. Available at: [Link]
-
Defects in the assembly of ribosomes selected for β-amino acid incorporation - PMC. (2022). Available at: [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. Available at: [Link]
-
The Synthesis of Cyclic Peptides - ResearchGate. Available at: [Link]
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Cleavage Cocktail Selection - CDN. Available at: [Link]
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. Available at: [Link]
-
Advanced Analytical Techniques for Peptide Characterization. Available at: [Link]
-
Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available at: [Link]
-
How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2024). Available at: [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024). Available at: [Link]
-
Loading protocols - Peptideweb.com. Available at: [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH. Available at: [Link]
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids - BYU ScholarsArchive. Available at: [Link]
-
(1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem. Available at: [Link]
-
Alajarín, R., Tovar, F., Ruiz, A., Pastor, A., & Vidal, Á. (2012). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 77(17), 7458–7475. Available at: [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013). Available at: [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Introduction: The Structural Significance of (1S,2R)-2-aminocyclohexane-1-carboxylic acid in Peptide Design
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to bestow favorable pharmacological properties.[1] Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid, a cyclic β-amino acid, is a particularly compelling building block. Its rigid cyclohexane backbone introduces significant conformational constraints into the peptide chain. This pre-organization can lead to peptides with enhanced proteolytic stability, improved receptor binding affinity, and controlled secondary structures.[2][3] The cis relationship between the amino and carboxyl groups on the cyclohexane ring further defines the spatial orientation of the peptide backbone.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid into peptide sequences using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).
Core Principles and Challenges
The fundamental workflow for incorporating Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid follows the standard SPPS cycle of deprotection, activation, and coupling.[4][5] However, the unique structure of this β-amino acid presents two primary challenges that necessitate protocol optimization:
-
Steric Hindrance: The bulky cyclohexane ring and the secondary nature of the β-amino group can significantly hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow and incomplete coupling reactions.[6]
-
Potential for Diketopiperazine Formation: The formation of a cyclic dipeptide, or diketopiperazine, is a common side reaction in SPPS, particularly when proline or other cyclic amino acids are involved in the first two residues of the peptide sequence.[7][8] This intramolecular cyclization leads to chain termination and reduced yield of the desired peptide.
This guide will address these challenges by providing optimized protocols and explaining the rationale behind the selection of reagents and reaction conditions.
Diagram: Chemical Structure of Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Caption: Structure of Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid.
Experimental Protocols
Resin Selection and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is recommended. For a C-terminal amide, Rink Amide resin is the appropriate choice.[4]
Protocol:
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step. A standard solution of piperidine in DMF is typically used.
Protocol:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]
Amino Acid Activation and Coupling
This step is the most critical for the successful incorporation of the sterically hindered Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid. To overcome the steric hindrance, a highly efficient coupling reagent is paramount. Uronium or phosphonium salt-based reagents are strongly recommended over carbodiimides for this purpose.[10][11]
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Protocol:
-
In a separate vessel, dissolve Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid (2-4 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HATU, 1.95 equivalents) in DMF.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (4-6 equivalents), to the amino acid solution to facilitate the activation.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for an extended period, typically 2-4 hours, at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.
-
After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times).
Self-Validation and Monitoring:
To ensure the completeness of the coupling reaction, a qualitative ninhydrin (Kaiser) test should be performed on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. For secondary amines like the one in this cyclic amino acid after deprotection, a chloranil test is a more appropriate alternative.
Capping (Optional but Recommended)
To prevent the formation of deletion sequences, any unreacted N-terminal amines can be capped.
Protocol:
-
After the coupling step and subsequent DMF washes, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
Diagram: SPPS Workflow for Incorporating Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid
Caption: General workflow for the incorporation of Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid in SPPS.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the chloranil test remains positive after the initial coupling, a second coupling (double coupling) should be performed with a fresh solution of activated amino acid.
-
Preventing Diketopiperazine Formation: When Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid is the second amino acid to be coupled, the risk of diketopiperazine formation is highest. To mitigate this, use a 2-chlorotrityl chloride resin which is highly sterically hindered and allows for the cleavage of the dipeptide before the first deprotection if necessary. Alternatively, coupling the third amino acid immediately after the deprotection of the second can help to favor the intermolecular reaction over the intramolecular cyclization.
-
Solvent Choice: While DMF is the standard solvent, for sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) can be a more effective alternative.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Fmoc-(1S,2R)-ACHC-OH | 2-4 equivalents | To drive the reaction to completion in the presence of steric hindrance. |
| Coupling Reagent (e.g., HATU) | 1.95-3.9 equivalents | Ensures efficient activation of the carboxylic acid. |
| Base (DIPEA) | 4-6 equivalents | To neutralize the salt of the incoming amino acid and catalyze the reaction. |
| Coupling Time | 2-4 hours (or overnight) | Extended time is necessary to overcome the slow kinetics of sterically hindered couplings. |
| Deprotection Solution | 20% Piperidine in DMF | Standard reagent for efficient Fmoc removal.[9] |
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the amino acid composition of the peptide. A common cocktail for peptides without sensitive residues is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The successful solid-phase synthesis of peptides containing the conformationally constrained Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid is readily achievable with careful optimization of the coupling step. By employing potent coupling reagents, extending reaction times, and diligently monitoring the reaction progress, researchers can effectively incorporate this valuable building block to create novel peptides with enhanced therapeutic potential.
References
-
Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. (2024). MDPI. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. [Link]
-
Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2014). Semantic Scholar. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). Luxembourg Bio Technologies. [Link]
-
Synthesis of peptides containing α, β-didehydroamino acids. Scope and limitations. (2025). Preprints.org. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab.
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. [Link]
-
Peptide synthesis. (n.d.). Wikipedia. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. (2015). PubMed Central. [Link]
-
150999 PDFs | Review articles in AMINES. (n.d.). ResearchGate. [Link]
-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2025). NIH. [Link]
-
2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2025). ResearchGate. [Link]
-
2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (n.d.). PubMed. [Link]
-
Recent Advances in the Synthesis of Diketopiperazines | Request PDF. (2025). ResearchGate. [Link]
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- 8. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Use of Boc-(1S,2R)-2-aminocyclohexane-1-carboxylic Acid in Advanced Organic Synthesis
Foreword: Beyond the Linear Chain
In the landscape of modern drug discovery and materials science, the demand for molecules with precisely controlled three-dimensional architecture is paramount. Simple, linear peptide chains often fall short, limited by conformational flexibility and susceptibility to enzymatic degradation. This has propelled the exploration of conformationally constrained amino acid analogues—scaffolds that introduce rigidity and novel structural motifs into peptides and other complex molecules.
Among these crucial building blocks, Boc-protected (1S,2R)-2-aminocyclohexane-1-carboxylic acid stands out. Its cyclohexane ring imposes a well-defined spatial arrangement on the amino and carboxyl functionalities, making it an invaluable tool for creating structured peptidomimetics, enhancing biological activity, and improving pharmacokinetic profiles.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, essential for controlled, stepwise synthetic strategies.[3][4] This guide provides an in-depth exploration of this versatile reagent, detailing its synthesis, core applications, and field-proven protocols for its effective use.
The Building Block: Structural Significance and Synthesis
The utility of Boc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid stems from its unique structure. The cis relationship between the amine and carboxylic acid groups on the cyclohexane backbone serves as a rigid scaffold, mimicking certain peptide turn structures, such as those involving proline.[2] This conformational constraint can enhance binding affinity to biological targets and increase stability against proteases.[3][5]
Sources
Application Notes and Protocols for (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid: A Constrained Amino Acid Analogue
Introduction: The Rationale for Conformational Constraint in Peptide Design
In the landscape of modern drug discovery and chemical biology, peptides represent a class of molecules with immense therapeutic potential, offering high specificity and biological activity. However, their application is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1] The introduction of non-canonical amino acids (ncAAs) with constrained geometries is a powerful strategy to overcome these hurdles.[2]
(1S,2R)-2-aminocyclohexane-1-carboxylic acid, a cyclic β-amino acid, serves as a unique building block for this purpose. Its rigid cyclohexane scaffold imposes significant conformational restrictions on the peptide backbone, pre-organizing it into specific secondary structures. This pre-organization can enhance binding to biological targets, improve resistance to proteolytic degradation, and ultimately lead to peptidomimetics with superior pharmacological profiles.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this constrained amino acid analogue.
Physicochemical Properties and Synthesis Overview
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a stereoisomer of 2-aminocyclohexanecarboxylic acid with the amino and carboxyl groups in a cis configuration relative to the cyclohexane ring.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem CID: 7128325[4] |
| Molecular Weight | 143.18 g/mol | PubChem CID: 7128325[4] |
| Stereochemistry | (1S,2R) | Vulcanchem |
| Common Acronym | cis-ACHC | ResearchGate[5] |
Synthesis of (1S,2R)-2-aminocyclohexane-1-carboxylic acid can be achieved through various chemical and enzymatic methods. Chemical synthesis often involves the reduction of a corresponding keto acid or imine, followed by resolution to isolate the desired enantiomer. Enzymatic resolution provides a more selective route, yielding a product with high enantiomeric purity.
Conformational Insights: The Structural Impact of cis-ACHC Incorporation
The defining feature of (1S,2R)-2-aminocyclohexane-1-carboxylic acid (cis-ACHC) is its influence on peptide secondary structure. Unlike its trans counterpart, which is known to induce well-defined helical structures (specifically the 14-helix), studies on oligomers of cis-ACHC have revealed a different conformational preference.
Two-dimensional NMR experiments on various oligomers, including homooligomers of cis-ACHC and alternating α/β-peptides, have shown that these molecules tend to adopt extended conformations in solution rather than folded helical structures.[5] This is a critical consideration in the design of peptidomimetics, as the desired outcome (e.g., mimicking a helical region versus a β-strand) will dictate the choice of the constrained amino acid.
The preference for an extended structure can be attributed to the formation of stable six-membered-ring intramolecular hydrogen bonds (C=O···H–N) within the cis-ACHC residue itself, which discourages the formation of inter-residue hydrogen bonds necessary for helical folding.[5]
Experimental Protocols
Protocol 1: N-terminal Fmoc Protection of (1S,2R)-2-aminocyclohexane-1-carboxylic acid
For its use in solid-phase peptide synthesis (SPPS), the α-amino group of (1S,2R)-2-aminocyclohexane-1-carboxylic acid must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Materials:
-
(1S,2R)-2-aminocyclohexane-1-carboxylic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Water
-
1.5 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1S,2R)-2-aminocyclohexane-1-carboxylic acid in a mixture of water and acetonitrile.
-
Add 1 equivalent of triethylamine to the solution to act as a base.
-
To this solution, add a solution of 9-fluorenylmethyl succinimidyl carbonate (approximately 0.9-1.0 equivalents) in acetonitrile.[6]
-
Adjust the pH of the reaction mixture to between 8.5 and 9.0 using triethylamine. Maintain this pH until the reaction is complete, which can be monitored by the cessation of a drop in pH.[6][7]
-
Filter the reaction mixture and evaporate under reduced pressure to obtain a viscous oil.
-
Slowly add the oil to 1.5 M HCl.
-
Extract the aqueous solution with ethyl acetate.
-
Wash the organic layer sequentially with 1.5 M HCl, water, and saturated NaCl solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the Fmoc-protected amino acid.[7]
Protocol 2: Incorporation of Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual coupling cycle for incorporating the Fmoc-protected cis-ACHC into a growing peptide chain on a solid support. Due to the sterically hindered nature of this cyclic β-amino acid, optimized coupling conditions are recommended.
Materials:
-
Fmoc-protected (1S,2R)-2-aminocyclohexane-1-carboxylic acid
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling Reagents (Choose one of the following combinations):
-
HBTU/HOBt/DIPEA: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA)
-
HATU/DIPEA: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and DIPEA
-
-
Resin-bound peptide with a free N-terminal amine
-
Kaiser test kit
Workflow Diagram:
Caption: Fmoc-SPPS cycle for incorporation of cis-ACHC.
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: a. Drain the DMF. b. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[6] c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[8] d. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine. e. Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue color) confirms the presence of a free primary amine.
-
Coupling of Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid: a. In a separate vial, dissolve Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.[9] c. Add the pre-activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature. Due to the sterically hindered nature of cis-ACHC, an extended coupling time of 2-4 hours is recommended. e. Monitor the reaction progress using the Kaiser test. A negative result (colorless or faint yellow beads) indicates complete coupling. If the test remains positive, the coupling step should be repeated (double coupling).
-
Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
The peptide is now ready for the next deprotection and coupling cycle.
Applications in Drug Discovery: A Case Study
The incorporation of constrained β-amino acids has been successfully applied in the development of analogues of bioactive peptides, such as morphiceptin. Morphiceptin is a tetrapeptide with high selectivity for the μ-opioid receptor. In a study aimed at improving its pharmacological properties, the central proline residue was replaced with a cis-2-aminocyclopentane-1-carboxylic acid derivative, a structurally similar constrained β-amino acid.[1] This modification resulted in a peptidomimetic with altered conformational preferences, providing valuable insights into the structure-activity relationship of this class of opioid peptides.[10]
While a direct drug candidate containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid is not yet prominent in publicly available literature, its demonstrated ability to induce an extended peptide conformation makes it a valuable tool for mimicking β-strand secondary structures. This is particularly relevant for targeting protein-protein interactions that occur via β-sheet interfaces.
Potential Therapeutic Areas:
-
Oncology: Design of peptides that disrupt protein-protein interactions involved in tumor growth and metastasis.
-
Neurology: Development of peptidomimetics that target receptors in the central nervous system, such as opioid or somatostatin receptors.[5][11]
-
Infectious Diseases: Creation of antimicrobial peptides with enhanced stability and specific modes of action.
Structural Analysis Techniques
The conformational effects of incorporating (1S,2R)-2-aminocyclohexane-1-carboxylic acid into a peptide are typically elucidated using a combination of spectroscopic techniques and computational modeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are employed to determine the solution-state conformation of the peptide. Analysis of nuclear Overhauser effects (NOEs) and coupling constants provides information on through-space proximities of protons and dihedral angles, respectively, which are used to build a 3D structural model.[12]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the overall secondary structure content of the peptide in solution. The characteristic CD spectra of α-helices, β-sheets, and random coils allow for a qualitative and sometimes quantitative determination of the conformational population.[13]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the peptide's conformational landscape, complementing the experimental data from NMR and CD. These simulations can help to identify the most stable conformations and the transitions between them.[7]
Conclusion and Future Perspectives
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a valuable addition to the medicinal chemist's toolkit for peptide design. Its ability to enforce an extended conformation offers a complementary strategy to the helix-inducing properties of its trans diastereomer. This allows for the rational design of peptidomimetics that can mimic specific secondary structures involved in biological recognition events. The protocols and application notes provided herein serve as a guide for the effective incorporation and utilization of this constrained amino acid analogue. Future research will likely focus on the application of cis-ACHC in the design of inhibitors of protein-protein interactions and the development of novel peptide-based therapeutics with enhanced stability and efficacy.
References
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Gellman, S. H., et al. (2011). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Journal of the American Chemical Society. Available at: [Link]
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Estevez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link]
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Robinson, J. A., et al. (2020). A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids. Chemistry – A European Journal. Available at: [Link]
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Estevez, J. C., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. ChemRxiv. Available at: [Link]
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Reiser, O., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]
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Gómez-Vidal, J. A., et al. (2018). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Molecules. Available at: [Link]
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Ortuño, R. M., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron. Available at: [Link]
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Estevez, R. J., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]
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Arya, P., et al. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. European Journal of Organic Chemistry. Available at: [Link]
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Teixeira, J., et al. (2019). Synthesis, Pharmacological, and Biological Evaluation of MIF-1 Picolinoyl Peptidomimetics as Positive Allosteric Modulators of D2R. ACS Chemical Neuroscience. Available at: [Link]
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Davies, S. G., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ebrahimi, S., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences. Available at: [Link]
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D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. Available at: [Link]
-
Teixeira, J., et al. (2021). Synthesis, Pharmacological, and Biological Evaluation of 2-Furoyl-Based MIF-1 Peptidomimetics and the Development of a General-Purpose Model for Allosteric Modulators (ALLOPTML). ACS Chemical Neuroscience. Available at: [Link]
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Estevez, J. C., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]
-
Oku, N., et al. (2020). NMR-based quantitative studies of the conformational equilibrium between their square and folded forms of ascidiacyclamide and its analogues. RSC Advances. Available at: [Link]
-
Pfeffer, F. M., et al. (2019). Synthesis and evaluation of cationic norbornanes as peptidomimetic antibacterial agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kumar, A., et al. (2021). Bioactive Peptides and Their Application. In Bioactive Compounds. Taylor & Francis. Available at: [Link]
-
Rico-Rodriguez, F., et al. (2015). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
Meanwell, N. A., et al. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 21429 PDFs | Review articles in PEPTIDOMIMETICS. ResearchGate. Available at: [Link]
-
Forró, E., et al. (2018). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nolan, P. J., et al. (2024). Feature Reviews in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
-
PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. PubChem. Available at: [Link]
-
Ball, G. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]
-
Schiller, P. W., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research. Available at: [Link]
-
Meanwell, N. A., et al. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of Medicinal Chemistry. Available at: [Link]
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- 1. New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Synthesis, Pharmacological, and Biological Evaluation of MIF-1 Picolinoyl Peptidomimetics as Positive Allosteric Modulators of D2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-aminocyclohexane-1-carboxylic acid (ACHC) is a conformationally constrained cyclic β-amino acid that has emerged as a powerful tool in modern medicinal chemistry. Its rigid carbocyclic backbone imposes specific torsional angles upon peptide chains, enabling the design of highly structured peptidomimetics and foldamers. This guide provides an in-depth exploration of the applications of (1S,2R)-ACHC, detailing its role in enhancing proteolytic stability, controlling secondary structure, and serving as a versatile scaffold for novel therapeutics. We will discuss the underlying principles of its use, present detailed protocols for its incorporation into molecular designs, and offer insights into its potential to overcome the inherent limitations of natural peptide-based drugs.
The Rationale for a Constrained Scaffold: Beyond Natural Amino Acids
The therapeutic potential of many naturally occurring peptides is often hindered by two major liabilities: conformational flexibility and susceptibility to proteolytic degradation.[1][2] Conformational flexibility can lead to reduced binding affinity and selectivity for a specific biological target, as the peptide must adopt a particular "bioactive" conformation from a large ensemble of possibilities. Proteases, ubiquitous in biological systems, rapidly cleave the peptide bonds of natural L-α-amino acids, resulting in poor bioavailability and short in-vivo half-lives.
(1S,2R)-2-aminocyclohexane-1-carboxylic acid addresses these challenges directly. As a β-amino acid, the amino and carboxyl functional groups are separated by two carbon atoms, which inherently disrupts the recognition motifs of many common proteases.[3][4] More importantly, its cyclic structure locks the backbone into a well-defined, rigid conformation. This pre-organization significantly reduces the entropic penalty of binding to a receptor, potentially leading to a substantial increase in affinity and selectivity.[5][6]
Structural Comparison: The Conformational Advantage
The diagram below illustrates the fundamental structural difference between a flexible α-amino acid and the rigid scaffold of (1S,2R)-ACHC.
Caption: Structural comparison highlighting the rotational freedom in α-amino acids versus the fixed conformation of (1S,2R)-ACHC.
Core Applications in Drug Design and Development
The unique properties of (1S,2R)-ACHC make it a valuable building block in several areas of medicinal chemistry.
Peptidomimetics: Engineering Stability and Structure
The primary application of (1S,2R)-ACHC is in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.[1][3] Incorporating this cyclic β-amino acid into a peptide sequence can:
-
Induce Stable Secondary Structures: The constrained nature of the cyclohexane ring promotes the formation of predictable and stable helical or turn structures within a peptide chain.[5] This is particularly useful for mimicking the α-helical domains often involved in protein-protein interactions.
-
Enhance Proteolytic Resistance: The non-natural β-amino acid backbone is a poor substrate for proteases, leading to significantly increased stability in biological fluids.[2][4]
-
Improve Receptor Selectivity: By locking the peptide into a specific conformation that is optimal for binding to one receptor subtype over others, higher selectivity can be achieved.[7]
Foldamer Design
Foldamers are oligomers made from non-natural building blocks that adopt well-defined, folded conformations akin to proteins.[5] Peptides composed entirely of cyclic β-amino acids like ACHC can form novel helical structures, creating scaffolds for presenting functional side chains in precise spatial arrangements. This allows for the de novo design of molecules that can disrupt protein-protein interactions or target other complex biological surfaces.
Chiral Intermediates in Synthesis
Beyond its direct incorporation into peptidomimetics, the Boc-protected form, (1S,2R)-Boc-2-aminocyclohexane carboxylic acid, serves as a crucial chiral intermediate in the synthesis of complex, enantiomerically pure drugs.[8] Its defined stereochemistry is leveraged to control the stereochemical outcome of subsequent reactions, which is critical for developing drugs with high specificity and reduced off-target effects.
Experimental Protocols & Methodologies
The successful application of (1S,2R)-ACHC requires robust synthetic methodologies. The following protocols provide standardized procedures for its protection and subsequent incorporation into peptide chains.
Protocol 1: Boc-Protection of (1S,2R)-ACHC
Rationale: The tert-butyloxycarbonyl (Boc) protecting group is essential for peptide synthesis. It masks the nucleophilicity of the amine group, preventing self-polymerization and allowing for controlled, stepwise addition to a peptide chain.[8] The Boc group is stable under coupling conditions but can be readily removed with mild acid (e.g., trifluoroacetic acid).
Materials:
-
(1S,2R)-2-aminocyclohexane-1-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
1,4-Dioxane
-
1N Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
1N Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve (1S,2R)-2-aminocyclohexane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N NaOH solution. Stir at room temperature until fully dissolved.
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup - pH Adjustment: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with EtOAc (2x) to remove unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1N HCl. A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x).
-
Washing & Drying: Combine the organic extracts and wash with water (1x) and brine (1x). Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-(1S,2R)-ACHC-OH as a white solid.
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
Rationale: This protocol outlines the incorporation of Boc-(1S,2R)-ACHC-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin). HBTU is used as a coupling agent, which activates the carboxylic acid to form a highly reactive intermediate that readily couples with the free amine of the resin-bound peptide. DIPEA is a non-nucleophilic base used to neutralize the protonated amine and facilitate the reaction.
Materials:
-
Boc-(1S,2R)-ACHC-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine (e.g., H-Rink-Amide-MBHA)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection, if applicable) or 50% TFA in DCM (for Boc deprotection)
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.
-
Deprotection (if necessary): If the resin-bound peptide is N-terminally protected (e.g., with Fmoc), perform deprotection (e.g., with 20% piperidine in DMF for 20 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation Solution: In a separate vial, dissolve Boc-(1S,2R)-ACHC-OH (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of DMF. Allow the solution to pre-activate for 5 minutes.
-
Coupling: Add the activation solution to the swollen, deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Next Cycle: The resin is now ready for the deprotection of the newly added Boc group and the coupling of the next amino acid in the sequence.
Workflow Visualization
The following diagram outlines the general workflow for utilizing (1S,2R)-ACHC in the development of a novel peptidomimetic.
Caption: A streamlined workflow from the starting material to a biologically evaluated peptidomimetic candidate.
Quantitative Data & Physicochemical Properties
Understanding the properties of (1S,2R)-ACHC is crucial for its effective use. The table below compares it to a natural α-amino acid, Alanine.
| Property | (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid | L-Alanine | Rationale for Significance |
| Molecular Formula | C₇H₁₃NO₂[9] | C₃H₇NO₂ | Larger size contributes to different packing in folded structures. |
| Molecular Weight | 143.18 g/mol [9][10] | 89.09 g/mol | Affects molar calculations for synthesis and assays. |
| Structure Type | Cyclic β-Amino Acid | Acyclic α-Amino Acid | Rigidity vs. Flexibility; key to conformational control. |
| Predicted pKa (COOH) | ~4.5 - 5.0 | ~2.34 | Similar acidity allows use of standard coupling chemistry. |
| Predicted pKa (NH₃⁺) | ~10.0 - 10.5 | ~9.69 | Standard Boc/Fmoc protection strategies are applicable. |
| Protease Stability | High | Low | Critical for in-vivo applications and oral bioavailability. |
Conclusion and Future Outlook
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is more than just a synthetic curiosity; it is a validated and powerful building block for overcoming fundamental challenges in medicinal chemistry.[11] Its ability to confer conformational rigidity and proteolytic resistance makes it an invaluable asset in the design of next-generation peptide-based therapeutics.[2] As our understanding of protein-protein interactions and complex disease targets grows, the rational design of highly structured, stable molecules will become increasingly important. The principles and protocols outlined in this guide demonstrate that (1S,2R)-ACHC is poised to play a significant role in the development of novel drugs with enhanced potency, selectivity, and pharmacokinetic profiles.
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Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1508–1519. Available from: [Link]
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Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Inhibition of α-helix-mediated protein-protein interactions using designed molecules. Nature Chemistry, 5(3), 161–173. Available from: [Link]
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Fairlie, D. P., Tyndall, J. D. A., Reid, R. C., Wong, A. K., Abbenante, G., Scanlon, M. J., March, D. R., Bergman, D. A., Chai, C. L. L., & Burk, D. L. (2002). Beta-amino acids: versatile peptidomimetics. Current medicinal chemistry, 9(1), 1-13. Available from: [Link]
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Singh, Y., Sharma, P., & Kumar, P. (2018). Unnatural Amino Acids: A Special Focus on their Presence in FDA-Approved Drugs. Current Topics in Medicinal Chemistry, 18(13), 1099–1117. Available from: [Link]
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Chem-Impex International. (n.d.). (1S,2R)-Boc-2-aminocyclohexane carboxylic acid. Retrieved from [Link]
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Al-Obeidi, F., & Hruby, V. J. (2008). Useful Amino Acids in the Development of Conformationally Constrained Peptides. In Peptide and Protein Design for Biopharmaceutical Applications. John Wiley & Sons, Inc. Available from: [Link]
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Application Notes and Protocols: (1S,2R)-2-aminocyclohexane-1-carboxylic acid as a Versatile Building Block for Neurological Drug Discovery
Introduction: The Strategic Value of Conformational Constraint in Neurological Drug Design
In the intricate landscape of neurological drug discovery, achieving selective modulation of central nervous system (CNS) targets remains a paramount challenge. Unnatural amino acids, particularly those with conformationally restricted scaffolds, have emerged as powerful tools to impart desirable pharmacological properties.[1] The rigid structure of these building blocks can enhance binding affinity, improve metabolic stability, and fine-tune selectivity for specific receptor subtypes or ion channels.[2]
This guide focuses on (1S,2R)-2-aminocyclohexane-1-carboxylic acid , a chiral, cyclic β-amino acid. Its defining feature is the cis stereochemical relationship between the amine and carboxylic acid functionalities, which locks the molecule into a specific three-dimensional orientation. This inherent conformational rigidity makes it an invaluable scaffold for designing novel ligands that can precisely interact with complex binding sites within the CNS. Notably, this structural motif is a core component of gabapentinoids, a class of drugs widely used for epilepsy and neuropathic pain, highlighting the therapeutic potential embedded within this cyclic framework.[3]
These application notes will provide a comprehensive overview of the physicochemical properties of (1S,2R)-2-aminocyclohexane-1-carboxylic acid, detailed protocols for its derivatization, and its application in the discovery of novel neurological drug candidates, with a focus on the gabapentinoid mechanism of action.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in medicinal chemistry.
| Property | Value | Source |
| IUPAC Name | (1S,2R)-2-aminocyclohexane-1-carboxylic acid | [4] |
| Molecular Formula | C₇H₁₃NO₂ | [4] |
| Molecular Weight | 143.18 g/mol | [4] |
| CAS Number | 189101-41-5 | [4] |
| Appearance | White to off-white solid | Commercially Available |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| LogP (calculated) | -1.5 | [4] |
Handling and Storage: (1S,2R)-2-aminocyclohexane-1-carboxylic acid should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is stable under normal laboratory conditions. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Synthetic Derivatization Protocols
The true utility of (1S,2R)-2-aminocyclohexane-1-carboxylic acid lies in its capacity to be elaborated into a diverse library of compounds. The presence of both a primary amine and a carboxylic acid allows for selective modification at either terminus.
Core Synthetic Strategy: Protection and Coupling
A common and effective strategy for derivatizing this bifunctional building block involves a three-step process:
-
N-Protection: The primary amine is first protected to prevent self-reaction and to direct reactivity to the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.[5]
-
Carboxylic Acid Derivatization: The carboxylic acid of the N-protected intermediate is then activated and coupled with a desired amine or alcohol to form an amide or ester, respectively.
-
N-Deprotection: The Boc group is subsequently removed to yield the final derivatized product.
Caption: General workflow for derivatization.
Protocol 1: N-Boc Protection of (1S,2R)-2-aminocyclohexane-1-carboxylic acid
Causality: This step is crucial to prevent the amine from acting as a nucleophile in subsequent reactions, thereby enabling selective modification of the carboxylic acid.[1]
Materials:
-
(1S,2R)-2-aminocyclohexane-1-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
5% Citric acid solution
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1S,2R)-2-aminocyclohexane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq).
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc₂O (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 3 with a 5% citric acid solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product as a white solid.
Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the addition of the Boc group and the integrity of the core scaffold.
Protocol 2: Amide Coupling with the N-Boc Protected Intermediate
Causality: Amide bond formation is a cornerstone of medicinal chemistry.[6] The use of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) efficiently converts the carboxylic acid into a reactive intermediate that readily couples with a primary or secondary amine.[7][8]
Materials:
-
N-Boc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq) or HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve N-Boc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) or HATU (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc protected amide.
Self-Validation: Successful coupling can be confirmed by the appearance of characteristic amide proton signals in the ¹H NMR spectrum and a corresponding increase in molecular weight observed by mass spectrometry.
Application in Neurological Drug Discovery: Targeting the α2δ-1 Subunit
The therapeutic efficacy of gabapentinoids in neuropathic pain and epilepsy is primarily attributed to their high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[3][9]
Mechanism of Action
The α2δ-1 subunit plays a critical role in the trafficking and function of VGCCs.[10][11] In pathological states such as neuropathic pain, the expression of α2δ-1 is upregulated in the dorsal root ganglia and spinal cord, leading to increased trafficking of calcium channels to the presynaptic terminal.[12] This results in excessive calcium influx and subsequent release of excitatory neurotransmitters like glutamate and substance P, contributing to central sensitization and pain hypersensitivity.[13]
Ligands derived from (1S,2R)-2-aminocyclohexane-1-carboxylic acid, mimicking the action of gabapentin, are designed to bind to the α2δ-1 subunit. This binding is thought to disrupt the forward trafficking of the α2δ-1 subunit and its associated calcium channels to the presynaptic membrane, thereby reducing the number of functional channels at the synapse.[12] The net effect is a decrease in calcium influx upon neuronal depolarization and a reduction in the release of excitatory neurotransmitters, ultimately dampening neuronal hyperexcitability.[9][13]
Caption: Proposed mechanism of action for α2δ-1 ligands.
Protocols for Biological Evaluation
Protocol 3: In Vitro Binding Assay
Causality: A competitive radioligand binding assay is a primary screening method to determine the affinity of newly synthesized compounds for the target protein, in this case, the α2δ-1 subunit.
Materials:
-
Membrane preparations from cells overexpressing the human α2δ-1 subunit
-
[³H]-Gabapentin or [³H]-Pregabalin (radioligand)
-
Test compounds (derivatives from Protocol 2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the membrane preparation, [³H]-radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of unlabeled gabapentin (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition curve.
Self-Validation: The assay should include positive (unlabeled gabapentin) and negative controls. The calculated Ki values for known ligands should be consistent with literature values.
Protocol 4: In Vivo Model of Neuropathic Pain
Causality: To assess the therapeutic potential of promising compounds in a physiological context, animal models that mimic human neuropathic pain are employed. The Chung model (spinal nerve ligation) is a well-established and widely used model.[12]
Model:
-
Spinal Nerve Ligation (SNL) model in rats or mice.
Procedure:
-
Surgically ligate the L5 (and optionally L6) spinal nerves in anesthetized animals.
-
Allow the animals to recover for 7-14 days, during which time they will develop tactile allodynia (pain in response to a non-painful stimulus).
-
Assess the baseline pain threshold using von Frey filaments. A significant decrease in the paw withdrawal threshold in the operated limb compared to the contralateral limb confirms the development of allodynia.
-
Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Measure the paw withdrawal threshold at various time points post-administration.
-
An effective compound will significantly increase the paw withdrawal threshold, indicating an analgesic effect.
Self-Validation: A vehicle control group should be included to account for any effects of the administration procedure. A positive control group treated with a known analgesic like gabapentin or pregabalin should also be included for comparison.
Conclusion
(1S,2R)-2-aminocyclohexane-1-carboxylic acid represents a privileged scaffold in neurological drug discovery. Its conformationally constrained nature provides a solid foundation for the design of selective and potent ligands. The protocols outlined in this guide offer a systematic approach to the synthesis and evaluation of novel derivatives targeting the α2δ-1 subunit of voltage-gated calcium channels. By leveraging this versatile building block, researchers can explore new chemical space and develop next-generation therapeutics for epilepsy, neuropathic pain, and other debilitating neurological disorders.
References
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(1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem. Available at: [Link]
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(1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem. Available at: [Link]
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Gabapentin - StatPearls - NCBI Bookshelf. Available at: [Link]
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Emerging roles for α2δ subunits in calcium channel function and synaptic connectivity - PMC. Available at: [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. Available at: [Link]
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Efficacy and Safety of Ca2+ Channel α2δ Ligands for the Treatment of Diabetic Peripheral Neuropathic Pain: A Systematic Review and Network Meta-analysis - PubMed Central. Available at: [Link]
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Voltage-gated calcium channel α 2 δ subunits: an assessment of proposed novel roles. Available at: [Link]
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(1S,2R)-2-aminocyclohexane-1-carboxylic acid | C7H13NO2 | CID 7128325 - PubChem. Available at: [Link]
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Gabapentin - Wikipedia. Available at: [Link]
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Scheme 2. Synthesis of 1-aminocycloalkanecarboxylic acids 2a-2e. - ResearchGate. Available at: [Link]
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A review of a new voltage-gated Ca2+ channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain - Taylor & Francis Online. Available at: [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
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The α2δ-1 subunit remodels CaV1.2 voltage sensors and allows Ca2+ influx at physiological membrane potentials - Rockefeller University Press. Available at: [Link]
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What is the mechanism of action of gabapentin? - Dr.Oracle. Available at: [Link]
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Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. Available at: [Link]
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Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]
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Amino- or ammonium-containing sulfonic acid, phosphonic acid and carboxylic acid derivatives and their medical use - Patent US-10829506-B2 - PubChem. Available at: [Link]
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The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin | Journal of Neuroscience. Available at: [Link]
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Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]
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ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure. Available at: [Link]
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Carboxylic Acid to Ester in Acid: Intramolecular Esesterification - YouTube. Available at: [Link]
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The α2δ-1 subunit facilitates the voltage-dependent activation of... - ResearchGate. Available at: [Link]
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Preparation of amides using DCC | Organic chemistry | Khan Academy - YouTube. Available at: [Link]
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Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF - ResearchGate. Available at: [Link]
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Application Notes & Protocols: Chiral Resolution of 2-Aminocyclohexane-1-carboxylic Acid
Introduction
Enantiomerically pure cyclic β-amino acids are pivotal building blocks in medicinal chemistry and drug development. They serve as key structural motifs in peptidomimetics, constrained peptides, and pharmacologically active compounds, offering enhanced metabolic stability and defined conformational preorganization. 2-Aminocyclohexane-1-carboxylic acid (ACHC), a cyclic β-amino acid, exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. The biological activity of pharmaceuticals derived from ACHC is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even detrimental.[1] This necessitates robust and efficient methods for the separation of these enantiomers—a process known as chiral resolution.
This comprehensive guide provides detailed application notes and protocols for three primary techniques for the chiral resolution of racemic 2-aminocyclohexane-1-carboxylic acid: Classical Resolution via Diastereomeric Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.
Classical Resolution via Diastereomeric Crystallization
Scientific Principle
Classical resolution is a time-honored and scalable technique that relies on the differential properties of diastereomers. Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making them inseparable by standard laboratory techniques. However, by reacting a racemic mixture with a single, pure enantiomer of a second chiral compound (the "resolving agent"), a pair of diastereomers is formed.
For racemic 2-aminocyclohexane-1-carboxylic acid, which is amphoteric, one can use either a chiral acid to react with the amino group or a chiral base to react with the carboxylic acid group. The resulting diastereomeric salts are no longer mirror images and thus exhibit different physical properties, most critically, different solubilities in a given solvent system.[2] This solubility difference allows for the selective crystallization of one diastereomer, which can then be physically separated. Subsequent treatment with acid or base breaks the salt bond, liberating the desired, now enantiomerically enriched, ACHC and regenerating the resolving agent.
The choice of resolving agent and solvent is critical and often determined empirically. Success depends on forming well-defined crystalline salts and maximizing the solubility difference between the two diastereomers to achieve high enantiomeric excess (e.e.) in a single crystallization step.
Experimental Protocol: Resolution with (R)-(+)-α-Phenylethylamine
This protocol details the resolution of racemic trans-2-aminocyclohexane-1-carboxylic acid using (R)-(+)-α-phenylethylamine as the chiral resolving agent.
Materials:
-
Racemic trans-2-aminocyclohexane-1-carboxylic acid
-
(R)-(+)-α-Phenylethylamine (chiral resolving agent)
-
Methanol (solvent)
-
Diethyl ether (anti-solvent)
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Filter paper, Buchner funnel, and flask
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic trans-2-aminocyclohexane-1-carboxylic acid in 100 mL of warm methanol.
-
In a separate beaker, add a stoichiometric equivalent of (R)-(+)-α-phenylethylamine (approx. 8.5 g) to 20 mL of methanol.
-
Slowly add the resolving agent solution to the stirred solution of the racemic acid. A precipitate may begin to form immediately.
-
Gently heat the mixture to reflux for 30 minutes to ensure complete salt formation and dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Spontaneous crystallization should occur. For optimal crystal growth, avoid rapid cooling or agitation.
-
Further cool the flask in an ice bath for 1-2 hours to maximize the precipitation of the less soluble diastereomeric salt.
-
Collect the crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals sparingly with a small amount of cold methanol to remove residual mother liquor.
-
Dry the crystals under vacuum. This is the first crop (Crop 1), which will be enriched in one enantiomer.
-
-
Liberation of the Enantiomer:
-
Dissolve the dried crystals (Crop 1) in a minimal amount of deionized water.
-
Acidify the solution to pH ~2 with 2 M HCl. This protonates the carboxylic acid and breaks the diastereomeric salt.
-
The enantiomerically enriched 2-aminocyclohexane-1-carboxylic acid should precipitate as a zwitterion.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water and dry under vacuum.
-
-
Analysis and Optimization:
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 3.0) or by measuring the specific rotation.
-
The mother liquor from step 2 contains the more soluble diastereomeric salt. The other enantiomer can be recovered from it by evaporating the solvent, redissolving the residue, and treating it with acid as in step 3.
-
For higher enantiopurity, the resolved product can be recrystallized from a suitable solvent (e.g., water/ethanol).[3]
-
Data Presentation
| Parameter | Description | Rationale / Notes |
| Resolving Agent | (R)-(+)-α-Phenylethylamine | A readily available and effective chiral base for resolving carboxylic acids.[2] |
| Stoichiometry | 1:1 molar ratio (Acid:Base) | Ensures formation of the mono-salt. Ratios can be optimized to improve yield.[4][5] |
| Solvent System | Methanol / Diethyl Ether | Methanol is a good solvent for the salts; ether can be added as an anti-solvent to induce crystallization. |
| Expected Yield | < 50% (for one enantiomer) | Theoretical maximum is 50% for a classical resolution without racemization. |
| Expected Purity | >90% e.e. (first crop) | Purity is highly dependent on crystallization conditions and can be improved by recrystallization. |
Workflow Diagram
Enzymatic Kinetic Resolution (EKR)
Scientific Principle
Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between enantiomers. In this process, an enzyme catalyzes a reaction on one enantiomer of a racemic substrate at a much higher rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting, unreacted enantiomer (as the remaining substrate).
For 2-aminocyclohexane-1-carboxylic acid, a common strategy is to first esterify the racemic acid and then use a lipase, such as Candida antarctica Lipase B (CALB), to selectively hydrolyze one of the enantiomeric esters back to the carboxylic acid.[6] The reaction is stopped at or near 50% conversion, resulting in a mixture of two different compounds: an enantiomerically enriched acid (the product) and the unreacted, enantiomerically enriched ester (the remaining substrate). These two compounds, having different functional groups, can be easily separated by standard chemical methods like extraction. The theoretical maximum yield for each enantiomer is 50%.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Ethyl Ester
This protocol describes the resolution of racemic cis-2-aminocyclohexanecarboxylate ethyl ester using immobilized Candida antarctica Lipase B (Novozym 435).
Materials:
-
Racemic cis-2-aminocyclohexanecarboxylate ethyl ester (substrate)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
tert-Butyl methyl ether (t-BME) or another suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
2 M Hydrochloric Acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Enzymatic Hydrolysis:
-
In a temperature-controlled reaction vessel, add 5.0 g of racemic cis-2-aminocyclohexanecarboxylate ethyl ester to a biphasic mixture of 50 mL of phosphate buffer (pH 7.0) and 50 mL of t-BME.
-
Add 500 mg of immobilized CALB (Novozym 435) to the mixture.
-
Stir the reaction vigorously at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots, extracting them, and analyzing the enantiomeric excess of the ester and/or acid by chiral HPLC. The goal is to stop the reaction at ~50% conversion.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent, dried, and reused.
-
Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Isolating the Unreacted Ester: The organic layer contains the unreacted, enantiomerically enriched ester. Wash this layer with 5% NaHCO₃ solution to remove any dissolved acid, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiopure ester.
-
Isolating the Acid Product: The aqueous layer contains the sodium salt of the enantiomerically enriched carboxylic acid. Wash this layer once with t-BME to remove any residual ester.
-
Carefully acidify the aqueous layer to pH ~5-6 with 2 M HCl.
-
Extract the liberated carboxylic acid into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiopure acid.
-
-
Analysis:
-
Determine the enantiomeric excess of both the recovered ester and the acid product using chiral HPLC.
-
The ester can be hydrolyzed to the corresponding acid by standard chemical methods (e.g., using NaOH followed by acidic workup) if that is the desired final product.
-
Data Presentation
| Parameter | Description | Rationale / Notes |
| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | Widely used, robust, and highly selective for a variety of substrates. Immobilization allows for easy removal and reuse.[6] |
| Substrate | Ethyl ester of cis-ACHC | Esterification is necessary to provide a substrate for the lipase-catalyzed hydrolysis. |
| Reaction Medium | Biphasic: Buffer/Organic Solvent | The buffer maintains optimal enzyme pH, while the organic solvent helps with substrate/product solubility. |
| Target Conversion | ~50% | Maximizes both the yield and enantiomeric excess of the product and the remaining substrate. |
| Enantioselectivity | High (E-value > 200 often achievable) | CALB is known for its high enantioselectivity in the hydrolysis of cyclic β-amino esters.[6] |
Workflow Diagram
Chiral High-Performance Liquid Chromatography (HPLC)
Scientific Principle
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP). A CSP is a solid support that has been coated or bonded with a chiral molecule. As the racemic mixture passes through the HPLC column, the two enantiomers interact differently with the chiral environment of the CSP.[1]
These differential interactions—which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complex formation—lead to the formation of transient diastereomeric complexes between the enantiomers and the CSP.[7] One enantiomer will have a stronger or more prolonged interaction with the CSP and will therefore travel more slowly through the column, resulting in a longer retention time. The other enantiomer, with a weaker interaction, will elute faster. This difference in retention times allows for the separation and quantification of the two enantiomers. Macrocyclic antibiotics, like teicoplanin, are a class of CSPs that have proven highly effective for resolving underivatized amino acids.[8]
Experimental Protocol: Direct Resolution on a Teicoplanin CSP
This protocol is for the analytical-scale separation of cis- and trans-ACHC enantiomers. It can be adapted for preparative scale by using a larger column and optimizing loading conditions.
Materials & Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., Chirobiotic T, Astec)
-
Racemic cis- or trans-2-aminocyclohexane-1-carboxylic acid sample
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Mobile phase filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic ACHC sample at a concentration of 1 mg/mL in methanol or a methanol/water mixture.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System Setup:
-
Install the teicoplanin chiral column on the HPLC system.
-
Prepare the mobile phase. A typical starting mobile phase for this separation is a hydro-organic mixture, such as Methanol/Water (e.g., 80:20 v/v).[8]
-
Degas the mobile phase thoroughly using an ultrasonic bath or helium sparging.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detector to a suitable wavelength for detection (e.g., 210 nm, as amino acids have low absorbance at higher wavelengths).
-
-
Chromatographic Run & Optimization:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
Record the chromatogram. Two separate peaks corresponding to the two enantiomers should be observed.
-
Optimization: If the resolution is not optimal, adjust the mobile phase composition. Increasing the water content generally increases retention and may improve resolution. The type of organic modifier (e.g., switching from methanol to ethanol) can also significantly affect selectivity.[8]
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) of a non-racemic sample using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100
-
Data Presentation
| Parameter | Recommended Setting | Rationale / Notes |
| Column (CSP) | Teicoplanin-based (e.g., Chirobiotic T) | Proven effectiveness for separating underivatized cyclic amino acids.[8] |
| Mobile Phase | Methanol/Water or Ethanol/Water | Hydro-organic mobile phases are standard for reversed-phase mode on this CSP. The ratio is key for optimizing resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | A standard analytical flow rate. Can be adjusted to balance resolution and run time. |
| Temperature | 20 - 40 °C | Temperature affects kinetics and thermodynamics of interaction; can be a powerful tool for optimizing separation. |
| Detection | UV at 200-220 nm | ACHC lacks a strong chromophore, requiring detection at low UV wavelengths. |
Workflow Diagram
References
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 2024. [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Semantic Scholar. [Link]
-
6.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]
-
Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
How to Separate Enantiomers. ChemTalk. [Link]
-
Reductive amination cascades in cell‐free and resting whole cell formats for valorization of lignin deconstruction products. OSTI.GOV. [Link]
- US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. ChemRxiv. [Link]
-
(PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]
-
Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
[Separation of amino acid enantiomers by high performance liquid chromatography]. PubMed. [Link]
-
Kinetic Resolution of Aliphatic Beta-Amino Acid Amides by Beta-Aminopeptidases. PubMed. [Link]
-
High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]
-
Processes to separate enantiomers. SciSpace. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications. [Link]
-
Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. RSC Publishing. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. NIH. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
-
Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. ACS Publications. [Link]
-
Quantitative proteomics. Wikipedia. [Link]
-
2-Aminocyclohexanecarboxylic acid. PubChem. [Link]
-
Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. ResearchGate. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
Application Note: A Protocol for the Efficient Coupling of (1S,2R)-2-Aminocyclohexane-1-Carboxylic Acid in Peptide Synthesis
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks introduce conformational constraints, enhance metabolic stability, and modulate biological activity. (1S,2R)-2-aminocyclohexane-1-carboxylic acid, a cyclic β-amino acid, is a particularly valuable scaffold. Its rigid cyclohexane ring pre-organizes the peptide backbone, facilitating the design of peptidomimetics and foldamers with defined secondary structures.
However, the synthetic incorporation of this residue presents significant challenges. Its structure, characterized by a secondary amine and steric bulk adjacent to both the amino and carboxyl groups, renders it significantly less reactive than standard proteinogenic α-amino acids. This application note provides a comprehensive guide for researchers, detailing the underlying chemical challenges and presenting robust, field-proven protocols for the successful coupling of (1S,2R)-2-aminocyclohexane-1-carboxylic acid in solid-phase peptide synthesis (SPPS).
The Core Challenge: Steric Hindrance and Reduced Nucleophilicity
The primary obstacle in coupling (1S,2R)-2-aminocyclohexane-1-carboxylic acid is severe steric hindrance. The cyclohexane ring restricts access to the reacting centers, slowing the kinetics of amide bond formation. This applies to both reactions involving this amino acid:
-
Acylating the Amino Group: The secondary amine of (1S,2R)-2-aminocyclohexane-1-carboxylic acid is a weaker nucleophile and is more sterically shielded than the primary amine of a preceding residue in the peptide chain.
-
Activating the Carboxyl Group: The carboxyl group is attached to a tertiary carbon, making it sterically encumbered and more difficult to activate and subsequently couple to the N-terminus of the growing peptide chain.
These slow reaction rates not only lead to incomplete couplings and low yields but also increase the risk of deleterious side reactions, most notably epimerization of the activated amino acid.[1][2]
Mitigating Epimerization: A Critical Consideration
During peptide coupling, the carboxyl group of the incoming Fmoc-protected amino acid is activated. If this activated species lingers due to a slow reaction with a hindered amine, it can cyclize to form a highly reactive 5(4H)-oxazolone. This intermediate is prone to deprotonation at the α-carbon, leading to a loss of stereochemical integrity (epimerization).[2][3]
Strategies to minimize epimerization are therefore paramount:
-
Maximize Coupling Speed: Employing highly efficient coupling reagents and reaction conditions is the most effective strategy.
-
Choice of Base: While N,N'-diisopropylethylamine (DIPEA) is common, its bulk can sometimes be detrimental. In highly sensitive cases, a less-hindered, non-nucleophilic base like 2,4,6-collidine may be considered to reduce the rate of oxazolone formation.[4]
Recommended Coupling Strategies
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered residues.[5] Modern uronium/aminium and phosphonium salt-based reagents are essential for achieving high yields. Furthermore, the application of microwave energy has proven to be a transformative technology for driving these difficult reactions to completion.[6][7][8]
High-Potency Coupling Reagents
Uronium/aminium salt coupling reagents activate the carboxylic acid by forming a highly reactive ester, significantly accelerating the rate of acylation.[9][10] Two reagents stand out for their exceptional performance in hindered systems:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): For years, HATU has been the gold standard for difficult couplings. The formation of the OAt-active ester is extremely rapid, minimizing the opportunity for epimerization.[10][11]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent, COMU offers coupling efficiencies comparable or superior to HATU.[9][12] It is based on Oxyma, making it non-explosive and a safer alternative to benzotriazole-based reagents like HATU.[13] Its byproducts are water-soluble, simplifying purification, especially in solution-phase synthesis.[13][14]
| Reagent Feature | HATU | COMU |
| Activating Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Oxyma (Ethyl cyanohydroxyiminoacetate) |
| Safety Profile | Potentially explosive benzotriazole core | Non-explosive Oxyma core, reduced allergenicity[13] |
| Reactivity | Very High | Very High, often superior in hindered cases[13] |
| Base Requirement | 2 equivalents (e.g., DIPEA) | 1-2 equivalents (e.g., DIPEA) |
| Byproducts | Insoluble in water | Water-soluble[13][14] |
| Primary Application | Gold standard for difficult couplings, including N-methylated residues. | Excellent for hindered couplings, microwave SPPS, and solution phase.[12] |
Table 1. Comparison of HATU and COMU, two leading coupling reagents for sterically hindered amino acids.
The Power of Microwave-Assisted SPPS
Microwave energy dramatically accelerates peptide synthesis by directly and efficiently heating the reaction mixture.[15] This rapid temperature increase drives sluggish reactions, like the coupling of hindered amino acids, to completion in minutes rather than hours.[8] This not only improves throughput but also enhances peptide purity by minimizing the time available for side reactions to occur.[6][7]
Figure 1. A generalized workflow for the solid-phase synthesis cycle involving the coupling of a sterically hindered amino acid like (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
Detailed Experimental Protocols
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.[16][17] Reagent equivalents are calculated relative to the loading capacity of the resin.
Pre-Coupling Step: Fmoc Deprotection
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the 20% piperidine treatment for 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 1: High-Efficiency Coupling with COMU (Room Temperature)
This protocol is recommended for its high efficiency and favorable safety profile. A double coupling is advised to ensure the reaction proceeds to completion.
-
Activation Solution: In a separate vessel, dissolve Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid (5 eq.), COMU (4.9 eq.), and DIPEA (10 eq.) in DMF. Allow to pre-activate for 2-3 minutes.
-
First Coupling: Add the activation solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.
-
Wash: Drain the reaction vessel and wash the resin with DMF (3 times).
-
Second Coupling (Recommended): Repeat steps 1 and 2 for a second 2-hour coupling to ensure maximum incorporation.
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).
-
Confirmation: Perform a qualitative test (e.g., Chloranil test) to confirm the absence of a free secondary amine before proceeding to the next deprotection step.
Protocol 2: Microwave-Assisted Coupling with HATU
This protocol leverages microwave energy to dramatically shorten reaction times and drive the coupling to completion. It is the preferred method for overcoming severe steric hindrance.[6][8]
-
Reagent Addition: To the vessel containing the deprotected peptide-resin, add DMF, followed by Fmoc-(1S,2R)-2-aminocyclohexane-1-carboxylic acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.).
-
First Microwave Cycle: Irradiate the reaction mixture in a microwave peptide synthesizer for 10-20 minutes at 75°C.[15]
-
Wash: Drain and wash the resin with DMF.
-
Second Microwave Cycle (Recommended): Repeat steps 1 and 2 for a second microwave-assisted coupling to ensure completion.
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Confirmation: Perform a qualitative test (e.g., Chloranil test) to confirm the absence of a free secondary amine.
Figure 2. A simplified reaction mechanism for HATU-mediated peptide coupling, illustrating the formation of the key OAt-active ester intermediate.
Conclusion
The successful incorporation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid into peptide sequences is readily achievable with the appropriate strategic considerations. The challenges posed by its steric hindrance can be effectively overcome by pairing high-potency uronium coupling reagents, such as COMU or HATU, with optimized reaction conditions. For maximum efficiency and purity, microwave-assisted SPPS is the recommended approach, as it significantly accelerates reaction rates and minimizes side reactions. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable building block to advance the frontiers of peptide science and drug discovery.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link][6]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link][7]
-
Stadler, K. M., & Kappe, C. O. (2001). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett, 2001(S1), 719-721. Retrieved from [Link]
-
ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link][8]
-
Merck Millipore. (2009). COMU Novabiochem coupling reagents for peptide synthesis. Retrieved from [Link][12]
-
Aapptec Peptides. (n.d.). COMU; CAS 1075198-30-9. Retrieved from [Link][14]
-
Namekata, N. (n.d.). Epimerization of Peptide. SlideShare. Retrieved from [Link][1]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link][18]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link][10]
-
ResearchGate. (2018). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Retrieved from [Link][19]
-
ResearchGate. (2019). Synthesis of hydroxylated cispentacin derivative via iodooxazolidinone formation. Retrieved from [Link][20]
-
Bennett, C. S., et al. (2018). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 140(4), 1474-1480. Retrieved from [Link][3]
-
ResearchGate. (2000). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Retrieved from [Link][4]
-
ResearchGate. (2018). Epimerisation in Peptide Synthesis. Retrieved from [Link][2]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Retrieved from [Link][21]
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link][5]
-
Reddit. (2020). HATU/PyBOP coupling procedure question. Retrieved from [Link][22]
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link][23]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link][24]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link][16]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link][25]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link][17]
Sources
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- 24. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 25. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzymatic Resolution of Racemic 2-Aminocyclohexane-1-carboxylic Acid
Introduction: The Significance of Chiral β-Amino Acids in Drug Discovery
Chiral molecules are fundamental building blocks in the pharmaceutical industry, where the three-dimensional arrangement of atoms can dictate therapeutic efficacy and toxicological profiles. Within this landscape, cyclic β-amino acids, such as 2-aminocyclohexane-1-carboxylic acid, have garnered significant attention. Their constrained cyclic structures serve as valuable scaffolds for designing peptidomimetics, anticonvulsants, and other neurologically active agents. The precise stereochemistry of these compounds is paramount, as different enantiomers often exhibit markedly different biological activities.
Traditional chemical methods for resolving racemic mixtures can be arduous, often requiring stoichiometric amounts of expensive chiral resolving agents and involving multiple protection and deprotection steps.[1] Enzymatic kinetic resolution emerges as a powerful and elegant alternative, offering high enantioselectivity under mild, environmentally benign conditions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the enzymatic resolution of racemic 2-aminocyclohexane-1-carboxylic acid, focusing on two robust enzymatic strategies: lipase-catalyzed N-acylation and penicillin G acylase-mediated hydrolysis.
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process in which two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. In the context of enzymatic resolution, an enzyme stereoselectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of a product and the unreacted, enantiomerically enriched substrate, which can then be separated. The efficiency of this process is quantified by the enantiomeric ratio (E), a measure of the enzyme's ability to discriminate between the two enantiomers.
For the resolution of racemic 2-aminocyclohexane-1-carboxylic acid, two primary strategies are presented here:
-
Lipase-Catalyzed Asymmetric N-Acylation: In this approach, a lipase enzyme selectively acylates the amino group of one enantiomer of a derivative of 2-aminocyclohexane-1-carboxylic acid (e.g., an amide or ester) in a non-aqueous solvent.
-
Penicillin G Acylase-Catalyzed Enantioselective Hydrolysis: This method involves the initial chemical synthesis of an N-acylated derivative of the racemic amino acid. Subsequently, penicillin G acylase is used to selectively hydrolyze the acyl group from one of the enantiomers in an aqueous buffer.[2][3][4]
The choice between these methods will depend on factors such as substrate availability, desired enantiomer, and downstream processing considerations.
Enzymatic Resolution Strategy 1: Lipase-Catalyzed N-Acylation of 2-Aminocyclohexanecarboxamides
Lipases are a versatile class of enzymes that can function in non-aqueous environments, making them ideal for acylation reactions. Candida antarctica lipase B (CAL-B) is particularly well-suited for the resolution of cyclic β-amino acid derivatives due to its broad substrate specificity and high enantioselectivity.[5] This protocol is adapted from established procedures for the resolution of 2-aminocyclohexanecarboxamides.[5]
Workflow for Lipase-Catalyzed Resolution
Caption: Workflow for Lipase-Catalyzed Resolution of 2-Aminocyclohexanecarboxamide.
Experimental Protocol: CAL-B Catalyzed N-Acylation
Materials:
-
Racemic trans-2-aminocyclohexane-1-carboxamide
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)
-
2,2,2-Trifluoroethyl butanoate (Acyl donor)
-
tert-Butyl methyl ether (t-BME) / tert-Amyl alcohol (Solvent mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve racemic trans-2-aminocyclohexane-1-carboxamide (1.0 mmol) in a solvent mixture of t-BME and tert-amyl alcohol (e.g., 9:1 v/v, 10 mL).
-
Addition of Reagents: Add 2,2,2-trifluoroethyl butanoate (1.2 mmol) to the solution.
-
Enzyme Addition: Add immobilized CAL-B (e.g., 50 mg/mmol of substrate) to the reaction mixture.
-
Incubation: Seal the flask and stir the suspension at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Reaction Quench and Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.
-
Work-up: Evaporate the solvent from the filtrate under reduced pressure.
-
Separation: Separate the resulting N-acylated amide from the unreacted amide by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Hydrolysis to the Carboxylic Acid: The separated N-acylated amide and the unreacted amide can be independently hydrolyzed to their corresponding enantiomerically pure carboxylic acids under standard acidic or basic conditions (e.g., 6M HCl, reflux).
Data Presentation: Expected Outcomes
| Enzyme | Substrate Isomer | Acyl Donor | Solvent System | Temp (°C) | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) |
| CAL-B | cis-cyclohexane | TFEB | t-BME/t-AmOH | 45 | ~50 | >98 | >98 |
| CAL-B | trans-cyclohexane | TFEB | t-BME/t-AmOH | 45 | ~50 | >99 | >99 |
| PCL | cis-cyclohexane | TFEB | t-BME/t-AmOH | 45 | ~50 | Low | Low |
TFEB: 2,2,2-Trifluoroethyl butanoate, PCL: Pseudomonas cepacia lipase. Data is illustrative based on literature for similar substrates.[5]
Enzymatic Resolution Strategy 2: Penicillin G Acylase-Catalyzed Hydrolysis
Penicillin G acylase (PGA) from Escherichia coli is a robust industrial enzyme known for its high stereoselectivity in the hydrolysis of N-phenylacetyl derivatives of amino acids.[4] This property can be exploited for the kinetic resolution of racemic 2-aminocyclohexane-1-carboxylic acid. The strategy involves the chemical N-phenylacetylation of the racemic amino acid, followed by the enzymatic hydrolysis of the N-phenylacetyl group from one of the enantiomers.
Workflow for Penicillin G Acylase-Catalyzed Resolution
Caption: Workflow for Penicillin G Acylase-Catalyzed Resolution.
Experimental Protocol: PGA-Catalyzed Hydrolysis
Materials:
-
Racemic N-phenylacetyl-2-aminocyclohexane-1-carboxylic acid
-
Immobilized or soluble Penicillin G Acylase (PGA) from E. coli
-
Phosphate buffer (0.1 M, pH 7.5)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Substrate Preparation (N-Phenylacetylation):
-
Dissolve racemic 2-aminocyclohexane-1-carboxylic acid in aqueous NaOH solution.
-
Cool the solution in an ice bath and add phenylacetyl chloride dropwise while maintaining the pH between 9-10 with the addition of NaOH.
-
Stir for several hours at room temperature.
-
Acidify the solution with HCl to precipitate the N-phenylacetyl derivative.
-
Filter, wash with cold water, and dry the product.
-
-
Enzymatic Hydrolysis:
-
Suspend or dissolve the racemic N-phenylacetyl-2-aminocyclohexane-1-carboxylic acid in 0.1 M phosphate buffer (pH 7.5).
-
Add PGA to the mixture.
-
Maintain the pH at 7.5 by the controlled addition of NaOH solution using a pH-stat or by manual titration. The consumption of NaOH is indicative of the reaction progress.
-
Continue the reaction until 50% of the theoretical amount of base has been consumed.
-
-
Work-up and Separation:
-
If using immobilized enzyme, filter it off. If using soluble enzyme, proceed to the next step.
-
Acidify the reaction mixture to pH 2 with 1 M HCl. This will protonate the unreacted N-acyl amino acid, making it more soluble in organic solvents.
-
Extract the mixture with ethyl acetate. The unreacted (R)-N-phenylacetyl-2-aminocyclohexane-1-carboxylic acid will be in the organic phase. The deprotected (S)-2-aminocyclohexane-1-carboxylic acid will remain in the aqueous phase.
-
Separate the layers.
-
-
Product Isolation:
-
Aqueous Phase: Adjust the pH of the aqueous phase to the isoelectric point of the amino acid to precipitate the (S)-enantiomer. Filter and dry.
-
Organic Phase: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the (R)-N-phenylacetyl derivative. This can be chemically hydrolyzed (e.g., with 6M HCl, reflux) to obtain the (R)-amino acid.
-
Analytical Protocols: Determination of Enantiomeric Excess
Accurate determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common and reliable methods.[6]
Chiral HPLC Method
-
Derivatization (if necessary): The amino and carboxylic acid functional groups may require derivatization to improve chromatographic separation and detection. Common derivatizing agents include:
-
For the amino group: Marfey's reagent, o-phthaldialdehyde (OPA), or dansyl chloride.
-
For the carboxylic acid group: Conversion to an ester or amide.
-
-
Column Selection: A variety of chiral stationary phases (CSPs) are available. For amino acid derivatives, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Pirkle-type columns are often effective.[7][8]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol, often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes).
-
Detection: UV detection is commonly used, especially if the analyte or its derivative contains a chromophore.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Conclusion and Field-Proven Insights
The enzymatic resolution of racemic 2-aminocyclohexane-1-carboxylic acid offers a highly efficient and selective route to enantiomerically pure building blocks for drug discovery and development. The choice between lipase-catalyzed N-acylation and penicillin G acylase-mediated hydrolysis will depend on the specific requirements of the synthesis.
Key Considerations for Success:
-
Substrate Purity: The purity of the starting racemic material is critical for achieving high enantiomeric excess in the final products.
-
Enzyme Activity and Stability: The activity and stability of the enzyme under the chosen reaction conditions will directly impact the reaction time and overall yield. It is advisable to perform small-scale screening experiments to optimize these parameters.
-
Reaction Monitoring: Careful monitoring of the reaction progress is essential to stop the reaction at the optimal conversion (typically around 50%) to maximize the enantiomeric excess of both the product and the remaining substrate.
-
Analytical Method Development: A robust and validated analytical method for determining enantiomeric excess is a prerequisite for any successful resolution.
By leveraging the inherent stereoselectivity of enzymes, researchers can access valuable chiral intermediates with high purity, paving the way for the synthesis of novel and effective therapeutics.
References
-
Shtilerman, M. D., Gracheva, I. A., & Vedenyapina, N. S. (2014). Protein Engineering of Penicillin Acylase. Acta Naturae, 6(3), 20–32. [Link]
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van den Berg, M. A., & Opperman, D. J. (2019). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. AMB Express, 9(1), 123. [Link]
-
Gracheva, I. A., & Shtilerman, M. D. (2017). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 11(4), 324–330. [Link]
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Forgó, P., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(18), 2695–2700. [Link]
-
An, G., Scaggs, J., & Glass, T. E. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 17(6), 6356–6364. [Link]
-
Lang, D. A., Mannesse, M. L., & Dijkstra, B. W. (1998). Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization. Enzyme and Microbial Technology, 23(7-8), 548–556. [Link]
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Virden, R. (1990). Structure, Processing and Catalytic Action of Penicillin Acylase. Biotechnology and Genetic Engineering Reviews, 8(1), 189-218. [Link]
-
Periasamy, M., Manasi, D., & Meduri, P. (2010). Chiral trans-1,2-diaminocyclohexane derivatives as chiral solvating agents for carboxylic acids. Journal of Chemical Sciences, 122(5), 721–728. [Link]
-
Nagy-Mehesz, B., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11528. [Link]
-
Britton, J., & Anslyn, E. V. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 5(2), 249-254. [Link]
-
Gatti, F. G., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 53. [Link]
-
Le, T., & Ghandi, K. (2012). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 77(17), 7545–7551. [Link]
-
Cole, M. (1969). Penicillins and other acylamino compounds synthesized by the cell-bound penicillin acylase of Escherichia coli. Journal of General Microbiology, 59(3), 251-260. [Link]
-
Juhl, B., & Pleiss, J. (2010). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL)ALANINE. Journal of Biotechnology, 150, 245-245. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Skwaryd, M., & Zagozda, M. (2020). Amano Lipase Ps From Burkholderia Cepacia – Evaluation Of The Effect Of Substrates And Reaction Media On The Catalytic Activity. Current Organic Synthesis, 17(6), 469-477. [Link]
-
Lin, S., & Li, Z. (2010). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Journal of the American Chemical Society, 132(40), 14204–14210. [Link]
-
Virden, R., & Bristow, A. F. (1993). The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre. Biochemical Journal, 294(Pt 2), 571–577. [Link]
-
Chari, M. A., & Syamasundar, K. (2008). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 4(2), 156-159. [Link]
-
Fereidouni Velasejerdi, S., & Esmaeili, A. (2021). Investigation of enzymes and solvents in the production process of 6-ammonium penicillanic acid (6-APA) in industry to reduce costs and improve production conditions. Journal of Genetic Engineering and Biotechnology, 19(1), 170. [Link]
-
Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(21), 3211-3217. [Link]
-
Skwaryd, M., & Zagozda, M. (2020). Amano Lipase PS from Burkholderia cepacia - Evaluation of the Effect of Substrates and Reaction Media on the Catalytic Activity. Current Organic Synthesis, 17(6), 469-477. [Link]
-
Juhl, B., & Pleiss, J. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 485-491. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-176. [Link]
-
Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. [Link]
-
Chen, X., et al. (2012). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods, 4(7), 1849-1852. [Link]
-
Gatti, F. G., et al. (1985). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 3(4), 363-370. [Link]
-
Li, W., et al. (2024). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2), e23634. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols: Bioconjugation Strategies Using (1S,2R)-2-aminocyclohexane-1-carboxylic Acid Derivatives
Introduction: The Strategic Advantage of Cyclic Scaffolds in Bioconjugation
In the landscape of modern drug development and biological research, the covalent linkage of molecules to proteins, peptides, and other biomolecules—a process known as bioconjugation—is a cornerstone technique. The resulting bioconjugates are instrumental in applications ranging from targeted drug delivery and in vivo imaging to the development of novel diagnostics and therapeutic modalities.[1] The choice of linker or payload to be conjugated is critical, as its structure can significantly influence the stability, pharmacokinetics, and efficacy of the final conjugate.
Cyclic amino acids, such as derivatives of (1S,2R)-2-aminocyclohexane-1-carboxylic acid, offer a unique and compelling scaffold for bioconjugation.[2] The constrained conformational flexibility of the cyclohexane ring can impart increased proteolytic resistance and predictable spatial orientation of appended functionalities.[3] This application note provides a detailed guide for researchers on the strategic use of (1S,2R)-2-aminocyclohexane-1-carboxylic acid in bioconjugation, covering the activation of its carboxyl group and subsequent conjugation to primary amines on target biomolecules.
The inherent steric hindrance of this class of cyclic β-amino acids presents both a challenge and an opportunity. While coupling reactions may require more optimized conditions compared to linear analogues, the resulting amide bond can exhibit enhanced stability.[4] This guide will provide detailed, field-tested protocols to navigate these challenges and leverage the unique benefits of this versatile chemical entity.
Core Principle: Two-Stage Carbodiimide-Mediated Amine Coupling
The primary strategy for conjugating (1S,2R)-2-aminocyclohexane-1-carboxylic acid to a biomolecule, such as a protein, involves the formation of a stable amide bond. This is typically achieved through a two-stage process:
-
Activation of the Carboxylic Acid: The carboxyl group of the cyclic amino acid is first activated to create a more reactive intermediate. A common and effective method is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[2][5] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester.[6] This two-step activation is preferred to minimize side reactions and improve the efficiency of the subsequent conjugation.[5]
-
Conjugation to the Biomolecule: The activated NHS ester of (1S,2R)-2-aminocyclohexane-1-carboxylic acid is then reacted with a biomolecule containing primary amines, such as the ε-amino groups of lysine residues on a protein.[7][8] The primary amine acts as a nucleophile, attacking the activated ester and forming a stable amide linkage.
The following diagram illustrates the overall workflow for this bioconjugation strategy.
Caption: Workflow for bioconjugation using (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
Experimental Protocols
Protocol 1: Activation of (1S,2R)-2-aminocyclohexane-1-carboxylic Acid with EDC/NHS
This protocol describes the synthesis of the N-hydroxysuccinimide ester of (1S,2R)-2-aminocyclohexane-1-carboxylic acid. It is crucial to perform this reaction in an anhydrous organic solvent to prevent hydrolysis of the activating agents and the resulting NHS ester.
Materials:
-
(1S,2R)-2-aminocyclohexane-1-carboxylic acid (with the amine group appropriately protected, e.g., with a Boc or Fmoc group)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (for hydrochloride salt of the amino acid)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine-protected (1S,2R)-2-aminocyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Expert Insight: The use of an amine-protected starting material is essential to prevent self-polymerization where the amine of one molecule reacts with the activated carboxyl of another.
-
-
Addition of NHS: Add N-hydroxysuccinimide (NHS) (1.2 eq) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize side reactions.
-
Addition of EDC: Slowly add EDC (1.2 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or overnight.
-
Causality Explanation: The reaction time may need to be extended due to the steric hindrance of the cyclohexane ring, which can slow the rate of O-acylisourea intermediate formation.[9]
-
-
Monitoring (Optional): The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, the resulting NHS ester solution can be used directly in the next conjugation step, or the product can be isolated. To isolate, the solvent is typically removed under reduced pressure, and the residue is purified by flash chromatography.
Quantitative Data Summary for Activation:
| Parameter | Recommended Value/Range | Rationale |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.2 : 1.2 | A slight excess of activating agents ensures complete conversion of the carboxylic acid. |
| Solvent | Anhydrous DMF or DCM | Prevents hydrolysis of EDC and the NHS ester intermediate.[10] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by room temperature for completion. |
| Reaction Time | 4-6 hours to overnight | Longer reaction times may be necessary to overcome the steric hindrance of the cyclic amino acid.[9] |
Protocol 2: Conjugation of Activated Amino Acid to a Model Protein
This protocol details the conjugation of the pre-activated (1S,2R)-2-aminocyclohexane-1-carboxylic acid NHS ester to a model protein, such as Bovine Serum Albumin (BSA), which is rich in lysine residues.
Materials:
-
Activated (1S,2R)-2-aminocyclohexane-1-carboxylic acid NHS ester solution (from Protocol 1)
-
Target protein (e.g., BSA)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[8]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) for purification
-
UV-Vis Spectrophotometer for protein quantification
Procedure:
-
Protein Preparation: Dissolve the target protein in the conjugation buffer at a concentration of 2-10 mg/mL.
-
Trustworthiness Check: Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the NHS ester.[11]
-
-
Conjugation Reaction: While gently stirring the protein solution, add a calculated amount of the activated amino acid NHS ester solution. A 10-20 fold molar excess of the NHS ester to the protein is a good starting point for optimization.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight, with gentle stirring. Protect from light if the conjugated molecule is light-sensitive.
-
Expert Insight: The optimal pH for the reaction is between 8.3 and 8.5. At this pH, the lysine ε-amino groups are deprotonated and thus more nucleophilic, while minimizing the hydrolysis of the NHS ester.[8]
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted amino acid derivative and byproducts (e.g., N-hydroxysuccinimide) by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay or measuring absorbance at 280 nm).
-
Assess the degree of labeling (DOL) if the conjugated molecule has a unique spectroscopic signature.
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and to check for aggregation. Mass spectrometry can provide a more precise characterization of the conjugate.
-
Mechanism of Amide Bond Formation:
The following diagram illustrates the key chemical transformations in the conjugation process.
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Cause: Hydrolysis of the NHS ester.
-
Solution: Ensure all reagents and solvents for the activation step are anhydrous. Perform the conjugation reaction promptly after activation. Increase the molar excess of the NHS ester.
-
Cause: Steric hindrance.
-
Solution: Increase the reaction time and/or temperature (with caution, as this may affect protein stability). Consider using more powerful activating agents like HATU, although this is more common in solid-phase peptide synthesis.[9]
-
-
Protein Precipitation:
-
Cause: High degree of labeling or change in protein charge.
-
Solution: Reduce the molar excess of the NHS ester. Optimize the pH of the conjugation buffer.
-
-
Stereochemistry: The (1S,2R) stereochemistry defines a specific spatial arrangement of the amine and carboxyl groups. This fixed geometry can be advantageous for creating well-defined structures in the final conjugate, which may be important for applications like mimicking peptide turns or creating specific binding epitopes.[3]
Conclusion
Derivatives of (1S,2R)-2-aminocyclohexane-1-carboxylic acid are valuable tools for creating structured and stable bioconjugates. The inherent steric hindrance of the cyclic scaffold necessitates careful optimization of reaction conditions, particularly for the activation and coupling steps. By following the detailed protocols and considering the underlying chemical principles outlined in these application notes, researchers can successfully employ this versatile building block to advance their work in drug discovery, diagnostics, and fundamental biological research. The resulting bioconjugates, benefiting from the conformational rigidity and potential for enhanced stability conferred by the cyclic amino acid, hold significant promise for a wide range of scientific applications.
References
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first? [Online] Available at: [Link]
-
ResearchGate. (n.d.). The available carboxylic acid groups are activated with EDC-NHS chemistry... [Online] Available at: [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. [Online] Available at: [Link]
-
Hermanson, G. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. LabRoots Webinar. [Online] Available at: [Link]
-
RSC Publishing. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Online] Available at: [Link]
-
PubMed Central. (n.d.). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. [Online] Available at: [Link]
-
ResearchGate. (n.d.). 2-Azidoethoxy derivatives of 2-aminocyclohexanecarboxylic acids (ACHC): Interesting building blocks for the synthesis of cyclic β-peptide conjugates. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. [Online] Available at: [Link]
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Online] Available at: [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Online] Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Amino acid and peptide bioconjugates. [Online] Available at: [Link]
-
MDPI. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. [Online] Available at: [Link]
-
Leiden University. (n.d.). Synthesis of cyclic peptides as bioconjugation platforms. [Online] Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Biocatalytic Amide Bond Formation. [Online] Available at: [Link]
-
MDPI. (n.d.). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. [Online] Available at: [Link]
-
Single Use Support. (2023). Bioconjugates: Examples & Applications. [Online] Available at: [Link]
-
Leiden University. (n.d.). Synthesis of cyclic peptides as bioconjugation platforms. [Online] Available at: [Link]
-
CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Online] Available at: [Link]
-
PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Online] Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of carboxylic acid succinimidyl esters.
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. [Online] Available at: [Link]
-
CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Chemical Conjugation to Less Targeted Proteinogenic Amino Acids. [Online] Available at: [Link]
-
MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Protein conjugation with genetically encoded unnatural amino acids. [Online] Available at: [Link]
-
PubMed. (2018). A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2-Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry. [Online] Available at: [Link]
-
Protein Metrics Support. (n.d.). Cyclic Peptide Analysis. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. [Online] Available at: [Link]
-
Research Explorer. (n.d.). Repurposing Carboxylic Acid Reductase for Amide Bond Formation. [Online] Available at: [Link]
-
N-Hydroxysuccinimide active ester. (n.d.). [Online] Available at: [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of 1-aminocycloalkanecarboxylic acids 2a-2e. [Online] Available at: [Link]
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- 11. youtube.com [youtube.com]
Application Notes & Protocols: Synthesis of Peptidomimetics Containing (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
Introduction: The Significance of Constrained β-Amino Acids in Peptidomimetics
Peptidomimetics are at the forefront of modern drug discovery, offering significant advantages over traditional peptide-based therapeutics. A primary limitation of natural peptides as drugs is their poor metabolic stability due to rapid degradation by proteases.[1] Incorporating unnatural amino acids is a proven strategy to overcome this limitation.[1]
Among these, carbocyclic β-amino acids, such as (1S,2R)-2-aminocyclohexane-1-carboxylic acid (trans-ACHC), are of particular interest.[2] The constrained cyclic structure of trans-ACHC imparts a high degree of conformational rigidity. When incorporated into a peptide backbone, it can induce stable, predictable secondary structures, such as the 14-helix, which is crucial for specific receptor-ligand interactions.[2][3][4][5] This pre-organization of the molecular architecture can lead to enhanced binding affinity and biological activity.
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the synthesis of the trans-ACHC building block and its subsequent incorporation into peptidomimetic structures. We will delve into the causality behind experimental choices, from asymmetric synthesis and protecting group strategies to robust peptide coupling methodologies tailored for sterically demanding residues.
Synthetic Strategy and Workflow Overview
The successful synthesis of a peptidomimetic containing trans-ACHC can be dissected into three principal phases:
-
Asymmetric Synthesis of the Core Moiety: Obtaining the enantiomerically pure and correctly functionalized (1S,2R)-trans-ACHC building block.
-
Orthogonal Protection Strategy: Installing appropriate protecting groups on the amine and carboxylic acid functionalities that are compatible with solid-phase or solution-phase peptide synthesis.
-
Peptide Elongation: Coupling the protected trans-ACHC unit into the growing peptide chain using optimized activation methods to overcome steric hindrance.
The overall workflow is depicted below, illustrating the progression from a chiral starting material to the final peptidomimetic.
Caption: High-level workflow for peptidomimetic synthesis.
Synthesis of the (1S,2R)-ACHC Building Block
The stereoselective synthesis of the trans-ACHC core is the foundational step. While several routes exist, methods employing asymmetric Michael additions of chiral lithium amides have proven effective.[6] An alternative and efficient stereoselective synthesis can start from commercially available chiral precursors like (–)-shikimic acid.[7] This approach allows for the generation of both cis and trans configurations, which can be valuable for structure-activity relationship (SAR) studies.[7]
Rationale for Method Selection: The choice of a chiral starting material like (–)-shikimic acid provides a robust platform for introducing multiple stereocenters with high fidelity. The synthesis leverages well-established transformations, ensuring reproducibility. For instance, the reaction of a shikimate-derived ester with a chiral lithium amide can yield a mixture of cis and trans β-amino acids, which can then be separated or isomerized to furnish the desired trans product.[7]
Orthogonal Protecting Group Strategy
To successfully incorporate trans-ACHC into a peptide, the amino and carboxyl groups must be masked with protecting groups that can be selectively removed under different conditions.[8][9][10] This is known as an orthogonal strategy. For Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is the most common.[11][12]
-
α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice. It is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[11]
-
Carboxylic Acid Protection: The carboxylic acid is typically left unprotected (as -OH) for activation during the coupling step in SPPS. If solution-phase synthesis is employed, it might be protected as a methyl or benzyl ester.
Table 1: Common Protecting Groups for Amine Functionalities
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Rationale for Use |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20-25% Piperidine in DMF (Base Labile) | Stable to mild acid | Standard for α-amino protection in modern SPPS due to mild cleavage.[11] |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis | Used for side-chain protection (e.g., Lys) in Fmoc-SPPS or for α-amino protection in Boc-SPPS.[11][13] |
| Carbobenzyloxy | Cbz (or Z) | H₂/Pd/C (Hydrogenolysis) or HBr/AcOH | Stable to base and mild acid | Useful in solution-phase synthesis; orthogonal to both Fmoc and Boc groups.[11] |
Protocols for Peptide Coupling with (1S,2R)-ACHC
The primary challenge in coupling trans-ACHC is its steric hindrance, which can lead to slow reaction rates and incomplete couplings.[14] Standard coupling reagents like DCC/DIC may prove insufficient.[14] Therefore, more potent activating reagents are required.
Causality: Why Potent Coupling Reagents are Essential Steric bulk around the carboxylic acid and the incoming amine slows down the rate of amide bond formation. Potent uronium/aminium salt reagents like HATU or HCTU rapidly convert the carboxylic acid into a highly reactive O-acylisourea intermediate (or its guanydinyl-type equivalent), which is much more susceptible to nucleophilic attack by the amine, thereby overcoming the steric barrier.[14]
Caption: Peptide coupling workflow using HATU activation.
Protocol 1: HATU-Mediated Double Coupling for Solid-Phase Synthesis
This protocol is designed for a standard Fmoc-SPPS workflow and employs a double coupling strategy to ensure the reaction goes to completion.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-(1S,2R)-ACHC-OH (4 equivalents relative to resin loading)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq.)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve Fmoc-(1S,2R)-ACHC-OH and HATU in NMP. Add DIPEA and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.
-
First Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 1 to 2 hours at room temperature.[14]
-
Monitoring & Washing: Take a small sample of resin beads for a Kaiser test. If the test is positive (blue beads), proceed to the second coupling. Wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-(1S,2R)-ACHC-OH as described in step 2. Add this solution to the resin and agitate for another 1-2 hours.
-
Final Wash: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next Fmoc deprotection step in your SPPS cycle.
Self-Validation: The protocol's trustworthiness is ensured by the inclusion of a monitoring step (Kaiser test) and the double coupling procedure, which is a field-proven method to drive sterically hindered reactions to completion.
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent | Activating Species | Reactivity | Notes |
| HBTU/PyBOP | OBt ester | Moderate-High | Generally effective, but HATU is often superior for reducing racemization risk. |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU, good alternative to HATU.[14] |
| HATU | OAt ester | Very High | Excellent for hindered couplings, known to suppress side reactions.[14] |
| DIC/HOBt | OBt ester | Moderate | Often insufficient for demanding couplings like trans-ACHC.[14] |
Characterization and Quality Control
After synthesis, the purity and identity of the final peptidomimetic must be confirmed.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude peptide and to purify it to >95% homogeneity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptidomimetic, verifying its identity.
-
Nuclear Magnetic Resonance (NMR): For peptidomimetics synthesized in solution, NMR provides detailed structural information, confirming the connectivity and stereochemistry of the final product. Structural studies of peptides containing ACHC have confirmed their propensity to form stable helical structures.[3][4]
Troubleshooting Common Issues
-
Problem: Incomplete coupling (positive Kaiser test after second coupling).
-
Problem: Epimerization (racemization) of the activated amino acid.
-
Solution: Ensure the pre-activation time is kept to a minimum (1-5 minutes). Use of HATU is recommended as the 7-aza-benzotriazole leaving group is known to suppress this side reaction compared to HOBt-based reagents.
-
-
Problem: Aggregation of the growing peptide chain on the resin.
-
Solution: Use a solvent mixture such as DCM/DMF/NMP (1:1:1) to improve solvation.[14] Incorporating pseudoproline dipeptides or using PEG-based resins can also disrupt aggregation.
-
References
-
Reza, D., Balo, R., Otero, J. M., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reza, D., Balo, R., Otero, J. M., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]
-
Reza, D., Balo, R., Otero, J. M., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. Cambridge Open Engage. Available at: [Link]
-
Reza, D., Balo, R., Otero, J. M., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB00906H. Available at: [Link]
-
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6407–6419. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. Nature Communications, 2, 555. Available at: [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available at: [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]
-
Vilar, S., & Ferreirós, C. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 3-23. Available at: [Link]
-
Estévez, J. C., et al. (2020). New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopen-tane-1-carboxylic acid: Synthesis and Structural Study. Molecules, 25(21), 5193. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
SBS Genetech. (2022). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. Available at: [Link]
-
Vilar, S., & Ferreirós, C. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
Ozeki, M., Egawa, H., Takano, T., & Yamashita, M. (2017). Novel and practical asymmetric synthesis of β2,3-amino esters using asymmetric Michael addition of chiral amine. Tetrahedron, 73(8), 1077-1085. Available at: [Link]
-
Lassaletta, J. M., et al. (2012). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 17(7), 8196–8235. Available at: [Link]
-
Lázár, L. (2015). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Current Organic Chemistry, 19(17), 1646-1673. Available at: [Link]
-
Bugatti, K. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in Molecular Biology, 2931, 285-297. Available at: [Link]
-
Taber, D. F., & Wang, Y. (1997). Asymmetric synthesis of (1S,2R)-(+)-2-phenyl-1-aminocyclopropane-1-carboxylic acid. The Journal of Organic Chemistry, 62(14), 4676–4681. Available at: [Link]
-
Bugatti, K. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. ResearchGate. Available at: [Link]
-
Estévez, J. C., et al. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 6(4), 314–323. Available at: [Link]
-
PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. PubChem Compound Summary for CID 7128325. Available at: [Link]
-
Forte, B., et al. (2020). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Organic Letters, 22(15), 6003–6007. Available at: [Link]
Sources
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- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
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- 11. biosynth.com [biosynth.com]
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Troubleshooting & Optimization
Technical Support Center: Side Reactions in Peptide Synthesis with (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
Welcome to the technical support center for peptide synthesis incorporating (1S,2R)-2-aminocyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this constrained β-amino acid. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-driven insights to optimize your synthetic workflows.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Question: I am observing low coupling yields and incomplete reactions when incorporating (1S,2R)-2-aminocyclohexane-1-carboxylic acid into my peptide sequence. What are the potential causes and how can I improve the efficiency?
Answer:
Low coupling efficiency is a common hurdle when working with sterically hindered amino acids like (1S,2R)-2-aminocyclohexane-1-carboxylic acid.[1][2] The cyclohexane ring imposes significant steric bulk around the amine and carboxylic acid functionalities, which can impede the approach of coupling reagents and the incoming amino acid.
Potential Causes:
-
Steric Hindrance: The rigid, non-planar structure of the cyclohexane ring physically blocks the reactive centers, slowing down the kinetics of peptide bond formation.[1] Traditional coupling methods may not be sufficiently reactive to overcome this steric barrier.
-
Inappropriate Coupling Reagents: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may be inefficient for sterically demanding couplings.[1][3]
-
Suboptimal Reaction Conditions: Insufficient reaction times, low temperatures, and inadequate reagent concentrations can exacerbate the problem of slow coupling kinetics.
Step-by-Step Solutions:
-
Selection of High-Activity Coupling Reagents: Employ more potent activating agents known to be effective for hindered amino acids.[1]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective than carbodiimides for such couplings.[4]
-
Phosphonium Salts: PyAOP (7-Azabenzotriazolyoxytris(pyrrolidino)phosphonium hexafluorophosphate) has also shown success in coupling hindered amino acids.[1]
-
-
Optimization of Reaction Conditions:
-
Extended Coupling Times: Allow for longer reaction times (e.g., 4-24 hours) to ensure the reaction proceeds to completion.
-
Increased Temperature: In some cases, elevating the reaction temperature (e.g., to 40-50 °C) can help overcome the activation energy barrier. Microwave-assisted synthesis can also be a valuable tool to accelerate coupling reactions.[5][6]
-
Increased Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents) can drive the reaction forward.
-
-
Solvent Choice:
-
While DMF is a common solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for difficult sequences as it has superior solvating properties for both the amino acids and the growing peptide chain.[7]
-
Workflow for Optimizing Coupling:
Caption: Troubleshooting workflow for low coupling efficiency.
Issue 2: Intramolecular Cyclization (Lactam Formation)
Question: I am observing a significant byproduct with a mass corresponding to the loss of water from my peptide containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Is this lactam formation, and how can I prevent it?
Answer:
Yes, the formation of a lactam is a known side reaction for β-amino acids, including cyclic derivatives. The proximity of the amino and carboxyl groups in the cis-conformation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid can facilitate intramolecular cyclization, especially under conditions that activate the carboxylic acid.
Mechanism of Lactam Formation:
During the activation of the carboxylic acid for coupling to the next amino acid, the activated carboxyl group can be attacked by the free amine of the same molecule, leading to the formation of a stable six-membered lactam ring and termination of the peptide chain elongation.
Preventative Measures:
-
Appropriate Protecting Group Strategy: The choice of protecting groups is crucial. Ensure that the N-terminal protecting group of the (1S,2R)-2-aminocyclohexane-1-carboxylic acid is stable under the coupling conditions and is only removed immediately before the next coupling step.[8][9][10]
-
Fmoc/tBu Strategy: In the widely used Fmoc/tBu strategy, the Fmoc group protects the amine.[8][11] Ensure complete coupling of the preceding amino acid before Fmoc deprotection to minimize the time the free amine is exposed.
-
Boc/Bzl Strategy: In the Boc/Bzl strategy, the Boc group protects the amine.[8][9]
-
-
Careful Control of Activation:
-
In Situ Activation: Use coupling reagents that promote rapid in situ activation and coupling, minimizing the lifetime of the highly reactive activated ester.
-
Pre-activation: Avoid prolonged pre-activation times before adding the resin-bound peptide.
-
-
Dipeptide Coupling: A highly effective strategy is to synthesize a dipeptide unit containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid in solution phase first, and then couple this dipeptide to the resin-bound peptide. This bypasses the vulnerable stage where the free β-amino acid is attached to the resin.[12]
Diagram of Lactam Formation:
Caption: Competing pathways of peptide coupling vs. lactam formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using (1S,2R)-2-aminocyclohexane-1-carboxylic acid?
A1: The primary side reactions are low coupling efficiency due to steric hindrance and intramolecular lactam formation .[1][13] Additionally, as with other amino acids, racemization can occur, although the rigid cyclic structure of this particular amino acid may lessen this risk compared to more flexible amino acids.[12][14]
Q2: Which protecting groups are recommended for the amine and carboxylic acid functionalities of (1S,2R)-2-aminocyclohexane-1-carboxylic acid?
A2: Standard solid-phase peptide synthesis (SPPS) protecting group strategies are applicable.[8][9][10]
-
Amine Protection: The most common are the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, and the Boc (tert-butyloxycarbonyl) group, which is acid-labile.[8][11] The choice depends on the overall synthetic strategy (Fmoc/tBu or Boc/Bzl).[8][9]
-
Carboxylic Acid Protection: In SPPS, the carboxylic acid is typically anchored to the solid support, which serves as its protecting group.[10] For solution-phase synthesis, common protecting groups include methyl (Me) or ethyl (Et) esters, or benzyl (Bzl) esters.
Q3: Can I use standard cleavage cocktails to remove the peptide from the resin?
A3: Yes, standard cleavage cocktails are generally compatible. The most common cocktail for the Fmoc/tBu strategy is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). The exact composition will depend on the other amino acids in your sequence, particularly those with sensitive side chains (e.g., Trp, Cys, Met).
Q4: Does the cis-conformation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid influence the secondary structure of the resulting peptide?
A4: Absolutely. The incorporation of conformationally constrained amino acids like this one is a common strategy to induce specific secondary structures, such as turns and helices.[15][16][17] The rigid cyclohexane backbone restricts the phi (φ) and psi (ψ) dihedral angles, leading to more predictable and stable peptide conformations.
References
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. Available at: [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (2024-04-20). Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
(PDF) α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol - ResearchGate. Available at: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications - PubMed. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025-08-06). Available at: [Link]
-
Some important cyclic β-amino acids | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Figshare. (2016-02-28). Available at: [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. Available at: [Link]
-
Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - NIH. (2016-01-26). Available at: [Link]
-
Avoiding Peptide Assay Failure: Hidden Problems and Solutions - GenScript. (2014-06-25). Available at: [Link]
-
Amino Acid-Protecting Groups. (2019-11-19). Available at: [Link]
-
What do you do when your peptide synthesis fails? - Biotage. (2023-02-07). Available at: [Link]
-
Spps and side reactions in peptide synthesis | PPTX - Slideshare. Available at: [Link]
-
Side Reactions in Peptide Synthesis | PDF | Ester | Amino Acid - Scribd. Available at: [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC - PubMed Central. Available at: [Link]
-
Introduction to Peptide Synthesis - Master Organic Chemistry. (2019-02-15). Available at: [Link]
-
Preparation of amides using DCC (video) - Khan Academy. Available at: [Link]
-
Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. (2021-06-14). Available at: [Link]
-
Ch27 : Peptide synthesis - University of Calgary. Available at: [Link]
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- 17. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
Technical Support Center: Purification of Peptides Containing (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the constrained β-amino acid, (1S,2R)-2-aminocyclohexane-1-carboxylic acid. The unique structural features of this amino acid can introduce specific challenges during peptide purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity peptides.
Troubleshooting Guide
This section addresses common issues encountered during the purification of peptides containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid, offering potential causes and detailed solutions.
Q1: I'm observing poor peak shape and resolution during RP-HPLC purification. What could be the cause and how can I fix it?
Potential Causes:
-
Secondary Interactions: The amine group in the cyclohexane ring can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Conformational Isomers: The constrained nature of the amino acid might lead to the presence of slowly interconverting conformers on the timescale of the chromatographic separation, resulting in broad or split peaks.[1][2]
-
Aggregation: The overall hydrophobicity of the peptide might be increased by the cyclohexane ring, leading to aggregation, especially at high concentrations.[3]
-
Inappropriate Mobile Phase: The chosen mobile phase may not be optimal for the unique properties of your peptide.
Solutions:
-
Optimize the Mobile Phase:
-
Trifluoroacetic Acid (TFA) Concentration: While 0.1% TFA is standard, increasing it to 0.15% or even 0.2% can sometimes improve peak shape by enhancing ion pairing and masking silanol interactions. However, be mindful that higher TFA concentrations can be detrimental to some peptides and may be difficult to remove during lyophilization.
-
Alternative Ion-Pairing Reagents: If TFA is not effective, consider using formic acid (0.1-1%) for a different selectivity. For particularly stubborn cases, especially with basic peptides, adding a small amount of a stronger acid like phosphoric acid (in a dedicated column, as it's not volatile) might help, though this complicates final product isolation.
-
Organic Modifier: Acetonitrile is the most common organic modifier. However, trying a different organic solvent like methanol or isopropanol can alter the selectivity of the separation and may resolve co-eluting impurities.[4]
-
-
Adjust Chromatographic Conditions:
-
Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and accelerating the interconversion of conformers.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
-
Column Selection:
-
If silanol interactions are suspected, switch to a column with end-capping or a different stationary phase chemistry, such as a C8 or a phenyl-hexyl column, which can offer different hydrophobic selectivity. For very hydrophobic peptides, a C4 column might be more suitable.[5]
-
Q2: I'm struggling to separate my target peptide from closely eluting impurities. What strategies can I employ?
Potential Causes:
-
Diastereomers: Incomplete chiral purity of the (1S,2R)-2-aminocyclohexane-1-carboxylic acid starting material or racemization during synthesis can lead to the formation of diastereomeric peptides that are often difficult to separate.[6][7]
-
Deletion or Truncated Sequences: Standard impurities from solid-phase peptide synthesis (SPPS) can have very similar retention times to the full-length product.[4]
-
Side-Products from Cyclization: If the peptide is cyclic and this amino acid is part of the ring, incomplete cyclization or the formation of oligomers can be a source of impurities.[8][9]
Solutions:
-
Gradient Optimization:
-
Shallow Gradient: Employ a very shallow gradient around the elution point of your target peptide. For example, if your peptide elutes at 40% acetonitrile with a 1%/minute gradient, try a gradient of 0.2-0.5%/minute over a longer period. This will increase the separation between closely eluting species.[5]
-
-
Multi-dimensional Chromatography:
-
Orthogonal pH: Perform a two-step purification. The first purification can be done at a low pH (e.g., with TFA), and the collected fractions containing the target peptide can be re-purified at a higher pH (e.g., using an ammonium bicarbonate buffer). This change in pH will alter the charge state of the peptide and impurities, often leading to a significant change in retention times and improved separation.[10]
-
Different Stationary Phases: Combine purification steps using columns with different selectivities (e.g., a C18 column followed by a phenyl-hexyl column).
-
-
Analytical Method Development:
-
Before scaling up to preparative HPLC, develop a robust analytical method to identify the optimal separation conditions.[11] Use a high-resolution analytical column to get a clear picture of the impurity profile.
-
Q3: My peptide has poor solubility in aqueous solutions. How can I dissolve it for purification and subsequent applications?
Potential Causes:
-
The cyclohexane ring of (1S,2R)-2-aminocyclohexane-1-carboxylic acid significantly increases the hydrophobicity of the peptide.[12]
-
The constrained nature of the amino acid may promote the formation of stable secondary structures that lead to aggregation and precipitation.[3]
Solutions:
-
Systematic Solubility Testing:
-
Step-by-Step Solubilization Protocol:
-
Step 1: Water: Try to dissolve the peptide in deionized water.
-
Step 2: Acidic or Basic Conditions: If the peptide is not soluble in water, determine its net charge. For basic peptides (net positive charge), add a small amount of dilute acetic acid or formic acid. For acidic peptides (net negative charge), add a small amount of dilute ammonium hydroxide.[15]
-
Step 3: Organic Co-solvents: If the peptide is still insoluble, try adding an organic co-solvent. Start with a small amount of acetonitrile or isopropanol. For highly hydrophobic peptides, DMSO or DMF may be necessary.[12][16] When using an organic solvent, first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer with vigorous vortexing.[16]
-
-
Physical Aids:
| Solvent/Additive | Peptide Type | Comments |
| Deionized Water | Neutral, slightly polar | Always the first choice. |
| Acetic Acid (10-30%) | Basic (net positive charge) | Volatile and easily removed by lyophilization. |
| Ammonium Hydroxide (10%) | Acidic (net negative charge) | Volatile and easily removed by lyophilization. |
| Acetonitrile/Isopropanol | Hydrophobic | Good for RP-HPLC injection. |
| DMSO/DMF | Very Hydrophobic | Use as a last resort; may be difficult to remove. |
A summary of solvents for peptide solubilization.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid affect the retention time of a peptide in RP-HPLC?
A1: The (1S,2R)-2-aminocyclohexane-1-carboxylic acid residue generally increases the hydrophobicity of a peptide due to its non-polar cyclohexane ring. This increased hydrophobicity will typically lead to a longer retention time on a reversed-phase column compared to a similar peptide containing a more polar amino acid like glycine or alanine.[4][5] The exact shift in retention time will depend on the overall sequence and structure of the peptide.
Q2: Are there any specific considerations for the cleavage and deprotection of peptides containing this amino acid?
A2: The cleavage and deprotection cocktails used for standard peptides (e.g., TFA-based cocktails with scavengers) are generally compatible with (1S,2R)-2-aminocyclohexane-1-carboxylic acid. However, due to the potential for increased aggregation of the final peptide, ensuring efficient removal of scavengers and cleavage by-products is crucial before proceeding to purification. A precipitation and wash step with cold diethyl ether is highly recommended.
Q3: Can I use mass spectrometry to analyze peptides containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid?
A3: Yes, mass spectrometry (both MALDI-TOF and ESI-MS) is a suitable and essential technique for confirming the molecular weight of the synthesized peptide. The presence of this unnatural amino acid does not typically interfere with the ionization process. It is a critical tool for identifying the correct fractions during HPLC purification.
Q4: What is the best way to store peptides containing this amino acid?
A4: Like most peptides, those containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid should be stored as a lyophilized powder at -20°C or lower for long-term stability. If the peptide is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability in solution will be sequence-dependent.
Experimental Workflow & Diagrams
General Troubleshooting Workflow for Purification
Caption: Troubleshooting workflow for peptide purification.
Decision Tree for Peptide Solubilization
Caption: Decision tree for peptide solubilization.
References
- Preparative RP-HPLC Method For Purifying Peptides. (n.d.). Google Patents.
- A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. (n.d.). DOI.
- Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. (n.d.).
- Cyclic β-sheet peptides. (n.d.). PubMed.
- Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
- Constrained Peptides as Miniature Protein Structures. (n.d.). PubMed Central.
- On-resin peptide cyclization. (n.d.). Google Patents.
- Reverse-phase HPLC Peptide Purification. (n.d.). Creative Peptides.
- On-Resin Selenopeptide Catalysts: Synthesis and Applications of Enzyme-Mimetic Reactions and Cyclization of Unsaturated Carboxylic Acids. (n.d.). MDPI.
- How to purify polar cyclic peptides? (2013). ResearchGate.
- Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. (n.d.). ChemRxiv.
- Purification and analysis of cyclic peptide libraries, and compositions thereof. (n.d.). Google Patents.
- HPLC Analysis and Purification of Peptides. (n.d.). PubMed Central.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
- Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids. (n.d.). BenchChem.
- Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (n.d.). Aragen Life Sciences.
- Peptide Solubilization. (n.d.).
- Peptide solubility. (2023). Isca Biochemicals.
- Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. (2004). PubMed.
- Constrained beta-amino acid-containing miniproteins. (n.d.). RSC Publishing.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.).
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications.
- Peptide Solubility. (n.d.). Bio Basic.
- Handling and Storage of Peptides. (n.d.). AAPPTEC.
- Overcoming Challenges in Complex Peptide Purification. (2018). Neuland Labs.
- Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. (n.d.). MDPI.
- Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. (2024). Semantic Scholar.
- Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PubMed Central.
- Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. (2023). PubMed Central.
- (1S,2R)-2-aminocyclohexane-1-carboxylic acid. (n.d.). PubChem.
- 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020).
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. bachem.com [bachem.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. mdpi.com [mdpi.com]
- 7. Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics [html.rhhz.net]
- 9. biotage.com [biotage.com]
- 10. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Coupling Efficiency of (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
Welcome to the technical support center for optimizing the coupling efficiency of the sterically hindered β-amino acid, (1S,2R)-2-aminocyclohexane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this unique building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success.
Introduction to the Challenge
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a valuable scaffold in medicinal chemistry due to the conformational constraints it imparts on peptides and small molecules.[1] However, its rigid cyclic structure and the cis relationship between the amine and carboxylic acid groups present significant steric hindrance, making amide bond formation a non-trivial challenge. Low coupling yields, slow reaction rates, and the potential for side reactions are common hurdles.[2][3] This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with (1S,2R)-2-aminocyclohexane-1-carboxylic acid failing or giving low yields?
A1: The primary reason for poor coupling efficiency is the steric hindrance around both the amine and the carboxylic acid functional groups. Traditional coupling reagents, such as carbodiimides like DCC or EDC, are often inefficient for such demanding couplings, leading to low yields and slow reaction rates.[3][4] Success often requires more potent activating agents and carefully optimized reaction conditions.
Q2: What are the most effective types of coupling reagents for this hindered amino acid?
A2: Uronium/aminium and phosphonium salt-based coupling reagents are generally the most effective for sterically hindered amino acids. Reagents like HATU, HBTU, HCTU, PyAOP, and PyBOP are highly recommended.[5][6][7][8] These reagents form highly reactive activated esters (O-acylisourea or related species) that can overcome the steric barrier.[9]
Q3: I'm observing a significant amount of unreacted starting material. What can I do?
A3: In addition to using a more powerful coupling reagent, consider the following:
-
Increase reagent stoichiometry: For difficult couplings, using a higher excess (1.5-3 equivalents) of the coupling reagent and the amino acid being coupled can drive the reaction to completion.
-
Optimize the base: A non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) is crucial.[5] Ensure it is pure and used in appropriate amounts (typically 2-4 equivalents).
-
Elevate the reaction temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but must be done cautiously to avoid side reactions like racemization.[10]
Q4: Are there any specific side reactions I should be aware of?
A4: Yes, with sterically hindered couplings, several side reactions can become prominent:
-
Racemization: While less of a concern for the achiral coupling partner, the activated carboxylic acid can be susceptible to epimerization, especially with prolonged reaction times or excessive heat.[11][12][13] Additives like HOBt or HOAt can help suppress racemization.[11]
-
N-acylurea formation: When using carbodiimides, the reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4][14]
-
Guanidinylation: Uronium/aminium reagents can sometimes react with the primary amine to form a guanidinium byproduct, terminating the desired reaction.[15] This is more likely if the carboxylic acid activation is slow.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent Reactivity | The chosen coupling reagent is not potent enough to overcome the steric hindrance of the substrate. | Switch to a more powerful coupling reagent such as HATU, HCTU, or PyAOP.[5][6] These reagents generate more reactive activated esters. |
| Suboptimal Base | The base may not be sufficiently strong or may be participating in side reactions. | Use a hindered, non-nucleophilic base like DIPEA.[5] Ensure it is of high purity and use an appropriate excess (2-4 equivalents). |
| Low Reaction Temperature | The reaction kinetics may be too slow at room temperature due to the high activation energy of the sterically hindered coupling. | Cautiously increase the reaction temperature to 40-50 °C. Monitor the reaction closely for the formation of byproducts. |
| Solvent Effects | The solvent may not be optimal for solubilizing the reactants or for promoting the reaction. | Use polar aprotic solvents like DMF or NMP.[16][17][18][19] In some cases, adding a co-solvent like DMSO can help disrupt aggregation.[11] |
Problem 2: Presence of Significant Side Products
| Potential Cause | Explanation | Recommended Solution |
| Racemization | Prolonged exposure of the activated carboxylic acid to the basic reaction medium can lead to loss of stereochemical integrity. | Add racemization suppressants like HOBt or, more effectively, HOAt. Minimize reaction time and avoid excessive heat. |
| N-acylurea Formation (with carbodiimides) | The reactive O-acylisourea intermediate rearranges to an unreactive N-acylurea. | Switch to a uronium/aminium or phosphonium-based coupling reagent. If using a carbodiimide is necessary, add HOBt or HOSu to trap the intermediate as a more stable active ester.[14] |
| Guanidinylation (with uronium reagents) | The uronium reagent reacts directly with the amine instead of the carboxylic acid. | Pre-activate the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine.[20] Alternatively, use a phosphonium-based reagent like PyAOP, which does not cause guanidinylation. |
Experimental Protocols & Workflows
Workflow for Optimizing Coupling Conditions
Caption: A stepwise approach to troubleshooting and optimizing the coupling of sterically hindered amino acids.
Protocol 1: High-Efficiency Coupling using HATU
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and (1S,2R)-2-aminocyclohexane-1-carboxylic acid (or its ester derivative) (1.2 eq.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq.) to the solution.
-
Base Addition: Add DIPEA (2.5 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. If the reaction is sluggish, it can be gently heated to 40°C.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Minimizing Side Reactions with Phosphonium Reagents (PyAOP)
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF.
-
Pre-activation: Add PyAOP (1.1 eq.) and DIPEA (2.2 eq.) to the solution and stir for 5-10 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of (1S,2R)-2-aminocyclohexane-1-carboxylic acid (or its ester derivative) (1.2 eq.) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 2-8 hours.
-
Monitoring and Work-up: Follow steps 5-7 as described in Protocol 1.
Comparative Data of Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Common Side Reactions |
| DCC/DIC | Carbodiimide | Low | N-acylurea formation, Racemization[4][14] |
| HBTU/TBTU | Uronium/Aminium | High | Guanidinylation, Racemization[5] |
| HATU | Uronium/Aminium | Very High | Guanidinylation (less than HBTU)[5][6] |
| PyBOP | Phosphonium | High | - |
| PyAOP | Phosphonium | Very High | -[6][7][8] |
| COMU | Uronium | Very High | Safer handling, less allergenic potential[6][21] |
Visualizing Reagent Activation Mechanisms
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. file.globalso.com [file.globalso.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. people.uniurb.it [people.uniurb.it]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Influence of solvent on temperature and thermal peak broadening in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. bachem.com [bachem.com]
cleavage cocktail for peptides with (1S,2R)-2-aminocyclohexane-1-carboxylic acid
Topic: Cleavage Cocktail for Peptides with (1S,2R)-2-aminocyclohexane-1-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sterically Hindered Residues
The incorporation of non-proteinogenic amino acids like (1S,2R)-2-aminocyclohexane-1-carboxylic acid offers exciting possibilities for designing peptides with enhanced structural rigidity and metabolic stability. However, the bulky and sterically hindered nature of this cyclic β-amino acid presents unique challenges during the final cleavage and deprotection step of solid-phase peptide synthesis (SPPS). Incomplete cleavage, slow deprotection, and increased susceptibility to side reactions are common hurdles that can significantly impact the yield and purity of the final product.
This technical guide provides a comprehensive resource for troubleshooting and optimizing the cleavage of peptides containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid. We will delve into the underlying chemical principles, offer field-proven protocols, and address frequently encountered issues to ensure the successful synthesis of your target peptide.
Troubleshooting Guide: Common Issues and Solutions
The bulky cyclohexyl group of (1S,2R)-2-aminocyclohexane-1-carboxylic acid can sterically hinder the access of trifluoroacetic acid (TFA) to the cleavage site on the resin and to any side-chain protecting groups. This can lead to a range of issues that require careful optimization of the cleavage protocol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage | Steric Hindrance: The bulky cyclic residue is impeding TFA access to the linker. | Extend Cleavage Time: Standard 1-2 hour cleavage times may be insufficient.[1] Perform a time-course study (e.g., 2, 4, 6 hours) on a small scale to determine the optimal duration. Increase TFA Concentration: While most cocktails are high in TFA, for particularly stubborn cleavages, ensure you are using a high percentage (e.g., 95%). Use a Stronger Acid System: For very difficult cases, consider stronger acid cocktails such as those containing 1M HBF4 in TFA, which can accelerate the removal of acid-labile protecting groups.[2] |
| Inappropriate Cleavage Cocktail: Scavenger composition is not optimized for the peptide sequence. | Select a Robust Cocktail: Start with a versatile and strong cleavage cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[2] The combination of scavengers can help to suppress a wide range of side reactions.[2] | |
| Degraded Reagents: Old or improperly stored TFA and scavengers have reduced efficacy. | Use Fresh Reagents: Always use fresh, high-purity TFA and scavengers.[1] Scavengers, in particular, can degrade over time. | |
| Low Yield of Crude Peptide | Peptide Re-attachment: Cationic species generated during cleavage can re-attach to electron-rich residues (e.g., Trp, Tyr, Met). | Optimize Scavenger Cocktail: Ensure your cocktail contains effective cation scavengers. Triisopropylsilane (TIS) is a potent scavenger.[3] For peptides with Trp, adding 1,2-ethanedithiol (EDT) can be beneficial.[2] |
| Peptide Aggregation: The presence of the hydrophobic cyclic residue may promote aggregation, trapping the peptide within the resin beads. | Swell Resin Adequately: Ensure the resin is fully swollen in the cleavage cocktail to maximize surface area. Consider a Two-Step Cleavage: A preliminary treatment with a milder TFA solution (e.g., 10% TFA in DCM) can sometimes help to partially cleave the peptide and disrupt aggregation before the final, full-strength cleavage. | |
| Presence of Unidentified Side Products | Side-Chain Reactions: The extended cleavage times required may lead to side reactions on sensitive amino acids (e.g., oxidation of Met, alkylation of Trp). | Tailor Scavengers to Your Sequence: If your peptide contains Met, use a cocktail like Reagent H, which is specifically designed to prevent methionine oxidation.[3] For Trp-containing peptides, using Fmoc-Trp(Boc) during synthesis can prevent side reactions.[2] Blanket with Inert Gas: Performing the cleavage under a nitrogen or argon atmosphere can minimize oxidation.[4] |
| Aspartimide Formation: If your sequence contains Asp, particularly Asp-Gly or Asp-Ser, the extended acidic conditions can promote aspartimide formation. | Use HOBt in Deprotection: During synthesis, adding HOBt to the piperidine solution for Fmoc deprotection can reduce the propensity for aspartimide formation.[5] |
Experimental Protocols
Protocol 1: Standard Cleavage with Reagent B
This protocol is a good starting point for most peptides, including those with (1S,2R)-2-aminocyclohexane-1-carboxylic acid, especially if the peptide does not contain other sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry under high vacuum for at least 4 hours.[2]
-
Prepare Cleavage Cocktail (Reagent B): In a well-ventilated fume hood, prepare a fresh solution of:
-
88% Trifluoroacetic acid (TFA)
-
5% Phenol
-
5% Water
-
2% Triisopropylsilane (TIS)[3]
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.25 mmol of synthesis scale).
-
Stir the suspension at room temperature.
-
For peptides with (1S,2R)-2-aminocyclohexane-1-carboxylic acid, start with a cleavage time of 3-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Allow the peptide to precipitate at -20°C for at least 1 hour.
-
-
Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Robust Cleavage with Reagent K for Sensitive Residues
If your peptide also contains sensitive amino acids such as Cys, Met, or Trp, Reagent K is recommended due to its broader range of scavengers.
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Prepare Cleavage Cocktail (Reagent K): In a well-ventilated fume hood, prepare a fresh solution of:
-
82.5% Trifluoroacetic acid (TFA)
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)[2]
-
-
Cleavage Reaction: Follow step 3 in Protocol 1, starting with a 3-4 hour cleavage time.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 in Protocol 1.
Mandatory Visualizations
Caption: General workflow for peptide cleavage and deprotection.
Caption: Logic diagram for troubleshooting peptide cleavage.
Frequently Asked Questions (FAQs)
Q1: Why is a standard 2-hour cleavage often insufficient for peptides containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid?
A1: The bulky, six-membered ring of this amino acid creates significant steric hindrance around the peptide backbone. This can physically block the TFA from efficiently reaching and cleaving the acid-labile linker that anchors the peptide to the resin. Extended reaction times are therefore necessary to allow for complete cleavage.[1]
Q2: Can I use a resin other than the standard Wang or Rink amide resins to facilitate cleavage?
A2: Yes, using a more acid-sensitive resin, such as one with a 2-chlorotrityl linker, can be advantageous. These linkers can be cleaved under much milder acidic conditions (e.g., 1-2% TFA in DCM), which can be performed as a separate step before the final deprotection of side-chain protecting groups with a stronger TFA cocktail. This two-step approach can minimize acid-catalyzed side reactions.
Q3: What is the role of phenol in the cleavage cocktail?
A3: Phenol acts as a scavenger for carbocations, particularly for protecting groups like tert-butyl (tBu) and Boc. It helps to prevent these reactive species from re-attaching to sensitive amino acid side chains.
Q4: My peptide is very hydrophobic due to the cyclohexyl group and is not precipitating well in diethyl ether. What should I do?
A4: If precipitation is poor, you can try reducing the volume of the TFA filtrate under a stream of nitrogen before adding it to the cold ether.[6] This concentrates the peptide and can improve precipitation. Alternatively, using methyl-tert-butyl ether (MTBE) can sometimes yield better results.
Q5: Should I be concerned about racemization of (1S,2R)-2-aminocyclohexane-1-carboxylic acid during cleavage?
A5: Racemization at the α-carbon is generally not a major concern for β-amino acids under standard TFA cleavage conditions. The primary stereochemical integrity is typically maintained. However, as with any synthesis, characterization of the final peptide by a method that can distinguish stereoisomers is always recommended if stereopurity is critical.
References
- Larsen, B. D., & Holm, A. (2015). Cleavage of synthetic peptides. (WO2015028599A1).
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Aldrich, J. V., et al. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 55(23), 10417–10425. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Chehelamirani, M., et al. (2019). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 116(11), 2059–2071. [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Chandra, K., et al. (2014). A Tandem in Situ Peptide Cyclization Through Trifluoroacetic Acid Cleavage. Angewandte Chemie International Edition, 53(36), 9450–9455. [Link]
-
Giraud, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1436–1444. [Link]
-
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]
Sources
- 1. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Navigating the Solubility Challenges of Peptides Incorporating (1S,2R)-2-aminocyclohexane-1-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the constrained, non-proteinogenic amino acid (1S,2R)-2-aminocyclohexane-1-carboxylic acid (Ac₆c). The inclusion of this cyclic β-amino acid analog is a powerful strategy for inducing stable secondary structures, enhancing proteolytic resistance, and improving target affinity.[1][2][3][4] However, these desirable conformational constraints often introduce significant solubility challenges due to the increased hydrophobicity and propensity for aggregation.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the solubility of Ac₆c-containing peptides.
Q1: Why is my peptide containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid so difficult to dissolve in aqueous buffers?
A1: The incorporation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid introduces a rigid, hydrophobic cyclohexane ring into the peptide backbone. This has several consequences that negatively impact aqueous solubility:
-
Increased Hydrophobicity: The aliphatic cyclohexane ring significantly increases the overall hydrophobicity of the peptide, making it less favorable to interact with water molecules. Peptides with a high content of hydrophobic residues are known to have poor solubility in aqueous solutions.[5][6][7]
-
Promotion of Aggregation: The hydrophobic nature of the Ac₆c residue can drive intermolecular associations, leading to the formation of insoluble aggregates.[5][8] The rigid structure can also promote the formation of stable secondary structures, such as β-sheets, which are prone to stacking and aggregation.[9][10]
-
Reduced Flexibility: While conformational rigidity is often a design goal, it can hinder the peptide's ability to adopt a soluble conformation in a given solvent. Linear, flexible peptides have more conformational freedom to expose hydrophilic residues to the solvent.
Q2: I've tried dissolving my peptide in water, and it formed a gel. What is happening?
A2: Gel formation is a strong indicator of peptide aggregation, where individual peptide molecules self-assemble into a highly ordered, solvent-trapping network. This is common for peptides that can form extensive intermolecular hydrogen bonds, a feature that can be promoted by the ordered structures induced by Ac₆c. Peptides with a high propensity to form β-sheets are particularly known for their gelling behavior.
Q3: Can I just use DMSO to dissolve my peptide and then dilute it into my aqueous buffer?
A3: This is a common and often successful strategy, but it must be approached with caution. While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many hydrophobic peptides, abruptly changing the solvent environment by diluting into an aqueous buffer can cause the peptide to crash out of solution.[7][11] The key is to perform the dilution slowly and with vigorous mixing to avoid localized high concentrations of the peptide in a solvent where it is insoluble.
Q4: How does the pH of the buffer affect the solubility of my Ac₆c-containing peptide?
A4: The pH of the solution is a critical factor in peptide solubility as it dictates the ionization state of acidic and basic amino acid side chains, as well as the N- and C-termini.[6][12]
-
At the Isoelectric Point (pI): A peptide has its lowest solubility at its isoelectric point, where the net charge is zero. At this pH, there are minimal electrostatic repulsions between peptide molecules, which can facilitate aggregation.
-
Away from the pI: By adjusting the pH away from the pI, you can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved interaction with the polar solvent. For a peptide with a net positive charge (basic peptides), dissolving in an acidic buffer (e.g., containing acetic acid) can improve solubility.[6][12] Conversely, for a peptide with a net negative charge (acidic peptides), a basic buffer (e.g., containing ammonium bicarbonate) may be more effective.[6][12]
Part 2: Troubleshooting Guide: From Insoluble Aggregates to Clear Solutions
This section provides a systematic approach to troubleshooting solubility issues. Follow these steps to identify the optimal conditions for your specific peptide.
Initial Solubility Testing: A Step-by-Step Protocol
Before committing your entire batch of peptide, it is crucial to perform small-scale solubility tests.
Objective: To empirically determine an effective solvent system for your Ac₆c-containing peptide.
Materials:
-
Lyophilized peptide (a small, accurately weighed amount, e.g., 1 mg)
-
Sterile, nuclease-free water
-
10% Acetic Acid solution
-
1% Ammonium Hydroxide solution
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Small, sterile microcentrifuge tubes
Procedure:
-
Aliquot the Peptide: Weigh out approximately 1 mg of your lyophilized peptide into a microcentrifuge tube.
-
Initial Test with Water: Add 100 µL of sterile water to achieve a concentration of 10 mg/mL. Vortex gently. If it dissolves completely, your peptide is soluble at this concentration in water.
-
If Insoluble in Water: If the peptide does not dissolve, add another 900 µL of water to create a 1 mg/mL suspension. Aliquot 100 µL of this suspension into four separate tubes.
-
Test Different Solvent Conditions:
-
Tube 1 (Acidic): Add 1 µL of 10% acetic acid. Vortex and observe.
-
Tube 2 (Basic): Add 1 µL of 1% ammonium hydroxide. Vortex and observe.
-
Tube 3 (Organic Co-solvent 1): Add 50 µL of acetonitrile. Vortex and observe.
-
Tube 4 (Organic Co-solvent 2): Add 50 µL of DMSO. Vortex and observe.
-
-
Observation and Selection: Visually inspect each tube for clarity. The condition that yields a clear solution is the most promising starting point for dissolving your bulk peptide.
Decision-Making Workflow for Peptide Solubilization
The following diagram outlines a logical workflow for tackling solubility problems based on the initial characteristics of your peptide.
Caption: Troubleshooting options for precipitation during dilution.
By systematically applying the principles and protocols outlined in this guide, researchers can overcome the inherent solubility challenges of peptides incorporating (1S,2R)-2-aminocyclohexane-1-carboxylic acid, enabling the successful application of these powerful constrained molecules in their research and development endeavors.
References
-
Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. PLoS ONE, 1(1), e49. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
-
Chigyo, K., et al. (n.d.). How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. [Link]
-
Taechalertpaisarn, J., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Journal of Medicinal Chemistry, 65(15), 10463-10474. [Link]
-
Makhlynets, O. V., et al. (2021). Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1. Frontiers in Chemistry, 9, 726901. [Link]
-
Taechalertpaisarn, J., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ChemRxiv. [Link]
-
Pierdominici-Sottile, G., & Roitberg, A. E. (2011). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. Journal of Nanotechnology, 2011, 841921. [Link]
-
van der Kant, R., & Jansen, R. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170020. [Link]
-
Martínez-Alonso, M., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(41), 8345-8353. [Link]
-
Martínez-Alonso, M., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
-
Berlicki, Ł. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(10), 994-997. [Link]
-
Berlicki, Ł., et al. (2012). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 10(33), 6754-6759. [Link]
-
Fasan, R. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. CHIMIA International Journal for Chemistry, 66(10), 759-763. [Link]
-
Crisma, M., et al. (1998). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. The Journal of Peptide Research, 52(4), 299-310. [Link]
-
Timmerman, P., et al. (2013). Macrocyclization strategies for cyclic peptides and peptidomimetics. Biopolymers, 100(5), 467-479. [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109. [Link]
-
Sankar, K., et al. (2022). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 13(1), 6953. [Link]
-
Biondetti, E., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 182. [Link]
-
Alías, M., et al. (2007). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 72(16), 6035-6045. [Link]
-
Sperandio, O., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 26(10), e202500099. [Link]
-
Fields, G. B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Sperandio, O., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 26(10), e202500099. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
Technical Support Center: Managing Diketopiperazine Formation with N-terminal (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with peptides containing the constrained β-amino acid, (1S,2R)-2-aminocyclohexane-1-carboxylic acid (ACHC). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenge of diketopiperazine (DKP) formation when this residue is at the N-terminus of a dipeptide during synthesis. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate this common side reaction, thereby improving your peptide purity and yield.
Introduction to the Challenge
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a valuable building block for creating peptidomimetics with constrained conformations, often leading to enhanced biological activity and stability. However, its rigid cyclic structure presents a unique set of challenges during peptide synthesis, particularly concerning the formation of diketopiperazines (DKPs). DKP formation is an intramolecular cyclization of a dipeptidyl-resin, resulting in the cleavage of the dipeptide from the solid support and the formation of a stable six-membered cyclic anhydride.[1][2] This side reaction is a major cause of yield loss and can complicate purification.
The rigid chair-like conformation of the ACHC residue can either favor or hinder the necessary geometry for the N-terminal amine to attack the C-terminal amide bond. Understanding the interplay of steric hindrance, reaction conditions, and the nature of the adjacent amino acid is crucial for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation, and why is it a concern with N-terminal ACHC?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction where the deprotected N-terminal amine of a dipeptide attacks the amide bond linking the second amino acid to the third, or the ester linkage to the resin.[3][4] This results in a cyclic dipeptide (the DKP) and either a truncated peptide on the resin or, more commonly, cleavage of the DKP from the resin entirely.[1][2] When the DKP is cleaved and washed away, it leads to a "traceless" loss of yield, which can be difficult to diagnose without careful monitoring of the reaction solutions.[5]
With an N-terminal (1S,2R)-2-aminocyclohexane-1-carboxylic acid, the rigid cyclohexane ring places the amino group in a specific spatial orientation. The propensity for DKP formation will be highly dependent on whether this fixed conformation brings the nucleophilic amine into proximity with the electrophilic carbonyl of the second amino acid's ester linkage to the resin. The stereochemistry of both the ACHC and the second amino acid will significantly influence the rate of this undesirable cyclization.
Q2: At what stage of solid-phase peptide synthesis (SPPS) is DKP formation most likely to occur?
A2: DKP formation is most prevalent at the dipeptide stage, specifically after the deprotection of the N-terminal protecting group (e.g., Fmoc) of the second amino acid.[6] The resulting free secondary amine of the ACHC is then poised to cyclize onto the activated carbonyl of the C-terminal amino acid linked to the resin. The basic conditions of Fmoc deprotection, typically using piperidine, can catalyze this side reaction.[1][5]
Q3: How does the choice of the second amino acid (at position 2) affect DKP formation with N-terminal ACHC?
A3: The structure of the second amino acid plays a critical role. Amino acids that are less sterically hindered, such as Glycine or Alanine, may allow for a closer approach of the ACHC's amino group, potentially increasing the rate of DKP formation. Conversely, bulky amino acids like Valine or Phenylalanine at the second position might sterically clash with the cyclohexane ring of ACHC, hindering the cyclization. Proline and other secondary amino acids at the second position are well-known to dramatically increase the rate of DKP formation due to their propensity to adopt a cis-amide bond, which pre-organizes the dipeptide for cyclization.[2][7][8]
Q4: Can I detect DKP formation during my synthesis?
A4: Yes. If you suspect DKP formation is occurring, you can analyze the Fmoc-deprotection solutions by HPLC and LC-MS. The cleaved DKP will be present in these solutions. This is particularly useful for diagnosing "traceless" DKP formation where you observe a low final yield but a clean crude product.[5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting and mitigating DKP formation when working with N-terminal ACHC.
Issue 1: Unexpectedly Low Peptide Yield
You have completed your synthesis, but the final yield of your ACHC-containing peptide is significantly lower than expected, although the crude HPLC profile appears relatively clean.
-
Probable Cause: "Traceless" DKP formation has occurred, where the ACHC-Xaa dipeptide has cyclized and been cleaved from the resin during the synthesis, and subsequently washed away.[5]
-
Troubleshooting Steps & Solutions:
-
Analyze Deprotection Solutions: During a small-scale test synthesis, collect the piperidine solutions after the Fmoc deprotection of the second amino acid. Analyze these solutions by HPLC and LC-MS to confirm the presence of the expected DKP byproduct.
-
Change the Resin: The choice of resin is critical. Standard Wang or Rink Amide resins, which are linked via a benzyl ester, are susceptible to nucleophilic attack.
-
Recommended Solution: Switch to a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group provides significant steric hindrance around the linkage, which physically obstructs the intramolecular cyclization.[6] This is often the most effective single change to prevent DKP formation.
-
-
Issue 2: Significant DKP Impurity in Crude Product
You observe a major impurity in your crude HPLC with a mass corresponding to the DKP of ACHC and the second amino acid.
-
Probable Cause: While some DKP formation is happening on-resin and cleaving, a portion may remain and be cleaved under the final acidic conditions, or the DKP itself is stable to the cleavage cocktail.
-
Troubleshooting Steps & Solutions:
-
Optimize Deprotection Conditions: The standard 20% piperidine in DMF can be too harsh for sensitive sequences.
-
Recommended Solution: Use a milder Fmoc deprotection cocktail. A solution of 2% DBU and 5% piperazine in NMP has been shown to be effective in reducing DKP formation while still efficiently removing the Fmoc group.[9]
-
-
Lower the Temperature: Both the coupling and deprotection steps can be performed at a reduced temperature (e.g., 0°C or room temperature instead of elevated temperatures) to decrease the rate of the cyclization side reaction.[10]
-
Use a Pre-formed Dipeptide: This is a robust strategy to completely bypass the problematic dipeptidyl-resin intermediate.
-
Experimental Protocols
Protocol 1: Synthesis using 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is recommended as the first-line approach for sequences prone to DKP formation.
-
Resin Swelling: Swell the 2-CTC resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading:
-
Dissolve Fmoc-Xaa-OH (1.5 eq.) and DIAD (4 eq.) in DCM.
-
Add the solution to the swollen resin and shake for 2-4 hours at room temperature.
-
Wash the resin with DCM, DMF, and IPA.
-
-
Fmoc Deprotection of First Amino Acid:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash thoroughly with DMF and DCM.
-
-
Coupling of Fmoc-(1S,2R)-ACHC-OH:
-
Dissolve Fmoc-(1S,2R)-ACHC-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Perform a Kaiser test to ensure complete coupling.
-
Wash with DMF and DCM.
-
-
Continue Peptide Elongation: Proceed with standard SPPS cycles.
Protocol 2: Utilizing a Pre-formed Dipeptide
Use this protocol for highly susceptible sequences where even 2-CTC resin may not completely prevent DKP formation.
-
Solution-Phase Dipeptide Synthesis:
-
Synthesize Fmoc-(1S,2R)-ACHC-Xaa-OH using standard solution-phase coupling methods. Purify the dipeptide.
-
-
Resin Preparation:
-
Start with a pre-loaded Xaa-resin or load the first amino acid onto your chosen resin.
-
Perform Fmoc deprotection of the resin-bound amino acid.
-
-
Dipeptide Coupling:
-
Dissolve the purified Fmoc-(1S,2R)-ACHC-Xaa-OH (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Couple the dipeptide to the deprotected resin-bound amino acid for 4-6 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Continue Synthesis: Proceed with the synthesis of the rest of the peptide chain.
Data Summary
The following table provides a qualitative summary of the expected propensity for DKP formation based on the second amino acid in the sequence ACHC-Xaa-Resin.
| Amino Acid at Position 2 (Xaa) | Steric Hindrance | Predicted DKP Formation Risk | Recommended Primary Strategy |
| Glycine | Low | High | Use 2-CTC Resin or Pre-formed Dipeptide |
| Alanine | Low | Moderate to High | Use 2-CTC Resin |
| Proline | High (but conformationally favors cyclization) | Very High | Pre-formed Dipeptide is strongly recommended |
| Valine, Isoleucine | High | Low to Moderate | Standard protocols with monitoring; use 2-CTC if DKP is observed |
| Phenylalanine | High | Low to Moderate | Standard protocols with monitoring; use 2-CTC if DKP is observed |
Mechanistic and Workflow Diagrams
Caption: Troubleshooting Workflow for DKP Formation in ACHC-Peptide Synthesis.
References
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. (2022). [Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PubMed. (2022). [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing.[Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. (2022). [Link]
-
Full article: Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Taylor & Francis. (2019). [Link]
-
Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. PubMed. (2019). [Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society.[Link]
-
Synthesis of α/β dipeptides containing linear or cyclic α-dehydro-β-amino acids as scaffolds for bioactive compounds. PubMed. (2019). [Link]
-
Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. (2024). [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC - NIH. (2022). [Link]
-
Synthesis and conformational investigation of cyclic dipeptides: 7‐membered rings containing α‐ and β‐amino acids. Sci-Hub.[Link]
-
Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. PubMed. (2003). [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega - ACS Publications. (2022). [Link]
-
2,5-Diketopiperazine. Wikipedia.[Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.[Link]
-
Protein synthesis with conformationally constrained cyclic dipeptides. PubMed - NIH. (2020). [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed. (2022). [Link]
-
Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.[Link]
-
Kinetics of diketopiperazine formation using model peptides. PubMed. (1998). [Link]
-
Diketopiperazines. Baran Lab.[Link]
-
Total Synthesis of Complex Diketopiperazine Alkaloids. PMC - PubMed Central.[Link]
-
(+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. (2007). [Link]
-
Spps and side reactions in peptide synthesis. Slideshare.[Link]
-
Diketopiperazine Formation from FPG n K ( n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. ResearchGate.[Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.[No valid source found]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]
-
Introduction to Peptide Synthesis. PMC - NIH.[Link]
-
Peptide cyclisation by CyClick involving the N-terminal amine and the... ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.st [sci-hub.st]
- 4. mdpi.com [mdpi.com]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation of Peptides Containing Constrained Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges of peptide aggregation when constrained amino acids are incorporated into the sequence. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions - The "Why" Behind Aggregation
This section addresses fundamental questions about the nature of constrained peptides and the root causes of their aggregation.
Q1: What are constrained amino acids, and how do they fundamentally alter peptide behavior?
Constrained amino acids are residues that possess restricted conformational flexibility compared to their standard counterparts. This rigidity is imposed by cyclic structures or steric hindrance within the amino acid's backbone or side chain. Common examples include:
-
Proline (Pro): The cyclic pyrrolidine ring locks the phi (φ) dihedral angle, creating a "kink" in the peptide backbone.
-
α-Aminoisobutyric acid (Aib): The presence of two methyl groups on the α-carbon sterically hinders rotation, favoring helical conformations.[1]
-
Cyclic Amino Acids: Residues like aminocyclohexanecarboxylic acid introduce rigid ring systems directly into the peptide backbone.
-
N-alkylated Amino Acids: Methylation or other alkylation of the backbone amide nitrogen removes the hydrogen bond donor, disrupting secondary structures like β-sheets.[2]
By limiting the conformational landscape, these residues can pre-organize a peptide into a specific structure, which can be beneficial for bioactivity but can also create aggregation-prone intermediates.
Q2: Why does introducing a constrained amino acid often increase aggregation risk?
While seemingly counterintuitive, locking a peptide's conformation can paradoxically increase its propensity to aggregate. The primary drivers are:
-
Increased Hydrophobicity: Many constrained amino acids (e.g., Cyclohexylalanine) are highly hydrophobic. Their incorporation increases the overall non-polar character of the peptide, which is a primary driver for self-association in aqueous environments to minimize unfavorable interactions with water.[3][4]
-
Promotion of Aggregation-Prone Structures: While some constrained residues like Aib favor soluble helices, others can stabilize conformations that readily stack into β-sheet-like aggregates.[1] The fixed structure can expose hydrophobic patches or create intermolecular hydrogen bonding patterns that initiate aggregation.
-
Kinetic Trapping: The rigidity of constrained peptides can slow down the process of proper folding or dissolution. This can lead to the accumulation of partially folded or misfolded intermediates, which are often the primary species that initiate the aggregation cascade.
-
Disruption of Solubilizing Secondary Structures: The introduction of a residue like proline can break a stabilizing α-helix, exposing a hydrophobic core that was previously shielded from the solvent.
Diagram: The Aggregation Cascade in Constrained Peptides
Caption: A step-by-step decision-making workflow for solubilizing difficult peptides.
Causality: By modulating the pH, you alter the protonation state of ionizable groups (e.g., Asp, Glu, Lys, Arg, His), thereby changing the peptide's net charge. Maximizing the net charge (either positive or negative) enhances solubility through intermolecular electrostatic repulsion. [3]
-
Preparation: Suspend a small, known amount of the peptide in pure water (e.g., 1 mg in 0.5 mL). Do not expect it to dissolve fully.
-
Acidification: While vortexing, add 1-2 µL aliquots of 1% acetic acid or 0.1% trifluoroacetic acid (TFA). Observe for clarity after each addition. This protonates carboxyl groups and is effective for basic peptides.
-
Basification: If acidification fails, use a fresh aliquot of peptide suspension. Add 1-2 µL aliquots of 1% ammonium hydroxide or 10 mM NaOH. This deprotonates amino groups and is effective for acidic peptides.
-
Final Step: Once the peptide dissolves, you can slowly add your desired buffer to reach the final working concentration and pH, monitoring for any signs of precipitation.
Causality: For highly hydrophobic peptides, organic solvents can disrupt the non-polar interactions that drive aggregation. [3]
-
Small-Scale Test: Aliquot small, equal amounts of your peptide into four microcentrifuge tubes.
-
Solvent Addition:
-
Tube 1 (Control): Add 100 µL of your primary aqueous buffer.
-
Tube 2: Add 100 µL of Acetonitrile (ACN).
-
Tube 3: Add 100 µL of Dimethyl Sulfoxide (DMSO).
-
Tube 4: Add 100 µL of Trifluoroethanol (TFE). Note: TFE is a strong helix-inducing solvent and can be toxic to cells. [5]3. Assessment: Vortex all tubes and visually inspect for clarity. The best solvent can then be used to prepare a concentrated stock solution, which can be serially diluted into your final aqueous buffer for experiments.
-
Causality: Lyophilization can sometimes promote the formation of stable, amorphous aggregates. Strong solvents are required to break these down into monomers before attempting final dissolution.
-
Dissolution: Dissolve the peptide in a minimal volume of 100% hexafluoroisopropanol (HFIP), a powerful disaggregating agent.
-
Evaporation: Lyophilize or evaporate the HFIP under a stream of nitrogen gas to obtain a new peptide film.
-
Reconstitution: Immediately attempt to dissolve the fresh peptide film using the methods from Protocol 1 or 2. This process removes the kinetic trap of pre-formed aggregates.
Problem 2: My peptide solution is clear initially but becomes cloudy or forms a gel over time.
Root Cause: This indicates a nucleation-dependent aggregation process. Soluble monomers are stable for a period but eventually form a critical nucleus, or "seed," which then triggers rapid fibril growth. This can be induced by factors like slight temperature changes, agitation, or interaction with surfaces. [6]
Causality: DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. It is an excellent non-invasive method to detect the early formation of soluble oligomers long before visible precipitation occurs. [7]
-
Sample Preparation: Prepare the peptide solution in a low-particulate, filtered buffer. A typical concentration is 0.5-1.0 mg/mL.
-
Instrument Setup: Use a DLS instrument and allow it to equilibrate to the desired temperature.
-
Measurement: Place the cuvette in the instrument and initiate data acquisition. The instrument software will generate a particle size distribution profile.
-
Analysis: An increase in the average particle diameter (hydrodynamic radius) over time is a direct indication of aggregation. A monomodal peak corresponding to the monomer should, over time, show the appearance of a second, larger peak representing oligomers.
Causality: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. [6]This makes it a gold-standard technique for monitoring fibrillogenesis kinetics.
-
Reagent Preparation:
-
Prepare a concentrated stock of your peptide in a disaggregated state.
-
Prepare a 1 mM ThT stock solution in water and filter through a 0.22 µm filter.
-
-
Assay Setup:
-
In a black, non-binding 96-well plate, add your assay buffer.
-
Add ThT stock to a final concentration of 10-20 µM.
-
Initiate the reaction by adding the peptide stock to the desired final concentration (e.g., 25-50 µM).
-
Include control wells (buffer + ThT, no peptide) for background subtraction.
-
-
Data Acquisition: Place the plate in a plate reader capable of bottom-reading fluorescence. Measure fluorescence intensity (Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 5-10 minutes) for several hours. The plate should be shaken briefly before each read.
-
Analysis: A sigmoidal curve of fluorescence intensity versus time is characteristic of nucleated aggregation, showing a lag phase, an exponential growth phase, and a plateau. [6]
Problem 3: I'm experiencing poor yields and difficult purifications during Solid-Phase Peptide Synthesis (SPPS).
Root Cause: This is often due to on-resin aggregation, where growing peptide chains interact with each other via hydrogen bonds, forming secondary structures that make reactive sites inaccessible. [8][9]This leads to incomplete coupling and deprotection reactions, resulting in deletion sequences that are difficult to separate from the target peptide. [10]
Causality: Certain dipeptides, known as pseudoprolines or Dmb-dipeptides, can be incorporated into the peptide sequence during synthesis. These units temporarily introduce a "kink" or a backbone-protected group that disrupts inter-chain hydrogen bonding. [8][11]The native sequence is fully restored during the final TFA cleavage step.
-
Sequence Analysis: Identify potential aggregation-prone regions in your sequence, typically stretches of hydrophobic or β-branched amino acids (Val, Ile, Thr). [4]Also, identify Ser, Thr, or Cys residues that can be replaced.
-
Dipeptide Selection:
-
For sequences containing Ser or Thr: Substitute the X-Ser or X-Thr pair (where X is the preceding amino acid) with the corresponding Fmoc-X-Ser(ΨPro)-OH or Fmoc-X-Thr(ΨPro)-OH pseudoproline dipeptide. [8] * For sequences containing Gly: Substitute the X-Gly pair with an Fmoc-X-(Dmb)Gly-OH dipeptide. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen physically blocks hydrogen bond formation. [9][12]3. Synthesis: Incorporate these special dipeptides into your standard SPPS protocol. They couple like any other dipeptide.
-
-
Cleavage: During the final cleavage with a standard TFA cocktail, the oxazolidine (from pseudoproline) or Dmb group is cleaved, regenerating the native peptide backbone.
Additional SPPS Strategies:
-
Use High-Swelling Resins: Resins like NovaSyn® TG or PEGA provide better solvation for the growing peptide chains. [8]* Chaotropic Salts: Adding salts like LiCl to the DMF can help disrupt hydrogen bonds. [11][13]* Elevated Temperature: Performing couplings at a higher temperature (40-60°C) can provide enough energy to overcome aggregation-related reaction barriers. [9]
Part 3: Data Summaries & Advanced Characterization
Table 1: Impact of Common Constrained Amino Acids on Peptide Properties
| Class of Constrained AA | Example(s) | Primary Conformational Influence | Expected Impact on Aggregation | Rationale |
| Proline-like | Proline (Pro), Hydroxyproline (Hyp) | Induces β-turn ("kink") | Can decrease or increase | Breaks α-helices and β-sheets, but can expose hydrophobic cores. |
| α,α-Disubstituted | α-Aminoisobutyric acid (Aib) | Strongly promotes helical structures | Generally decreases | Stabilizes soluble helical folds, preventing β-sheet formation. [1] |
| Backbone Alkylated | N-Methyl-Alanine | Disrupts H-bonding | Generally decreases | Removes amide proton, acting as a potent β-sheet breaker. [2] |
| Cyclic (Backbone) | Aminocyclohexanecarboxylic acid | Rigid, defined turn or extended | Highly sequence-dependent | Can pre-organize peptide into an aggregation-prone conformation. |
| Hydrophobic (Side-chain) | Cyclohexylalanine (Cha), Naphthylalanine (Nal) | Steric bulk | Generally increases | Significantly increases overall peptide hydrophobicity. [14] |
| β-Amino Acids | β-Alanine | Alters backbone spacing and H-bond registry | Can decrease | Can disrupt the regular pattern required for β-sheet aggregation. [14] |
Table 2: Comparison of Analytical Techniques for Aggregate Characterization
| Technique | Information Provided | Stage of Aggregation Detected | Throughput |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution | Early (soluble oligomers) | Medium |
| Size Exclusion Chromatography (SEC) | Separation of monomers, dimers, oligomers | Early to Late | Medium |
| Thioflavin T (ThT) Fluorescence | Presence of cross-β-sheet fibrils | Late (fibrils) | High |
| Circular Dichroism (CD) Spectroscopy | Changes in secondary structure (e.g., random coil to β-sheet) | Early to Late | Medium |
| Transmission Electron Microscopy (TEM) | Direct visualization of aggregate morphology (fibrils vs. amorphous) | Late (insoluble aggregates) | Low |
| Analytical Ultracentrifugation (AUC) | Definitive molecular weight in solution | Early (dimers, trimers) | Low |
Table 3: Common Excipients and Their Mechanisms of Action to Prevent Aggregation
| Excipient Class | Example | Mechanism of Action |
| Amino Acids | Arginine, Proline | Suppresses protein-protein interactions, can mask hydrophobic patches, and increases the energy barrier for aggregation. [15][] |
| Sugars / Polyols | Sucrose, Trehalose, Mannitol | Stabilize the native state through preferential exclusion, raising the thermodynamic cost of unfolding into aggregation-prone states. [] |
| Non-ionic Surfactants | Polysorbate 20/80 (Tween) | Prevent aggregation at interfaces (e.g., air-water) and can coat hydrophobic patches on the peptide to prevent self-association. |
| Polymers | Polyethylene Glycol (PEG) | Provides a hydrophilic shield around the peptide, increasing solubility and preventing intermolecular interactions through steric hindrance. [3][] |
References
- Current Status of Analytical Techniques for Characterization of Protein Stability. (2018). Google Cloud.
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Google Cloud.
- Methods for Characterizing Peptide Aggreg
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
- Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Factors affecting the physical stability (aggreg
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Google Cloud.
- Influence of pH and sequence in peptide aggregation via molecular simul
- Influence of pH and sequence in peptide aggregation via molecular simul
- Influence of pH and sequence in peptide aggregation via molecular simul
- The Solubility Challenge in Peptide Therapeutics. (2025). Biosynth Blog.
- Constrained beta-amino acid-containing miniproteins. RSC Publishing.
- Effect of Additives on Protein Aggregation. The Wolfson Centre for Applied Structural Biology.
- Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing.
- Effects of Conformational Constraint on Peptide Solubility Limits. (2022). PubMed.
- Which strategies do you use for difficult sequences in solid phase synthesis? (2015).
- Common Additives for Protein Purific
- Peptide Design Tips for Solubility, Stability and Scale Up. (2022). Biosynth Blog.
- Enhance Peptide Manufacturing Using Backbone N Protecting Groups. (2026). YouTube.
- Influence of pH and sequence in peptide aggregation via molecular simul
- Technical Support Center: Enhancing the Solubility of Peptides with Unn
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus.
- Sequence-based prediction of the intrinsic solubility of peptides containing non-n
- Strategies for Improving Peptide Stability and Delivery. (2022). PMC - PubMed Central.
- A Peptide Strategy for Inhibiting Different Protein Aggregation P
- Aggregation Rules of Short Peptides. (2023). PMC - NIH.
- The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. (2017). PubMed.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Amino acid structure and “Difficult sequences” In solid phase peptide synthesis. (2025).
- troubleshooting aggregation in peptides containing pyroglutamic acid. Benchchem.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025). IRIS.
- What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022).
- Peptide Aggreg
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simul
- Promotion and Inhibition of Amyloid-β Peptide Aggreg
- Rapid discovery of cyclic peptide protein aggregation inhibitors by continuous selection. (2025). Google Cloud.
Sources
- 1. The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. ijsra.net [ijsra.net]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
analytical methods for detecting impurities in (1S,2R)-2-aminocyclohexane-1-carboxylic acid synthesis
Technical Support Center: (1S,2R)-2-aminocyclohexane-1-carboxylic acid
A Senior Application Scientist's Guide to Analytical Methods for Impurity Detection
Welcome to the technical support center for the analysis of (1S,2R)-2-aminocyclohexane-1-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, quantifying, and controlling impurities during synthesis. Our focus is on the causality behind experimental choices to ensure robust and reliable analytical outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
Q1: What are the most critical impurities I should expect during the synthesis of (1S,2R)-2-aminocyclohexane-1-carboxylic acid?
A1: Impurities in your synthesis can be broadly categorized based on their origin. According to the International Council for Harmonisation (ICH) guidelines, these can include organic impurities, inorganic impurities, and residual solvents.[1] For this specific molecule, the most critical impurities to monitor are:
-
Stereoisomeric Impurities: Due to the presence of two chiral centers, three other stereoisomers are possible:
-
(1R,2S)-2-aminocyclohexane-1-carboxylic acid: The enantiomer of your target compound.
-
(1S,2S)- and (1R,2R)-2-aminocyclohexane-1-carboxylic acid: The diastereomers.
-
-
Process-Related Impurities:
-
Starting Materials and Intermediates: Unreacted precursors from your synthetic route.
-
By-products: Compounds formed from side reactions inherent to your chosen synthesis pathway.
-
-
Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the manufacturing process.[2]
-
Residual Solvents: Organic or inorganic liquids used as vehicles during synthesis.[1]
Q2: Which analytical technique is the gold standard for resolving the stereoisomers of 2-aminocyclohexane-1-carboxylic acid?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for separating and quantifying stereoisomers.[3] The key is selecting an appropriate Chiral Stationary Phase (CSP). For a molecule like this, which contains both an amino group and a carboxylic acid group, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD) are excellent starting points due to their broad applicability and multiple interaction mechanisms (hydrogen bonding, dipole-dipole, and π-π interactions).[4][5]
Q3: How do I quantify residual starting materials or non-chiral by-products?
A3: For non-chiral impurities, standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection is typically the method of choice. If the impurities lack a UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary. For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective, though it often requires derivatization of the non-volatile amino acid to increase its volatility.[6]
Q4: What are the regulatory expectations for impurity profiling?
A4: Regulatory bodies like the FDA and EMA follow the ICH Q3A(R2) guidelines for impurities in new drug substances.[7] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8] It is crucial to develop validated analytical procedures that can detect and quantify impurities at or below these thresholds.[9]
Section 2: A Strategic Approach to Impurity Profiling
A systematic approach is essential for comprehensive impurity profiling. The goal is not just to detect impurities but to understand their origin and control them. The workflow below outlines a typical strategy guided by ICH principles.
Caption: General workflow for impurity detection, identification, and qualification.
Impurity Thresholds Summary
The decision points in the workflow are dictated by the ICH Q3A(R2) guidelines. These thresholds determine the necessary action for any given impurity.
| Threshold Type | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Action Required |
| Reporting | ≥ 0.05% | ≥ 0.03% | The impurity must be reported in regulatory submissions.[1][8] |
| Identification | ≥ 0.10% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | The structure of the impurity must be determined.[8] |
| Qualification | ≥ 0.15% or 1.0 mg/day (whichever is lower) | ≥ 0.05% | Toxicological data is needed to justify the proposed acceptance limit.[8][9] |
| Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities in New Drug Substances. |
Section 3: Core Analytical Techniques & Protocols
Choosing the right analytical tool is critical. The following decision tree can guide your selection based on the suspected impurity type.
Caption: Decision tree for selecting an analytical technique based on impurity type.
Protocol 1: Chiral HPLC Method for Stereoisomer Analysis
Objective: To separate and quantify the (1S,2R) isomer from its enantiomer (1R,2S) and diastereomers ((1S,2S) and (1R,2R)).
Causality: Polysaccharide-based chiral stationary phases (CSPs) are effective because they offer a variety of chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) that are necessary to resolve the subtle structural differences between stereoisomers. Normal phase mode often provides better selectivity for polar compounds like amino acids.[5]
Step-by-Step Methodology:
-
Column Selection:
-
Start with a polysaccharide-based CSP. Recommended columns:
-
Chiralpak® AD-H or Chiralcel® OD-H (Amylose and Cellulose derivatives, respectively).
-
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol, isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Initial Screening Conditions (Normal Phase):
-
Mobile Phase A: Hexane/Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Rationale for Additives: TFA is added to protonate the amino group and suppress the ionization of the carboxylic acid, which generally leads to better peak shapes and reproducibility. For basic compounds, an amine modifier like Diethylamine (DEA) might be used instead.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the molecule lacks a strong chromophore).
-
-
Method Optimization:
-
If separation is not achieved, systematically vary the alcohol content in the mobile phase (e.g., from 5% to 30%). Increasing the polar alcohol content generally decreases retention time.
-
Evaluate different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol).
-
Adjust the column temperature. Lowering the temperature often increases chiral selectivity but may broaden peaks.[10]
-
If normal phase fails, a reversed-phase screening on columns like Chiralpak AD-RH or Chiralcel OD-RH can be attempted.[5]
-
Protocol 2: NMR Analysis for Diastereomeric Ratio and Enantiomeric Excess
Objective: To determine the ratio of diastereomers and, with derivatization, the enantiomeric excess (e.e.).
Causality: In a standard NMR experiment, enantiomers are indistinguishable because they have identical magnetic properties in an achiral environment. Diastereomers, however, have different physical properties and will typically show distinct signals.[11] To resolve enantiomers, they must be converted into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid) or placed in a chiral environment with a chiral solvating agent.[12][13] This induces chemical shift non-equivalence in the NMR spectrum, allowing for quantification.
Step-by-Step Methodology:
-
Diastereomeric Ratio (Direct Analysis):
-
Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O, MeOD).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify distinct proton signals corresponding to each diastereomer. The cyclohexane ring protons are often good probes.
-
Integrate the signals for each diastereomer to determine their relative ratio.
-
-
Enantiomeric Excess (using a Chiral Derivatizing Agent):
-
Derivatization: React the sample with a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric amides.
-
NMR Acquisition: Dissolve the resulting diastereomeric mixture in an achiral solvent like CDCl₃.
-
Acquire a ¹H or ¹⁹F NMR spectrum. The -CF₃ group in Mosher's acid provides a clean signal in the ¹⁹F spectrum with no background interference.[12]
-
Analysis: The signals corresponding to the two diastereomers will have different chemical shifts. Integrate these distinct peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
-
Section 4: Troubleshooting Guides
Problem 1: My chiral HPLC analysis shows poor peak shape (e.g., tailing or fronting) for the main component and impurities.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Mobile Phase Additive | The zwitterionic nature of the amino acid can lead to strong interactions with residual silanols on the silica support, causing peak tailing. | Ensure the correct additive is used. For this molecule, 0.1% TFA (acidic) is a good starting point to protonate the amine. If tailing persists, try a different acid (e.g., acetic acid) or a basic modifier like 0.1% DEA if the column is compatible.[5] |
| Sample Overload | Injecting too much sample mass can saturate the stationary phase, leading to broad, fronting peaks. | Reduce the injection volume or the sample concentration. A typical analytical load is 1-10 µg on the column. |
| Column Contamination or Degradation | Accumulation of strongly retained impurities or degradation of the stationary phase can lead to active sites that cause peak tailing. | Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced. |
Problem 2: I can't achieve baseline separation of the stereoisomers on my chiral column.
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Mobile Phase Composition | Chiral recognition is highly sensitive to the mobile phase. The type and concentration of the polar modifier (alcohol) are critical. | Systematically screen different alcohols (isopropanol, ethanol, methanol) and vary their concentration in the hexane mobile phase in small increments (e.g., 2-5%). |
| Incorrect Column Choice | The selected Chiral Stationary Phase (CSP) may not be suitable for this specific separation. | Screen a different class of CSP. If a cellulose-based column (like Chiralcel OD) fails, try an amylose-based column (like Chiralpak AD) or vice-versa. They often exhibit complementary selectivity.[5] |
| Temperature Effects | Enthalpy plays a significant role in chiral separations. Higher temperatures can reduce interaction strength, decreasing resolution. | Try running the separation at a lower temperature (e.g., 10-15 °C). This often enhances the weak interactions responsible for chiral recognition, improving selectivity (α value).[10] |
Problem 3: In my NMR analysis with a chiral derivatizing agent, the signals for the diastereomers are still overlapping.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Magnetic Field Strength | A lower field spectrometer (e.g., 300 MHz) may not provide enough dispersion to resolve closely spaced signals. | Use a higher field NMR spectrometer (≥ 500 MHz) to increase chemical shift dispersion. |
| Choice of Derivatizing Agent | The chosen chiral derivatizing agent may not be inducing a large enough chemical shift difference for this specific analyte. | Try a different chiral derivatizing agent. Alternatively, use a chiral solvating agent, which forms transient diastereomeric complexes and can sometimes provide better separation. |
| Poor Linewidth | A non-homogeneous magnetic field (poor shimming) or sample aggregation can lead to broad peaks that obscure separation. | Re-shim the spectrometer carefully. Ensure the sample is fully dissolved and consider running the experiment at a slightly elevated temperature to break up any aggregates. |
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ICH. (2006, October 25). ICH harmonised tripartite guideline - Impurities in new drug substances Q3A(R2). Retrieved from [Link]
-
Medicines Control Agency The Gambia. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]
-
University of Pisa. (2021, May 21). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2021, May 21). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy | The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]
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PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
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PubChem. (n.d.). (1S,2R)-2-aminocyclohexane-1-carboxylic acid. Retrieved from [Link]
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PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
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BuyersGuideChem. (n.d.). (1S,2R)-2-aminocyclohexanecarboxylic acid. Retrieved from [Link]
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NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
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PubChem. (n.d.). (1S,2S)-2-Aminocyclohexanecarboxylic Acid. Retrieved from [Link]
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NIH PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
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ResearchGate. (2025, August 7). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]
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Validation & Comparative
The Significance of Conformational Constraint: The Case of (1S,2R)-2-Aminocyclohexane-1-Carboxylic Acid
A Senior Application Scientist's Guide to the Conformational Analysis of Peptides with (1S,2R)-2-Aminocyclohexane-1-Carboxylic Acid by NMR
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount to unlocking their therapeutic potential. The incorporation of conformationally constrained amino acids, such as (1S,2R)-2-aminocyclohexane-1-carboxylic acid (a cis-β-amino acid), offers a powerful strategy to pre-organize peptides into specific secondary structures, thereby enhancing their bioactivity, selectivity, and metabolic stability. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the detailed conformational analysis of peptides containing this unique structural element.
The deliberate introduction of conformational rigidity into a peptide backbone can significantly reduce the entropic penalty upon binding to its biological target. (1S,2R)-2-aminocyclohexane-1-carboxylic acid, a cyclic β-amino acid, and its diastereomer, the trans-configured analog, serve as potent inducers of specific secondary structures like β-turns and helices. The cis-relationship between the amino and carboxyl groups in the (1S,2R) isomer imposes distinct torsional constraints compared to its trans counterpart, leading to unique folding patterns that can be precisely elucidated by NMR. A series of cyclic peptides containing either cis- or trans-2-aminocyclohexane carboxylic acid have been synthesized and their structural properties investigated, providing a basis for understanding their conformational preferences[1][2].
A Comparative Overview of NMR Techniques for Peptide Conformational Analysis
The determination of a peptide's solution conformation is a multi-step process that relies on a suite of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation allows for the construction of a high-resolution 3D model.
| NMR Experiment | Type of Information | Key Parameters | Application to (1S,2R)-ACHC Peptides |
| TOCSY (Total Correlation Spectroscopy) | Through-bond correlations | Mixing time (e.g., 60-80 ms) | Assignment of proton resonances within each amino acid residue, including the cyclohexyl ring protons of the constrained amino acid. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Through-space correlations (<5 Å) | Mixing time (e.g., 150-700 ms) | Identification of short-range proton-proton distances, crucial for defining secondary structures like β-turns and determining the orientation of the cyclohexyl ring relative to the peptide backbone. |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Through-space correlations (<5 Å) | Spin-lock time (e.g., 150-250 ms) | An alternative to NOESY, particularly useful for medium-sized peptides where the NOE may be close to zero. It helps in unambiguously identifying through-space interactions. |
| J-Coupling Analysis | Dihedral angle constraints | 3JHNHα coupling constants | The magnitude of the 3JHNHα coupling constant is related to the φ torsion angle via the Karplus equation, providing critical information about the peptide backbone conformation. |
Experimental Workflow for Conformational Analysis
The journey from a peptide sample to a 3D structure involves a systematic workflow. The following diagram illustrates the key stages:
Caption: Workflow for NMR-based conformational analysis of peptides.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Peptide Purity: Ensure the peptide is of high purity (>95%) as determined by HPLC and mass spectrometry.
-
Solvent Selection: For studying exchangeable amide protons, dissolve the lyophilized peptide in a 90% H₂O/10% D₂O mixture. For better solubility of hydrophobic peptides, deuterated organic solvents like DMSO-d₆ or methanol-d₄ can be used.
-
Concentration: Aim for a peptide concentration of 1-5 mM.
-
Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS or TSP).
-
pH Adjustment: Adjust the pH of aqueous samples to a value where the peptide is stable and the amide proton exchange is minimized (typically pH 4-6).
Protocol 2: 2D TOCSY Experiment
-
Pulse Sequence: Utilize a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Mixing Time: Set the mixing time (d9) to 60-80 ms to allow for magnetization transfer throughout the spin systems of the amino acid residues[2].
-
Acquisition Parameters:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover all proton resonances.
-
Use a sufficient number of increments in the indirect dimension (t1) for adequate resolution.
-
-
Processing: Process the data using appropriate window functions (e.g., squared sine bell) and perform baseline correction.
Protocol 3: 2D NOESY/ROESY Experiment
-
Experiment Selection: For small to medium-sized peptides, ROESY is often preferred to avoid zero-crossings of the NOE. For larger peptides, NOESY is suitable.
-
Pulse Sequence:
-
Mixing/Spin-lock Time:
-
Acquisition and Processing: Follow similar procedures as for the TOCSY experiment.
Data Interpretation and Conformational Insights
The analysis of the NMR data provides a wealth of structural information. The following diagram illustrates the key correlations used to define the peptide conformation:
Caption: Key through-bond (TOCSY) and through-space (NOESY/ROESY) correlations for sequential assignment and structure determination.
Comparative Analysis: Peptides with cis- vs. trans-2-Aminocyclohexanecarboxylic Acid
The stereochemistry of the 2-aminocyclohexanecarboxylic acid residue has a profound impact on the resulting peptide conformation. The following table, based on data from Strijowski and Sewald (2004), highlights the differences observed in cyclic peptides containing either the cis- or trans-isomer[1][2].
| NMR Parameter | Peptide with cis-ACHC | Peptide with trans-ACHC | Interpretation |
| 1H Chemical Shifts (ACHC-Hα) | Downfield shift | Upfield shift | Reflects different local electronic environments due to distinct backbone conformations. |
| 3JHNHα Coupling Constants | Typically smaller values | Typically larger values | Suggests different φ dihedral angles, with the trans-ACHC promoting a more extended conformation in this particular cyclic peptide. |
| Key NOE Contacts | Presence of specific intra-residue NOEs within the ACHC ring and to neighboring residues, indicative of a particular puckering of the cyclohexane ring and a defined turn structure. | Different set of intra- and inter-residue NOEs, suggesting a distinct turn type or a more extended structure. | The pattern of NOEs provides direct evidence for the different 3D folding of the peptides. |
Case Study: Conformational Analysis of a Cyclic Pentapeptide Containing cis-ACHC
Let's consider a hypothetical cyclic pentapeptide, cyclo(-L-Pro-cis-ACHC-L-Ala-D-Phe-L-Leu-). The conformational analysis would proceed as follows:
-
TOCSY Analysis: The TOCSY spectrum would be used to identify the spin systems of all five residues. The characteristic spin system of proline (lack of an amide proton) and the complex spin system of the cis-ACHC cyclohexyl ring would be identified.
-
Sequential Assignment (NOESY/ROESY): The NOESY or ROESY spectrum would be used to link the assigned spin systems in the correct sequence. For example, a cross-peak between the Hα of cis-ACHC and the NH of L-Ala would establish their connectivity.
-
Structural Restraints:
-
NOEs: The intensities of the NOE cross-peaks would be translated into distance restraints (e.g., strong, medium, weak corresponding to upper distance limits of 2.5, 3.5, and 5.0 Å, respectively).
-
J-Couplings: The 3JHNHα coupling constants for the non-proline residues would be measured and converted into dihedral angle restraints.
-
-
Structure Calculation and Refinement: The collected distance and dihedral angle restraints would be used as input for molecular dynamics simulations to generate a family of structures consistent with the NMR data. The final ensemble of structures represents the solution conformation of the peptide.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed conformational analysis of peptides containing constrained amino acids like (1S,2R)-2-aminocyclohexane-1-carboxylic acid. A combination of TOCSY, NOESY/ROESY, and J-coupling analysis provides the necessary through-bond and through-space information to elucidate the three-dimensional structure in solution. The comparative analysis of peptides containing the cis- and trans-isomers of 2-aminocyclohexanecarboxylic acid clearly demonstrates the profound influence of local stereochemistry on the global peptide conformation. This detailed structural understanding is crucial for the rational design of peptidomimetics with enhanced therapeutic properties.
References
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Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109. [Link]
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Lee, Y., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. Biopolymers, 58(5), 548-561. [Link]
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. PubMed, 15064783. [Link]
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Georgia Tech NMR Center. 2D NOESY, ROESY and TOCSY setup note. [Link]
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Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2639–2640. [Link]
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Decatur, J. (2018). NOESY and ROESY. University of Connecticut. [Link]
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Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 22-33. [Link]
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Zerbe, O., & Bader, R. Peptide/Protein NMR. University of Zurich. [Link]
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Two-dimensional NMR spectroscopy - TOCSY and ROESY. University of Angers. [Link]
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Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
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Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38. [Link]
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Gámez, J. A., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1364. [Link]
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Pal, L., & Chakrabarti, P. (1999). Cis peptide bonds in proteins: residues involved, their conformations, and environments. Journal of Molecular Biology, 294(1), 271-288. [Link]
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Wardi, Y., et al. (2019). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Chemistry – A European Journal, 25(60), 13693-13697. [Link]
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Decatur, S. M., & Antonic, J. (1999). Probing the effect of side chains on the conformation and stability of helical peptides via isotope-edited infrared spectroscopy. Journal of the American Chemical Society, 121(50), 11914-11915. [Link]
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Richardson, J. S., & Richardson, D. C. (2018). Cis‐nonProline peptides: Genuine occurrences and their functional roles. Protein Science, 27(11), 1833-1845. [Link]
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Reiersen, H., et al. (2022). Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?. Journal of the American Society for Mass Spectrometry, 33(10), 1845-1854. [Link]
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Bou-Abdallah, F., et al. (2022). Extraction of consensus protein patterns in regions containing non-proline cis peptide bonds and their functional assessment. BMC Bioinformatics, 23(1), 22. [Link]
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Bouř, P., et al. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Conformation in Water Solution. The Journal of Physical Chemistry A, 109(48), 11053-11061. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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Siemion, I. Z., et al. (1993). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International Journal of Peptide and Protein Research, 42(5), 437-448. [Link]
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Smith, B. O., et al. (2015). Reversible α-helix formation controlled by a hydrogen bond surrogate. Organic & Biomolecular Chemistry, 13(36), 9491-9494. [Link]
-
Lee, S., et al. (2018). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). The Journal of Organic Chemistry, 83(15), 8196-8204. [Link]
-
Smith, A. M., & Regan, L. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Spectroscopy Courses. ChemRxiv. [Link]
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A Comparative Guide to Beta-Turn Induction: Proline vs. (1S,2R)-2-Aminocyclohexane-1-Carboxylic Acid
For researchers and drug development professionals navigating the landscape of peptidomimetics, the ability to control peptide conformation is paramount. The β-turn, a ubiquitous secondary structure that redirects the polypeptide chain, is a critical motif for molecular recognition, stability, and biological activity. For decades, L-proline has been the archetypal residue for inducing these turns. However, the drive for greater conformational stability and structural fidelity has led to the development of synthetic mimetics.
This guide provides an in-depth, objective comparison of the β-turn inducing properties of the natural amino acid L-proline and the constrained non-natural β-amino acid (1S,2R)-2-aminocyclohexane-1-carboxylic acid (cis-ACHC) . We will delve into the structural rationale behind their conformational effects, present supporting experimental data, and provide validated protocols for their characterization.
Section 1: The Natural Archetype - Proline's Conformational Landscape
L-proline is unique among the 20 proteinogenic amino acids. Its side chain cyclizes back onto the backbone nitrogen, forming a five-membered pyrrolidine ring. This fundamental structural feature is the source of both its strengths and complexities as a β-turn inducer.
Structural Basis of Turn Induction
The pyrrolidine ring sterically restricts the backbone dihedral angle phi (φ) to a narrow range, typically around -60°.[1] This pre-organization significantly reduces the entropic penalty of adopting a turn conformation, making proline a statistically favored residue at key positions in β-turns, particularly the i+1 position of Type I and Type II turns.[1][2] In these structures, the peptide chain folds back on itself, often stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[2][3]
The Challenge of Flexibility: Cis-Trans Isomerization
While the φ angle is restricted, the peptide bond preceding a proline residue (the X-Pro bond) can readily adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations. This isomerization introduces significant conformational heterogeneity into proline-containing peptides.[4][5] While the trans form is generally more common, the cis conformation is significantly populated and is a key feature of Type VI β-turns.[4] This flexibility can be a liability in rational drug design, where a single, well-defined conformation is often the goal. NMR spectroscopy is a powerful tool for characterizing this equilibrium, as the distinct chemical environments of the isomers give rise to separate sets of signals.[5][6]
Section 2: The Constrained Mimetic - (1S,2R)-2-Aminocyclohexane-1-Carboxylic Acid (cis-ACHC)
(1S,2R)-ACHC is a cyclic β-amino acid, meaning its amino group is attached to the carbon beta to the carboxyl group. The specific stereochemistry (1S,2R) results in a cis relationship between the amino and carboxyl groups on the cyclohexane ring. This six-membered ring imposes a much more rigid constraint on the backbone than proline's five-membered ring.
Structural Design and Conformational Preference
Unlike proline, which primarily restricts the φ angle, the rigid chair-like conformation of the cyclohexane ring in cis-ACHC constrains multiple backbone and side-chain torsion angles. However, contrary to what might be assumed for a cyclic residue, studies on homooligomers of cis-ACHC have shown that it does not inherently induce compact, turn-like structures. Instead, two-dimensional NMR experiments and crystal structures reveal a preference for extended conformations in solution and the solid state.[7]
This preference for an extended structure does not mean cis-ACHC cannot participate in folded structures. Its conformational properties are highly context-dependent. When alternated with other residues, such as in dipeptide repeat (DPR) polymers, cis-ACHC can facilitate the formation of stable, ordered helical structures stabilized by repeating hydrogen bonds.[8] This suggests that cis-ACHC acts less as a standalone turn-inducer and more as a rigid scaffold whose conformational output is dictated by its sequential neighbors.
Section 3: Head-to-Head Comparison: Proline vs. cis-ACHC
The choice between proline and cis-ACHC depends entirely on the design objective. Proline is a tool for introducing a probable but flexible turn, while cis-ACHC is a tool for enforcing a specific, rigid backbone geometry that can be either extended or folded based on the surrounding sequence.
Table 1: Comparative Analysis of Proline and (1S,2R)-ACHC
| Feature | L-Proline | (1S,2R)-2-Aminocyclohexane-1-carboxylic acid (cis-ACHC) |
| Residue Type | α-Amino Acid (natural) | β-Amino Acid (non-natural) |
| Core Structure | Five-membered pyrrolidine ring | Six-membered cyclohexane ring |
| Primary Constraint | Restricts φ dihedral angle | Rigidly constrains multiple backbone and side-chain torsion angles |
| Flexibility | High due to cis/trans peptide bond isomerization[4] | Low; highly rigid scaffold |
| Inherent Fold | Strong propensity for β-turns (Types I, II, VI)[1][2] | Prefers extended conformations in homooligomers |
| Context Dependence | Turn propensity is robust across many sequences | Conformation is highly dependent on neighboring residues[8] |
| Key Advantage | Natural, well-characterized, introduces turns reliably | Provides exceptional conformational rigidity and predictability |
| Key Disadvantage | Leads to conformational heterogeneity (cis/trans mixture) | Not a universal turn-inducer; requires specific sequence context to fold |
Section 4: Experimental Protocols for Structural Characterization
Validating the conformation of peptides incorporating these residues is critical. A multi-technique approach provides the most comprehensive picture.
Protocol 1: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an excellent, low-concentration screening technique to rapidly assess the presence of ordered secondary structures.
-
Objective: To obtain a qualitative assessment of the peptide's secondary structure in solution.
-
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) or a solvent known to promote secondary structure (e.g., trifluoroethanol/water mixtures). The final peptide concentration should be between 10-100 µM.
-
Instrumentation: Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Acquisition: Scan from ~260 nm down to ~190 nm. Collect spectra at a controlled temperature (e.g., 25 °C).
-
Data Analysis: Average multiple scans and subtract the spectrum of the buffer-only blank.
-
-
Interpretation:
-
α-helix: Strong negative bands near 222 nm and 208 nm, and a strong positive band near 195 nm.[9]
-
β-sheet: A single negative minimum around 216-218 nm and a positive maximum around 195-198 nm.[9]
-
β-turn: Spectra are diverse, but a common pattern for Type I/II' turns includes a negative band ~205 nm and a positive band ~220-230 nm.[9][10] A spectrum dominated by a strong negative band below 200 nm is characteristic of a random coil.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-resolution information on the peptide's structure and dynamics in solution.
-
Objective: To determine the three-dimensional structure and identify specific intramolecular interactions, such as the key hydrogen bond in a β-turn.
-
Methodology:
-
Sample Preparation: Dissolve the peptide to a concentration of 0.5-2 mM in a deuterated solvent (e.g., H₂O/D₂O 9:1, or CD₃OH).
-
Key Experiments:
-
1D ¹H: Initial assessment of sample purity and signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Assigns all protons within a given amino acid's spin system.
-
2D NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å). A strong NOE between the amide proton of residue i+3 and the amide proton of residue i is a hallmark of a turn. For proline-containing peptides, distinct sets of NOEs will be observed for the cis and trans isomers.[5]
-
-
Data Analysis:
-
Assign all proton resonances.
-
Measure ³J(HN,Hα) coupling constants to restrain the φ dihedral angle.[5]
-
Use NOE-derived distance restraints in molecular dynamics simulations to calculate a family of structures consistent with the experimental data.
-
-
Protocol 3: X-ray Crystallography
Crystallography provides an unambiguous, high-resolution snapshot of the peptide's conformation in the solid state.
-
Objective: To determine the precise atomic coordinates and geometry of the peptide.
-
Methodology:
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, salts) to find one that yields diffraction-quality single crystals. This remains the most challenging step.[11]
-
Data Collection: Harvest a crystal and expose it to a monochromatic X-ray beam. Record the resulting diffraction pattern.[12]
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map, into which a model of the peptide is built and refined.[11][12]
-
-
Interpretation: The final refined model provides precise bond lengths, angles, and dihedral angles, allowing for definitive classification of any turn type present. The crystal structure of a peptide containing cis-ACHC, for example, definitively showed an extended backbone.[7]
Section 5: Applications in Drug Development & Conclusion
Choosing the Right Tool for the Job:
-
L-Proline is the ideal choice when the goal is to mimic a natural sequence where the inherent flexibility and potential for cis/trans isomerization are part of the biological recognition process. Its presence can be a starting point for exploring conformational space.
-
(1S,2R)-ACHC should be selected when the primary goal is to enforce a rigid, predictable backbone geometry. It is a powerful tool for locking a peptide into a specific conformation, which can drastically improve binding affinity, selectivity, and metabolic stability. However, its use requires careful sequence design, as it does not automatically induce a turn but rather serves as a rigid building block whose orientation depends on its neighbors.
References
-
Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). (2025). ResearchGate. [Link]
-
Barua, B., et al. (n.d.). Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study. RSC Publishing. [Link]
-
Brahms, S., et al. (1977). Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism. PubMed. [Link]
-
How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (n.d.). Novoprolabs. [Link]
-
Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. (n.d.). ResearchGate. [Link]
-
β-Turn Mimics by Chemical Ligation. (2020). PubMed Central. [Link]
-
Hudson, K. L., et al. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv. [Link]
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Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. (n.d.). PubMed Central. [Link]
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Probing the structural determinants of type II' beta-turn formation in peptides and proteins. (n.d.). PubMed. [Link]
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Increasing Protein Conformational Stability by Optimizing β-turn Sequence. (2007). PubMed Central. [Link]
-
Quantitative evaluation of gamma-turn conformation in proline-containing peptides using 13C N.M.R. (1976). PubMed. [Link]
-
Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins: Characterization of Minor Forms, Effects of Phosphorylation, and Occurrence in Proteome. (n.d.). PubMed Central. [Link]
-
NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (2001). PubMed. [Link]
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Beta turns. (n.d.). University of Wisconsin-Stout. [Link]
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Alpha-helical, but not beta-sheet, propensity of proline is determined by peptide environment. (n.d.). PubMed Central. [Link]
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A Newcomer's Guide to Peptide Crystallography. (2015). PubMed Central. [Link]
-
(1S,2R)-2-aminocyclohexane-1-carboxylic acid. (n.d.). PubChem. [Link]
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Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018). Frontiers. [Link]
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Tutorial. (n.d.). Dunbrack Lab, Fox Chase Cancer Center. [Link]
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Crystal structures of peptides and modified peptides. (1996). PubMed. [Link]
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Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). PubMed Central. [Link]
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X-ray Protein Crystallography. (2022). Physics LibreTexts. [Link]
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- 12. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Incorporating (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid via Circular Dichroism
This guide provides an in-depth comparison of the structural and conformational properties of peptides containing the constrained β-amino acid, (1S,2R)-2-aminocyclohexane-1-carboxylic acid (cis-ACHC). We will explore how the incorporation of this unique building block influences peptide secondary structure, with a primary focus on the application of Circular Dichroism (CD) spectroscopy as a powerful analytical tool. This document is intended for researchers, chemists, and drug development professionals working on peptidomimetics and foldamers.
The Rationale for Constrained Peptides: Why (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid?
In the quest for novel therapeutics and biomaterials, peptides offer immense potential due to their biological activity and specificity. However, their application is often limited by poor metabolic stability and conformational flexibility. Incorporating non-natural amino acids with restricted conformations, such as cyclic β-amino acids, is a proven strategy to overcome these limitations. These "foldamers" can adopt stable, predictable secondary structures, mimicking bioactive conformations of natural peptides and proteins.[1]
The (1S,2R)-2-aminocyclohexane-1-carboxylic acid (cis-ACHC) residue is a particularly interesting building block. Its cyclohexane ring imposes significant steric constraints on the peptide backbone, limiting the available conformational space. This pre-organization can drive the peptide to adopt specific, well-defined secondary structures that would be inaccessible to linear, flexible peptides. Unlike its widely studied diastereomer, trans-ACHC, which is known to induce robust 14-helical structures, cis-ACHC has been shown to favor more extended conformations.[2] Understanding these conformational preferences is critical for the rational design of novel peptide-based drugs and materials.
Figure 1: Conformational constraint imposed by cis-ACHC.
Circular Dichroism Spectroscopy: A Lens into Peptide Secondary Structure
Circular Dichroism (CD) spectroscopy is an invaluable, non-destructive technique for analyzing the secondary structure of peptides and proteins in solution.[3][4] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[4] The peptide backbone amides are the primary chromophores in the far-UV region (190-250 nm), and their spatial arrangement in a regular, repeating structure (like a helix or sheet) gives rise to a characteristic CD spectrum.[1][5]
While the CD spectra for canonical α-helices, β-sheets, and random coils in α-peptides are well-established, interpreting the spectra of β-peptides and other foldamers requires careful comparison with data from NMR, FTIR, and X-ray crystallography.[6][7] For polyamides not composed of α-amino acids, a direct correlation of far-UV CD spectra to specific conformations is not always straightforward; however, comparing CD data from new and existing, structurally similar polyamides provides crucial insights.[6][7]
Comparative Analysis: The Conformational Impact of cis-ACHC
The structural influence of a cyclic residue is highly dependent on its stereochemistry. Comparing peptides containing cis-ACHC with those containing its trans-diastereomer or other cyclic β-amino acids reveals distinct conformational preferences.
cis-ACHC vs. trans-ACHC Peptides
The most striking comparison is between peptides built from cis- and trans-2-aminocyclohexanecarboxylic acid. While both constrain the backbone, their differing stereochemistry leads to fundamentally different secondary structures.
-
trans-ACHC Oligomers : These are well-documented to form highly stable 14-helical structures, characterized by a network of 14-membered hydrogen-bonded rings.[1] This helical fold is cooperative, meaning the stability increases with the length of the oligomer.[1]
-
cis-ACHC Oligomers : In contrast, studies on homooligomers of cis-ACHC and alternating α/β-peptides containing cis-ACHC suggest they adopt more extended conformations rather than folded helical structures in solution.[2] This is supported by 2D NMR experiments and crystal structures, which reveal intra-residue hydrogen bonds that favor a strand-like arrangement.[2]
| Residue | Predominant Secondary Structure | Driving Interaction | Reference |
| (1S,2R)-cis-ACHC | Extended Strand/Sheet | Intra-residue 6-membered ring C=O···H–N H-bonds | [2] |
| (1R,2R)-trans-ACHC | 14-Helix | Inter-residue 14-membered ring C=O···H–N H-bonds | [1] |
Table 1: Comparison of secondary structures induced by cis- and trans-ACHC.
Comparison with Other Cyclic Residues: The Effect of Ring Size
The size of the cycloalkane ring also plays a critical role in dictating helical preference. For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), which has a five-membered ring, form a distinct 12-helix, not the 14-helix seen with the six-membered trans-ACHC.[1][8] This demonstrates that subtle changes in the monomer unit can be used to precisely control the geometry of the resulting foldamer. The CD spectra of these different helices are distinct, allowing for their identification in solution.[1]
Experimental Protocols: A Self-Validating Workflow
Achieving reliable and reproducible CD data requires meticulous experimental design and execution. The following protocols outline the key steps from peptide synthesis to data acquisition and analysis.
Solid-Phase Synthesis of a cis-ACHC Containing Peptide
The synthesis of peptides containing non-natural amino acids is typically achieved via solid-phase peptide synthesis (SPPS) using the Fmoc strategy.[9][10]
-
Resin Preparation : Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) for the C-terminal amino acid.[9]
-
Fmoc Protection : Protect the amino group of the cis-ACHC monomer with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is typically done by reacting the amino acid with an Fmoc-reagent (like Fmoc-succinimidyl carbonate) in an aqueous solution with a mild base like triethylamine to maintain a pH of 8.5-9.0.[11]
-
Coupling Cycle :
-
Deprotection : Remove the Fmoc group from the resin-bound amino acid using a 20% solution of piperidine in a solvent like dimethylformamide (DMF).[10]
-
Washing : Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Activation & Coupling : Activate the carboxylic acid of the next Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH or Fmoc-cis-ACHC-OH) using a coupling agent like HBTU/HOBt or DCC/EDC.[10] Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing : Wash the resin again to remove excess reagents.
-
-
Repeat : Repeat the coupling cycle for each amino acid in the desired sequence.
-
Cleavage and Deprotection : Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] Confirm the identity and purity of the final product by mass spectrometry.
Circular Dichroism Spectroscopy
This protocol details the steps for acquiring high-quality far-UV CD spectra.
-
Instrument Preparation :
-
Purge the CD spectrometer with high-purity, oxygen-free nitrogen for at least 20 minutes before powering on the lamp and throughout the experiment.[4] This prevents the formation of ozone, which can damage the optical components.[4]
-
Perform an instrument calibration check using a standard, such as d-10-camphorsulfonic acid (CSA), to verify signal intensity and wavelength accuracy.[4]
-
-
Sample Preparation :
-
Dissolve the purified, lyophilized peptide in a suitable spectroscopic-grade solvent (e.g., methanol, trifluoroethanol, or an aqueous buffer). Methanol is commonly used for β-peptides as it can support helical structures.[6][7]
-
Determine the precise concentration of the peptide solution. This is critical for converting the raw data to molar ellipticity.
-
Prepare samples at various concentrations (e.g., 1 mM down to 100 µM) to check for concentration-dependent aggregation, which can affect CD spectra.[6]
-
-
Data Acquisition :
-
Transfer the sample to a quartz cuvette with a known path length (e.g., 0.1 cm or 1 mm).[6]
-
Acquire a baseline spectrum of the solvent alone in the same cuvette under identical conditions.
-
Scan the peptide sample over the desired wavelength range, typically 195-260 nm for far-UV CD.[6]
-
Set appropriate scan parameters: a bandwidth of 1 nm, a data interval of 1 nm, and a scanning speed of 100 nm/min are typical starting points.[6]
-
Average multiple scans (e.g., 3-4) for each sample to improve the signal-to-noise ratio.[12]
-
-
Data Processing :
-
Subtract the solvent baseline spectrum from the raw peptide spectrum.[6]
-
Smooth the resulting spectrum if necessary, for example, over 17 data points.[6]
-
Convert the data from machine units (millidegrees) to molar residue ellipticity ([θ]) using the following formula:
-
[θ] = (θ_obs * MRW) / (10 * c * l)
-
Where: θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight / number of residues), c is the concentration in g/mL, and l is the path length in cm.
-
-
Figure 2: Workflow for CD analysis of synthetic peptides.
Conclusion and Future Directions
The incorporation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid into peptides provides a powerful tool for controlling conformation, favoring extended, strand-like structures in contrast to the well-known helical folds induced by its trans-diastereomer. Circular dichroism spectroscopy serves as an essential, high-throughput method to assess these structural preferences in solution. By comparing the CD spectra of peptides containing cis-ACHC to those with other constrained residues, researchers can rationally design foldamers with specific, predictable three-dimensional shapes. This capability is paramount for advancing the development of peptidomimetics as next-generation therapeutics that can effectively target protein-protein interactions or mimic the structure of natural bioactive peptides.
Future studies should focus on building a more extensive library of CD spectra for various cis-ACHC-containing peptides, including co-oligomers with different α- and β-amino acids, to further refine our understanding of their conformational landscape and to correlate specific spectral features with higher-order structures.
References
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Circular dichroism of peptides. PubMed. [Link]
-
Circular Dichroism Spectroscopy for Protein Structural Analysis. YouTube. [Link]
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β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]
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Circular dichroism spectra of linear and cyclic peptides.... ResearchGate. [Link]
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Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
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cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. Royal Society of Chemistry. [Link]
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β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. ACS Publications. [Link]
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Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. RSC Publishing. [Link]
-
VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. PubMed. [Link]
-
Theoretical and Experimental Circular Dichroic Spectra of the Novel Helical Foldamer Poly[(1R,2R)-trans-2-aminocyclopentanecarboxylic acid]. Journal of the American Chemical Society. [Link]
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Secondary structure and dynamics study of the intrinsically disordered silica-mineralizing peptide P5S3 during silicic acid condensation and silica decondensation. NIH. [Link]
-
Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). ResearchGate. [Link]
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Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. PubMed. [Link]
-
Conformational analyses of peptides 1–8. a) Structures of... ResearchGate. [Link]
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Helix foldamers of γ-peptides based on 2-aminocyclohexylacetic acid: a computational study. Royal Society of Chemistry. [Link]
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Circular Dichroism of Biomolecules. University of Hertfordshire Research Archive. [Link]
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Peptide Synthesis. Chemistry LibreTexts. [Link]
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Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]
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The Conformational Advantage: Why Cyclic β-Amino Acids Outperform Acyclic Analogues in Peptidomimetics
A Senior Application Scientist's Guide to Enhancing Peptide Stability and Potency
In the landscape of drug discovery and development, peptidomimetics represent a critical strategy to harness the high potency and selectivity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key approach in this field is the incorporation of non-natural amino acids. Among these, β-amino acids have garnered significant attention. This guide provides an in-depth comparison of cyclic versus acyclic β-amino acids, elucidating the distinct advantages that cyclization imparts upon peptidomimetic scaffolds.
The core principle behind the superiority of cyclic β-amino acids lies in a single, powerful concept: conformational constraint . By incorporating the C2 and C3 bond of the β-amino acid into a ring structure, we introduce a significant degree of rigidity to the peptide backbone.[1] This pre-organization of the molecule into a more defined three-dimensional shape has profound and advantageous consequences for its biological activity and pharmacokinetic properties.
At a Glance: Cyclic vs. Acyclic β-Amino Acids
| Feature | Cyclic β-Amino Acids | Acyclic β-Amino Acids | Rationale & Significance |
| Conformational Flexibility | Low (Rigid) | High (Flexible) | Reduced conformational entropy in cyclic analogues leads to a lower energetic penalty upon binding to a target, often resulting in higher affinity.[2] |
| Receptor Binding Affinity | Often Higher | Variable | Pre-organization into a bioactive conformation minimizes the entropic cost of binding, enhancing affinity.[2] |
| Metabolic Stability | Significantly Increased | Increased (compared to α-peptides) | The rigid cyclic structure sterically hinders the approach of proteolytic enzymes, leading to greater resistance to degradation.[3][4][5] |
| Bioavailability | Potentially Improved | Variable | Enhanced stability and, in some cases, improved membrane permeability can contribute to better oral bioavailability.[6] |
| Secondary Structure Induction | Strong Inducers | Moderate Inducers | The constrained nature of cyclic β-amino acids makes them potent inducers of stable secondary structures like helices and turns.[3][7] |
The Power of Pre-organization: A Deeper Dive
The advantages of cyclic β-amino acids stem from the fundamental principles of thermodynamics and molecular recognition. A flexible molecule, such as a peptide containing acyclic β-amino acids, exists in a multitude of conformations in solution. Only a subset of these conformations is "bioactive" – capable of binding to the target receptor. The transition from this disordered state to a single, ordered, bound state is entropically unfavorable.
Cyclic β-amino acids, by their very nature, reduce this conformational chaos. The ring structure locks the backbone into a more limited set of low-energy conformations. If this preferred conformation mimics the bioactive shape, the entropic penalty for binding is significantly reduced, leading to a more favorable Gibbs free energy of binding and, consequently, higher affinity.[2]
Figure 1. Conformational states and binding affinity.
Enhanced Metabolic Stability: Resisting Nature's Recycling Machinery
A primary hurdle for peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of β-amino acids, in general, enhances proteolytic resistance compared to their α-amino acid counterparts.[5][7] However, cyclic β-amino acids elevate this stability to a new level.
The rigid, cyclic structure acts as a steric shield, physically obstructing the access of proteolytic enzymes to the peptide backbone.[6] This "molecular armor" significantly slows down the rate of enzymatic cleavage, prolonging the half-life of the peptidomimetic in biological systems.[8]
Experimental Validation: A Comparative Workflow
To empirically determine the advantages of a cyclic β-amino acid-containing peptidomimetic over its acyclic counterpart, a series of well-defined experiments are necessary.
Figure 2. Experimental workflow for comparison.
Key Experimental Protocols
1. Proteolytic Stability Assay
-
Objective: To compare the degradation rates of the cyclic and acyclic peptidomimetics in the presence of relevant proteases (e.g., trypsin, chymotrypsin, or in human serum).
-
Methodology:
-
Incubate a known concentration of each peptidomimetic with the chosen protease or serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding a suitable inhibitor or by protein precipitation.
-
Analyze the remaining intact peptidomimetic concentration using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Plot the percentage of intact peptidomimetic versus time to determine the half-life (t1/2) of each compound.
-
-
Expected Outcome: The cyclic analogue will exhibit a significantly longer half-life compared to the acyclic version. For instance, a study on macrocyclic peptide inhibitors of the SARS-CoV-2 main protease showed that analogues containing cyclic β-amino acids had remarkably long serum half-lives (48 to >168 hours), while their acyclic counterparts were substantially less stable.[8]
2. Receptor Binding Assay (Surface Plasmon Resonance - SPR)
-
Objective: To quantify and compare the binding affinities (KD) of the cyclic and acyclic peptidomimetics to their target receptor.
-
Methodology:
-
Immobilize the target receptor onto a sensor chip.
-
Flow a series of increasing concentrations of the cyclic and acyclic peptidomimetics over the sensor surface.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of the bound analyte, in real-time.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD = kd/ka).
-
-
Expected Outcome: The cyclic analogue is expected to exhibit a lower KD value, indicating a higher binding affinity, due to the pre-organization of its structure. For example, cyclic peptides containing the RGD sequence have been shown to be more potent inhibitors of integrin receptors than their linear counterparts.[2]
Case Study: Targeting Protein-Protein Interactions
A compelling application of this strategy is in the design of inhibitors for protein-protein interactions (PPIs). These interactions often involve large, relatively flat surfaces, making them challenging targets for traditional small molecules. Peptidomimetics containing cyclic β-amino acids can be designed to mimic secondary structures, such as β-turns or α-helices, that are critical for these interactions.[9][10] The conformational rigidity imparted by the cyclic β-amino acid helps to maintain this bioactive conformation, leading to potent and selective inhibition.
Conclusion
The strategic incorporation of cyclic β-amino acids offers a robust and effective method for enhancing the drug-like properties of peptidomimetics. By enforcing conformational constraint, cyclization provides a multifaceted advantage, leading to increased receptor binding affinity, superior metabolic stability, and a greater propensity to adopt well-defined secondary structures. For researchers and drug developers, the choice between cyclic and acyclic β-amino acids is a critical design consideration, with the former often providing a clear path toward more potent and durable therapeutic candidates. The supporting experimental data consistently underscore the transformative potential of this approach in modern medicinal chemistry.
References
-
CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. Biomolecular Forms and Functions. Available at: [Link]
-
Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition. PubMed. Available at: [Link]
-
Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature. Available at: [Link]
-
Cyclic beta-amino acid derivatives: synthesis via lithium amide promoted tandem asymmetric conjugate addition-cyclisation reactions. PubMed. Available at: [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. ResearchGate. Available at: [Link]
-
Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
-
β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. Available at: [Link]
-
β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PubMed. Available at: [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Cyclic Peptides in Pipeline: What Future for These Great Molecules? PMC. Available at: [Link]
-
Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. PubMed. Available at: [Link]
-
Some important cyclic β-amino acids. ResearchGate. Available at: [Link]
-
Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]
-
Thermodynamic stability of beta-peptide helices and the role of cyclic residues. PubMed. Available at: [Link]
-
Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC. Available at: [Link]
-
Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC. Available at: [Link]
-
Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. PubMed. Available at: [Link]
-
β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides (2011). SciSpace. Available at: [Link]
-
Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β-Peptides. NIH. Available at: [Link]
-
Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. PMC. Available at: [Link]
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A Comparative Guide to the Efficacy of (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid in Stabilizing Peptide Secondary Structures
For researchers, scientists, and drug development professionals, the quest to control peptide conformation is paramount. The precise three-dimensional arrangement of a peptide dictates its biological activity, stability, and therapeutic potential. Constrained amino acids are powerful tools in this endeavor, predisposing peptide backbones to adopt specific secondary structures such as α-helices and β-sheets. This guide provides an in-depth technical comparison of (1S,2R)-2-aminocyclohexane-1-carboxylic acid (cis-ACHC), a cyclic β-amino acid, and its efficacy in stabilizing secondary structures relative to other commonly employed conformationally restricted amino acids.
The Critical Role of Conformational Constraint in Peptide Design
The inherent flexibility of short, linear peptides often limits their therapeutic utility. In solution, they typically exist as a dynamic ensemble of conformations, leading to reduced receptor affinity and increased susceptibility to proteolytic degradation. The introduction of conformationally constrained amino acids into a peptide sequence curtails this flexibility, entropically favoring the adoption of well-defined secondary structures. This pre-organization can enhance binding affinity, improve metabolic stability, and ultimately lead to more potent and effective peptide-based therapeutics.
(1S,2R)-2-Aminocyclohexane-1-carboxylic Acid: A Unique Conformational Director
(1S,2R)-2-aminocyclohexane-1-carboxylic acid, also known as cis-ACHC, is a cyclic β-amino acid characterized by a cyclohexane ring that restricts the torsional angles of the peptide backbone. Unlike its diastereomer, trans-ACHC, which is a potent inducer of 14-helical structures, the conformational influence of cis-ACHC is more nuanced and context-dependent.
Homooligomers of cis-ACHC have been shown to adopt extended or strand-like conformations in solution rather than forming well-defined helical structures.[1] This preference for an extended backbone geometry makes cis-ACHC a valuable building block for designing β-strand mimetics and engineering β-sheet-containing peptide architectures. However, when incorporated into hetero-oligomers or hybrid peptides containing α-amino acids, cis-ACHC can participate in and stabilize helical folds, highlighting the importance of the surrounding sequence on its conformational impact.
Comparative Analysis of Secondary Structure-Inducing Propensities
The efficacy of a constrained amino acid is best understood through comparison with other established structure-inducing residues. The following table summarizes the general conformational tendencies of (1S,2R)-2-aminocyclohexane-1-carboxylic acid and other widely used alternatives.
| Constrained Amino Acid | Chemical Structure | Predominant Secondary Structure Induced | Key Characteristics |
| (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid (cis-ACHC) | (Image of cis-ACHC structure) | Extended/β-Strand (in homooligomers); can participate in helices in mixed sequences | Promotes an extended backbone conformation. Its influence is highly dependent on the peptide sequence context. |
| (1R,2R)-trans-2-Aminocyclohexane-1-carboxylic Acid (trans-ACHC) | (Image of trans-ACHC structure) | 14-Helix | A strong inducer of the 14-helix, a common secondary structure in β-peptides.[2][3] |
| α-Aminoisobutyric Acid (Aib) | (Image of Aib structure) | α-Helix and 3₁₀-Helix | The gem-dimethyl group severely restricts the Ramachandran space, strongly favoring helical conformations.[4][5][6][7] |
| L-Proline (Pro) | (Image of Proline structure) | β-Turn, Polyproline Helix | The cyclic side chain restricts the φ torsional angle, often inducing turns or kinks in the peptide backbone. |
| (1S,2S)-trans-2-Aminocyclopentane-1-carboxylic Acid (trans-ACPC) | (Image of trans-ACPC structure) | 12-Helix | The five-membered ring constraint favors the formation of a 12-helical structure in β-peptides.[3] |
Mechanism of Conformational Control
The ability of these constrained amino acids to direct secondary structure formation stems from the steric limitations they impose on the peptide backbone's torsional angles (phi, psi, and omega).
Caption: Incorporation of a constrained residue like cis-ACHC reduces the conformational freedom of the peptide backbone, leading to a stabilized secondary structure.
Experimental Validation: Methodologies and Protocols
The conformational effects of constrained amino acids are primarily elucidated through Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism Spectroscopy Protocol for Secondary Structure Estimation
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the secondary structure content of a peptide.
1. Sample Preparation:
-
Purity: Peptides should be >95% pure as determined by HPLC and mass spectrometry.
-
Concentration: Accurately determine the peptide concentration. Methods relying on dye-binding (e.g., Bradford) are not recommended. Quantitative amino acid analysis or UV absorbance of aromatic residues (if present) are preferred.
-
Buffer: Use a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate). Avoid optically active buffer components. The final absorbance of the sample in the cuvette should be between 0.4 and 1.0 for optimal signal-to-noise.
2. Data Acquisition:
-
Instrument: A calibrated CD spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm is typically used.
-
Parameters:
-
Wavelength range: 190-260 nm.
-
Data pitch: 0.5 nm.
-
Scanning speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
Temperature: 25°C, controlled by a Peltier device.
-
-
Blank: A spectrum of the buffer alone must be recorded under identical conditions and subtracted from the peptide spectrum.
3. Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight / number of amino acids).
-
l is the path length in cm.
-
c is the concentration in g/mL.
-
-
The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established formulas. For short peptides, a modified equation is often used to account for end effects.[8]
Caption: Workflow for determining peptide secondary structure using Circular Dichroism spectroscopy.
NMR Spectroscopy Protocol for Detailed Conformational Analysis
NMR spectroscopy provides residue-specific structural information, allowing for a detailed three-dimensional structure determination.[9][10]
1. Sample Preparation:
-
Purity and Quantity: Peptides must be of high purity (>98%). Typically, 1-5 mg of peptide is required.
-
Solvent: The peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons).
-
Concentration: The concentration should be in the range of 1-5 mM.
2. Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended.
-
Experiments: A suite of 2D NMR experiments is typically acquired:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is used, to correlate protons with their attached nitrogens or carbons.
-
3. Data Analysis:
-
Resonance Assignment: The first step is to assign all the proton resonances to specific amino acids in the peptide sequence.
-
NOE Analysis: The intensities of NOE cross-peaks are used to calculate upper distance limits between protons.
-
Structure Calculation: The distance restraints, along with any dihedral angle restraints derived from coupling constants, are used in molecular dynamics and simulated annealing calculations to generate an ensemble of structures consistent with the NMR data.
-
Structure Validation: The quality of the final structures is assessed using various statistical parameters.
Synthesis of (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
The enantiomerically pure forms of cis- and trans-2-aminocyclohexane-1-carboxylic acid can be synthesized through various methods, including the diastereoselective hydrogenation of a chiral quinazolinone precursor followed by epimerization and hydrolysis. This allows for the production of all four stereoisomers of 2-aminocyclohexane-1-carboxylic acid.
Conclusion
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a valuable tool for peptide chemists and drug developers seeking to control peptide conformation. Its preference for inducing extended or β-strand structures in homooligomers offers a complementary approach to the helix-inducing properties of residues like Aib and trans-ACHC. The choice of a constrained amino acid should be guided by the desired target secondary structure and the specific sequence context of the peptide. A thorough understanding of the conformational tendencies of these building blocks, validated by rigorous experimental techniques such as CD and NMR spectroscopy, is essential for the rational design of potent and stable peptide therapeutics.
References
-
Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate. Journal of the American Chemical Society. [Link]
-
Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of enantiopure cis- and trans-2-aminocyclohexane-1-carboxylic acids from octahydroquinazolin-4-ones. Tetrahedron: Asymmetry. [Link]
-
Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate. [Link]
-
Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate. [Link]
-
Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science. [Link]
-
Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. ChemRxiv. [Link]
-
VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science. [Link]
-
Controls exerted by the Aib residue: helix formation and helix reversal. Biopolymers. [Link]
-
Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]
-
Peptides Containing cis-2-Aminocyclopentanecarboxylic Acid Residues - Structure and Biological Activity. ResearchGate. [Link]
-
N‐locked model peptides. (a) Comparison between the CD and NMR spectra... ResearchGate. [Link]
-
FROM AMINO ACIDS TO POLYCYCLIC HETEROCYCLES - SYNTHESIS OF ENANTIOPURE, FUNCTIONALLY DIVERSE ISOPAVINES AND DIHYDROMETHANODIBENZ. HETEROCYCLES. [Link]
-
Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... ResearchGate. [Link]
-
peptide nmr. University of Zurich. [Link]
-
A comparison of the helical structures formed by poly α-peptides and... ResearchGate. [Link]
-
Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. The Journal of Organic Chemistry. [Link]
-
Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry. [Link]
-
Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America. ResearchGate. [Link]
-
(PDF) NMR of peptides. ResearchGate. [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]
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- 4. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
A Senior Application Scientist's Guide to Helix Nucleation: A Comparative Study of Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The α-helix is a fundamental architectural motif in proteins, critical for everything from structural integrity to the mediation of complex protein-protein interactions.[1][2][3] However, short peptides excised from their parent protein context rarely maintain a stable helical conformation in aqueous solution.[2][4] This structural instability presents a significant hurdle in drug development, where stabilizing a peptide's bioactive helical form is often key to its therapeutic efficacy. This guide provides an in-depth comparison of different constrained amino acids—powerful tools for nucleating and stabilizing α-helices—supported by the necessary theoretical background and validated experimental protocols.
The Energetic Challenge: Understanding Helix Nucleation
The formation of an α-helix is a cooperative process that can be understood through the lens of the Zimm-Bragg model.[5][6][7][8] This model describes the helix-coil transition using two key parameters:
-
s (Propagation Parameter): The equilibrium constant for extending an existing helical segment by one residue. Values of s > 1 favor helix propagation.
-
σ (Nucleation Parameter): A statistical weight that represents the energetic cost of initiating a helix.[5] The formation of the first helical turn requires constraining the conformational freedom of multiple residues before the first stabilizing hydrogen bond can form (between the C=O of residue i and the NH of residue i+4).[3][9][10][11] This entropic penalty makes nucleation the rate-limiting step in helix formation.[7][11]
Constrained amino acids are designed to overcome this initial energetic barrier. By restricting the allowable dihedral angles (φ, ψ) of the peptide backbone to the α-helical region of Ramachandran space, they pre-pay the entropic cost of nucleation, effectively "seeding" the helix.
A Comparative Analysis of Helix-Nucleating Amino Acids
The choice of a constrained amino acid depends on the desired degree of stabilization, synthetic accessibility, and the specific structural context of the peptide. Here, we compare some of the most effective and widely used examples.
This class is characterized by the presence of two substituents on the α-carbon, which sterically restricts backbone rotation.
-
Aminoisobutyric Acid (Aib): As the simplest achiral α,α-disubstituted amino acid, Aib is a potent helix promoter.[12][13] Its gem-dimethyl group strongly favors dihedral angles consistent with both α-helices and the tighter 3₁₀-helices.[13][14][15] Aib is particularly effective at inducing helicity even in short peptides and is a common choice for enhancing metabolic stability.[12][15]
-
α-Methylated Amino Acids (e.g., (S)-α-Me-Val): Introducing a methyl group onto the α-carbon of a standard amino acid provides a powerful conformational constraint. The specific chirality of the α-methyl group can be used to fine-tune the resulting helical geometry. These residues offer a balance of strong helix induction while retaining a sidechain for potential molecular recognition.
Incorporating the peptide backbone into a ring structure provides another robust method for conformational restriction.
-
Lactam Bridges: Covalent linkages between the sidechains of amino acids, such as aspartate and lysine, at positions i and i+4 can pre-organize the backbone into a helical turn.[2] This "stapling" approach is highly effective for stabilizing helices involved in protein-protein interactions.[2]
The following table summarizes the key features of these exemplary constrained amino acids.
| Amino Acid/Constraint Type | Structure | Key Advantages | Considerations |
| Aminoisobutyric Acid (Aib) | CH₃-C(CH₃)(NH₂)-COOH | Potent helix nucleation, enhances proteolytic resistance, synthetically accessible.[13][15] | Can induce 3₁₀-helical character, achiral nature may not be optimal for all recognition surfaces.[14] |
| α-Methylated Amino Acids | R-C(CH₃)(NH₂)-COOH | Strong helix induction, retains sidechain for interactions, chirality can be tuned. | Synthesis of enantiomerically pure building blocks can be complex. |
| Lactam Bridge (i, i+4) | Covalent sidechain-sidechain link | Creates a highly stable, pre-organized helical turn, excellent for mimicking protein interaction motifs.[2] | Requires specific placement of reactive amino acids (e.g., Lys, Asp), can be synthetically challenging. |
Experimental Workflow for Evaluating Helix Nucleation
A systematic evaluation of a constrained amino acid's effect on helicity follows a well-defined workflow, from chemical synthesis to biophysical characterization.
Caption: Workflow for designing, synthesizing, and analyzing helix-nucleated peptides.
SPPS is the standard method for chemically synthesizing peptides by incrementally adding amino acids to a growing chain anchored to an insoluble resin support.[16][17][18][19]
Causality Behind Choices:
-
Fmoc/tBu Strategy: This is the most common protection strategy. The base-labile Fmoc group on the N-terminus is removed at each step, while acid-labile t-Butyl-based groups protect sidechains until the final cleavage step.[20]
-
Coupling Reagents: Sterically hindered amino acids like Aib require more potent coupling reagents (e.g., HCTU, HATU) to overcome the steric hindrance and ensure efficient peptide bond formation. Using a standard reagent like HBTU may result in incomplete coupling and deletion sequences.
-
Excess Reagents: A key principle of SPPS is using excess soluble reagents to drive reactions to completion.[18] The unreacted reagents and byproducts are then simply washed away, simplifying purification.[17]
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent.
-
Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling Cycle:
-
Activate the next incoming Fmoc-protected amino acid (standard or constrained) by dissolving it with a coupling agent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For constrained residues, a double coupling (repeating the step) is advisable to ensure completion.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 3-5 for each amino acid in the sequence.[18]
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification and Verification: Precipitate the crude peptide in cold ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the mass and purity using mass spectrometry.
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[21][22][23][24] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the regular, repeating backbone structure of an α-helix.[21]
Self-Validation and Interpretation:
-
An α-helix produces a characteristic CD spectrum with two negative minima around 222 nm and 208 nm, and a positive maximum around 192 nm.[22] The signal at 222 nm is particularly indicative of α-helical content.
-
A random coil peptide will show a strong negative band near 200 nm. The presence and intensity of the 222 nm and 208 nm bands serve as a direct validation of helix formation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high absorbance in the far-UV region.
-
Determine the precise peptide concentration using a method like UV absorbance at 280 nm (if Trp or Tyr are present) or by quantitative amino acid analysis. Accurate concentration is critical for calculations.
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize solvent absorbance.
-
Flush the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV range.
-
Record a baseline spectrum of the buffer alone.
-
-
Data Acquisition:
-
Record the CD spectrum of the peptide sample from approximately 260 nm to 190 nm.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Perform measurements at a controlled temperature (e.g., 25°C).[25]
-
-
Data Processing and Analysis:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) Where:
-
mdeg = observed ellipticity in millidegrees
-
MRW = mean residue weight (molecular weight / number of residues)
-
l = path length in cm
-
c = concentration in g/mL
-
-
-
Helicity Calculation: Estimate the percentage of α-helicity using the Mean Residue Ellipticity at 222 nm ([θ]₂₂₂): % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 Where:
-
[θ]₂₂₂ is the experimentally measured MRE at 222 nm.
-
[θ]c is the MRE of a fully random coil (often approximated as 0).
-
[θ]h is the MRE of a fully helical peptide of a given length, approximated by the formula: [θ]h = -40000 * (1 - 2.5/n), where 'n' is the number of residues.
Note: While this linear model is widely used, more complex ensemble-based models can provide a more physically realistic analysis of helicity.[1][26][27][28]
-
Conclusion
Constrained amino acids are indispensable tools for peptide-based drug discovery and protein engineering. By providing a rational way to pre-organize a peptide into its bioactive α-helical conformation, they overcome the fundamental energetic barrier of helix nucleation. A thorough understanding of the different types of constrained residues, combined with robust synthetic and analytical workflows, empowers researchers to design and validate peptides with enhanced stability and, consequently, improved therapeutic potential.
References
-
Circular dichroism of peptides. PubMed. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation. Available at: [Link]
-
α-Helix folding in the presence of structural constraints. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. National Institutes of Health. Available at: [Link]
-
A direct comparison of helix propensity in proteins and peptides. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Controls exerted by the Aib residue: helix formation and helix reversal. PubMed, National Institutes of Health. Available at: [Link]
-
Alanine is helix-stabilizing in both template-nucleated and standard peptide helices. National Institutes of Health. Available at: [Link]
-
Helix–Coil Transition. Chemistry LibreTexts. Available at: [Link]
-
Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. MDPI. Available at: [Link]
-
Controls exerted by the Aib residue: Helix formation and helix reversal. ResearchGate. Available at: [Link]
-
Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. ACS Publications. Available at: [Link]
-
Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. National Institutes of Health. Available at: [Link]
-
The Mechanism of alpha-Helix Formation by Peptides. Stanford University. Available at: [Link]
-
Microscopic formulation of the Zimm-Bragg model for the helix-coil transition. PDXScholar. Available at: [Link]
-
Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. bioRxiv. Available at: [Link]
-
Helix Propensities of Amino Acid Residues via Thioester Exchange. ResearchGate. Available at: [Link]
-
Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. Available at: [Link]
-
Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available at: [Link]
-
Theory of the Phase Transition between Helix and Random Coil in Polypeptide Chains. The Journal of Chemical Physics. Available at: [Link]
-
Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. PubMed. Available at: [Link]
-
A Direct Comparison of Helix Propensity in Proteins and Peptides. PubMed, National Institutes of Health. Available at: [Link]
-
Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Available at: [Link]
-
Helix nucleation by the smallest known alpha helix in water. The University of Queensland eSpace. Available at: [Link]
-
Secondary structure analysis by circular dichroism (CD) spectroscopy. ResearchGate. Available at: [Link]
-
The alpha helix is right-handed due to L amino acids. YouTube. Available at: [Link]
-
Cooperativity and the Helix–Coil Transition. MIT OpenCourseWare. Available at: [Link]
-
Chemical Shift Indices (CSIs): measuring peptide helicity. YouTube. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]
-
Aqueous channels within apolar peptide aggregates: solvated helix of the alpha-aminoisobutyric acid (Aib)-containing peptide Boc-(Aib-Ala-Leu)3-Aib-OMe.2H2O.CH3OH in crystals. PubMed, National Institutes of Health. Available at: [Link]
-
A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines - GFPP. Available at: [Link]
-
Exposing the Nucleation Site in α-Helix Folding: A Joint Experimental and Simulation Study. ACS Publications. Available at: [Link]
-
Microscopic formulation of the Zimm-Bragg model for the helix-coil transition. ResearchGate. Available at: [Link]
-
Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. Available at: [Link]
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- 28. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Peptide-Protein Interactions Using (1S,2R)-2-Aminocyclohexane-1-Carboxylic Acid Probes
For researchers, scientists, and drug development professionals, the rigorous validation of peptide-protein interactions (PPIs) is a cornerstone of modern therapeutic design. The ability to create peptide-based molecules that can effectively mimic or disrupt these interactions hinges on our capacity to accurately quantify their binding affinity and kinetics. This guide provides an in-depth comparison of methodologies for validating PPIs, with a special focus on the strategic use of peptide probes constrained with (1S,2R)-2-aminocyclohexane-1-carboxylic acid (ACHC).
Linear peptides often suffer from conformational flexibility in solution, which can lead to reduced binding affinity and susceptibility to proteolytic degradation.[1][2] Introducing conformational constraints is a powerful strategy to pre-organize the peptide into its bioactive conformation, thereby enhancing its binding properties.[1][2] ACHC is a cyclic β-amino acid that, due to its rigid cyclohexane ring, can induce stable secondary structures, such as helices, in peptide sequences.[3][4] This guide will use the well-characterized p53-MDM2 interaction as a case study to objectively compare the use of ACHC-constrained peptide probes in Fluorescence Polarization (FP) assays with alternative validation techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
The Power of Constraint: Why (1S,2R)-ACHC?
The incorporation of ACHC into a peptide sequence serves a critical purpose: it reduces the conformational entropy of the unbound peptide. In the context of the p53-MDM2 interaction, the binding of p53 is largely mediated by a short α-helical region.[5][6] By replacing a key residue, such as proline, with ACHC, we can stabilize this helical structure in the peptide probe. This pre-organization means that less of an entropic penalty is paid upon binding, which can translate to higher affinity and specificity for the target protein.[3][4]
Case Study: Validation of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy.[5][6] Disrupting this interaction with a therapeutic agent can reactivate p53 and trigger apoptosis in cancer cells.[7][8][9] Numerous peptide-based inhibitors have been developed that mimic the α-helical domain of p53.[7][8][9] For our comparative analysis, we will consider a hypothetical 12-mer peptide derived from p53, which we will call "p53-pep". We will then create a constrained version, "ACHC-p53-pep," where a central proline residue is replaced by (1S,2R)-ACHC to enhance its helical conformation.
Design and Synthesis of a Fluorescent ACHC-p53-pep Probe
To utilize this peptide in a Fluorescence Polarization assay, it must be labeled with a fluorophore. Fluorescein is a common choice due to its high quantum yield.[10][11] The synthesis is typically carried out using solid-phase peptide synthesis (SPPS).[12]
Probe Synthesis Workflow
Caption: Principle of Fluorescence Polarization for PPI validation.
Comparative Analysis with Alternative Methods
While FP with a constrained probe is a powerful technique, it is essential to understand its performance relative to other standard biophysical methods.
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. [13][14][15]
-
Experimental Workflow:
-
Immobilization: Covalently immobilize the MDM2 protein (ligand) onto the sensor chip surface.
-
Binding Analysis: Flow different concentrations of the peptide (analyte, e.g., ACHC-p53-pep) over the chip surface.
-
Regeneration: Inject a solution (e.g., low pH glycine) to dissociate the bound peptide, preparing the surface for the next cycle.
-
-
Data Generated: SPR provides real-time sensorgrams showing the association and dissociation phases of the interaction. From this, one can derive kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd). [13][16] SPR Workflow Diagram
Caption: A typical workflow for an SPR experiment.
Method 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. [17][18][19]
-
Experimental Workflow:
-
Cell Preparation: Fill the sample cell with the MDM2 protein solution.
-
Titration: Sequentially inject small aliquots of a concentrated solution of the ACHC-p53-pep into the sample cell.
-
Heat Measurement: A sensitive calorimeter measures the minute heat changes after each injection.
-
-
Data Generated: ITC yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated. [17][18] ITC Data Generation
Caption: Data output from an Isothermal Titration Calorimetry experiment.
Performance Comparison
The choice of validation method depends on the specific research question, available instrumentation, and the nature of the interacting partners. The use of an ACHC-constrained probe offers distinct advantages, particularly in FP assays.
| Feature | FP with ACHC-p53-pep Probe | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in rotational motion | Change in refractive index | Heat change upon binding |
| Labeling Required? | Yes (Fluorescent tag on peptide) | No (Label-free) | No (Label-free) |
| Throughput | High (384/1536-well plates) | Medium to High | Low |
| Material Consumption | Low | Low (protein), Medium (peptide) | High |
| Key Data Output | Kd, IC50/Ki | ka, kd, Kd | Kd, n, ΔH, ΔS |
| Information Provided | Binding Affinity | Kinetics & Affinity | Thermodynamics & Affinity |
| Hypothetical Kd (ACHC-p53-pep) | ~50 nM | ~50 nM | ~50 nM |
| Hypothetical Kd (Linear p53-pep) | ~500 nM | ~500 nM | ~500 nM |
| Suitability for ACHC Probes | Excellent. The higher affinity of the constrained probe leads to a more robust assay window and greater sensitivity. | Very Good. Allows for detailed kinetic analysis, revealing if the constraint primarily affects association or dissociation rates. | Good. Can reveal the thermodynamic basis for the improved affinity of the constrained peptide (e.g., more favorable enthalpy or less unfavorable entropy). |
| Potential Challenges | Potential for fluorescence interference from library compounds. Labeling could perturb binding. | Protein immobilization can affect activity. Mass transport limitations can occur. | Requires large amounts of pure, concentrated protein and peptide. Sensitive to buffer mismatch. |
Rationale for Hypothetical Data: The 10-fold improvement in Kd for the ACHC-constrained peptide is a realistic expectation based on the principle that pre-organizing a peptide into its bioactive conformation reduces the entropic penalty of binding, thus increasing affinity. [1][2]
Conclusion and Recommendations
-
For High-Throughput Screening (HTS): The Fluorescence Polarization assay using a high-affinity, fluorescently labeled ACHC probe is the method of choice. Its high throughput, low sample consumption, and homogenous format are ideal for screening large compound libraries. The enhanced affinity of the ACHC probe provides a wider and more robust assay window compared to a flexible linear peptide.
-
For Detailed Mechanistic Insights: Surface Plasmon Resonance is invaluable. It provides not only the binding affinity but also the kinetic on- and off-rates, allowing a deeper understanding of how the ACHC constraint affects the binding mechanism.
-
For a Complete Thermodynamic Profile: Isothermal Titration Calorimetry is the gold standard. It provides a comprehensive understanding of the thermodynamic driving forces (enthalpy and entropy) behind the interaction, which can be critical for lead optimization in drug discovery.
By strategically selecting the appropriate validation method and leveraging the power of conformationally constrained peptide probes, researchers can accelerate the development of novel and effective peptide-based therapeutics.
References
- Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). (URL not available)
- Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. (URL not available)
-
Case Study: discovery of inhibitors of the MDM2-p53 protein-protein interaction. Methods in Molecular Biology, 2015. [Link]
-
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 2023. [Link]
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. (URL not available)
-
Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 2009. [Link]
-
A fast and inexpensive method for N-terminal fluorescein-labeling of peptides. Bioorganic & Medicinal Chemistry Letters, 1998. [Link]
- Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Sussex Drug Discovery Centre, 2018. (URL not available)
- A Comparative Guide to Analyzing Peptide-Protein Interactions: Surface Plasmon Resonance and a Look at Altern
- Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Request PDF. (URL not available)
-
D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms. Proceedings of the National Academy of Sciences, 2010. [Link]
- Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. Journal of Immunological Methods, 2002. (URL not available)
- Establishing and optimizing a fluorescence polarization assay. Molecular Devices. (URL not available)
-
Systematic mutational analysis of peptide inhibition of the p53-MDM2/MDMX interactions. Journal of Molecular Biology, 2010. [Link]
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A left handed solution to peptide inhibition of the p53-MDM2 interaction. Journal of the American Chemical Society, 2010. [Link]
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Protocol for iterative optimization of modified peptides bound to protein targets. STAR Protocols, 2022. [Link]
- Fig. 2 (A) Chemical structures of trans-ACHC, trans-ACPC and b-peptides...
-
Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 2005. [Link]
- Fluorescein-based compounds and their use for peptide synthesis.
-
Preparation and application of a fluorescein-labeled peptide for determining the affinity constant of a monoclonal antibody-hapten complex by fluorescence polarization. Analytical Biochemistry, 1991. [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 2008. [Link]
- Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Expert Opinion on Drug Discovery, 2015. (URL not available)
- Review Main methods and tools for peptide development based on protein-protein interactions (PPIs). ChemRxiv, 2024. (URL not available)
- Current representative mainstream strategies for peptidomimetic PPI inhibitors design and optimization.
-
Hierarchical approach for the rational construction of helix-containing nanofibrils using α,β-peptides. Chemical Science, 2021. [Link]
- Fluorescently-labeled peptides. Bachem, 2019. (URL not available)
-
Isothermal Titration Calorimetry. Methods in Molecular Biology, 2021. [Link]
- Fluorescence Labeled Peptide Synthesis.
- Isothermal titration calorimetry (ITC) traces showing heat changes upon...
- Isothermal Titration Calorimetry. Stevenson Lab. (URL not available)
- Cyclic vs Linear Peptides: Key Differences.
- Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Bristol. (URL not available)
-
Enhancing cross-domain protein and peptide interaction with retrained deep learning models. Briefings in Bioinformatics, 2024. [Link]
-
Assessing sequence-based protein–protein interaction predictors for use in therapeutic peptide engineering. Scientific Reports, 2022. [Link]
- Comparison between approved cyclic and linear peptides (A). Routes of...
- Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in Chemistry, 2019. (URL not available)
- Advanced Surface Plasmon Resonance (SPR) Techniques for Peptide-Based Inhibition Study and Multi-Parametric Cell Analysis. eScholarship, 2022. (URL not available)
- Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives. Frontiers in Chemistry, 2021. (URL not available)
- Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv, 2024. (URL not available)
-
Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of the American Society for Mass Spectrometry, 2021. [Link]
-
Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. ACS Chemical Biology, 2020. [Link]
- Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube, 2020. (URL not available)
-
Clinically related protein-peptide interactions monitored in real time on novel peptide chips by surface plasmon resonance imaging. Clinical Chemistry, 2006. [Link]
-
Sequence-Based Protein–Protein Interaction Prediction and Its Applications in Drug Discovery. International Journal of Molecular Sciences, 2023. [Link]
- Deciphering Peptide-Protein Interactions via Composition-Based Prediction: A Case Study with Survivin/BIRC5. bioRxiv, 2024. (URL not available)
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- 8. Systematic mutational analysis of peptide inhibition of the p53-MDM2/MDMX interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the X-ray Crystallography of Peptides Incorporating (1S,2R)-2-Aminocyclohexane-1-Carboxylic Acid
For researchers, scientists, and professionals in drug development, the precise control of peptide conformation is a cornerstone of rational drug design. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to modulate the three-dimensional structure of peptides, thereby enhancing their biological activity, stability, and bioavailability. Among these, cyclic β-amino acids have garnered significant attention for their ability to induce stable, predictable secondary structures.
This guide provides an in-depth technical comparison of the X-ray crystallography of peptides incorporating (1S,2R)-2-aminocyclohexane-1-carboxylic acid, a cis-configured cyclic β-amino acid, with peptides containing its trans stereoisomer and other cyclic β-amino acid analogues. We will delve into the experimental methodologies, from peptide synthesis to crystallization, and analyze the resulting crystal structures to elucidate the profound impact of stereochemistry on peptide architecture.
The Decisive Role of Stereochemistry in Peptide Secondary Structure
The rigid cyclic structure of 2-aminocyclohexane-1-carboxylic acid (ACHC) significantly restricts the conformational freedom of the peptide backbone. The relative stereochemistry of the amino and carboxyl groups on the cyclohexane ring—cis or trans—is the primary determinant of the resulting secondary structure.
Peptides incorporating the trans-isomer of ACHC, such as (1R,2R)-ACHC, have been shown to reliably induce the formation of a 14-helix . This helical structure is characterized by a repeating hydrogen-bonding pattern between the carbonyl oxygen of residue i and the amide proton of residue i+3, forming a 14-membered ring. In contrast, peptides featuring the cis-isomer, (1S,2R)-ACHC, tend to adopt more extended conformations [1]. This stark difference underscores the critical importance of stereochemical control in designing peptides with specific three-dimensional shapes.
Comparative Crystallographic Analysis
To illustrate the conformational influence of different cyclic β-amino acids, the following table summarizes key crystallographic data from studies on peptides incorporating various ACHC and aminocyclopentanecarboxylic acid (ACPC) stereoisomers.
| Peptide Incorporating | Ring Size | Stereochemistry | Predominant Secondary Structure | Reference |
| (1R,2S)-ACHC | 6-membered | cis | Extended Conformation | [1] |
| (1R,2R)-ACHC | 6-membered | trans | 14-Helix | [2] |
| (1R,2R)-ACPC | 5-membered | trans | 12-Helix | [3] |
This data clearly demonstrates that both ring size and stereochemistry play a pivotal role in dictating the final peptide conformation. The subtle change from a cis to a trans configuration in the ACHC residue is sufficient to switch the peptide's structure from an extended strand to a well-defined helix.
Experimental Protocols: A Self-Validating System
The successful crystallographic analysis of these peptides hinges on the meticulous execution of their synthesis and crystallization. The following protocols are designed to be self-validating, with checkpoints and explanations to ensure the integrity of the experimental process.
Part 1: Synthesis of Peptides Incorporating (1S,2R)-ACHC
The synthesis of peptides containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS).
Diagram of the Fmoc-SPPS Workflow:
Caption: A flowchart of the Fmoc solid-phase peptide synthesis (SPPS) cycle.
Step-by-Step Methodology:
-
Resin Selection and Swelling: For a C-terminal carboxyl group, 2-chlorotrityl chloride resin is the resin of choice. Swell the resin in dichloromethane (DCM) for at least 30 minutes.
-
Attachment of the First Amino Acid (Fmoc-(1S,2R)-ACHC-OH):
-
Dissolve 1.5 equivalents of Fmoc-(1S,2R)-ACHC-OH and 3.0 equivalents of diisopropylethylamine (DIEA) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Cap any unreacted sites by adding methanol and agitating for 15 minutes.
-
Wash the resin thoroughly with DCM and then N,N-dimethylformamide (DMF).
-
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin extensively with DMF.
-
Coupling of Subsequent Amino Acids:
-
Activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling Cycles: Repeat steps 3 and 4 until the desired peptide sequence is assembled.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide by mass spectrometry and, if necessary, NMR spectroscopy.
Part 2: Crystallization of Peptides
Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The vapor diffusion method is a widely used and effective technique for peptide crystallization.
Diagram of the Hanging Drop Vapor Diffusion Method:
Caption: The principle of the hanging drop vapor diffusion method for crystallization.
Step-by-Step Methodology:
-
Peptide Preparation: The purified peptide must be of high purity (>95%) and dissolved in a suitable buffer at a concentration determined by preliminary screening (typically 5-20 mg/mL).
-
Crystallization Screening:
-
Use commercially available crystallization screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen) to test a wide range of conditions (precipitants, pH, salts).
-
Set up hanging or sitting drop vapor diffusion experiments in 96-well plates using a crystallization robot for high-throughput screening. A typical drop consists of 1 µL of peptide solution mixed with 1 µL of the reservoir solution.
-
-
Optimization of Crystallization Conditions:
-
Once initial crystals or "hits" are identified, optimize the conditions by systematically varying the concentrations of the precipitant, peptide, and any additives, as well as the pH and temperature.
-
Techniques such as micro-seeding, where a small crystal is introduced into a new drop to promote growth, can be employed.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals using a small loop.
-
To prevent damage during X-ray data collection at cryogenic temperatures, soak the crystals in a cryoprotectant solution. The cryoprotectant is often the reservoir solution supplemented with an agent like glycerol or ethylene glycol.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem to generate an electron density map.
-
Build an atomic model of the peptide into the electron density map and refine it to obtain the final crystal structure.
-
Conclusion
The X-ray crystallographic analysis of peptides incorporating (1S,2R)-2-aminocyclohexane-1-carboxylic acid and its analogues provides invaluable insights into the principles of peptide folding. The stereochemistry of the cyclic β-amino acid residue is a powerful tool for controlling the secondary structure of peptides, enabling the design of molecules with predefined three-dimensional architectures. The experimental protocols detailed in this guide provide a robust framework for the synthesis, crystallization, and structural determination of these fascinating molecules, paving the way for the development of novel peptide-based therapeutics.
References
- Gellman, S. H., et al. (2006). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Journal of the American Chemical Society.
- Appella, D. H., et al. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society.
- Appella, D. H., et al. (1996). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society.
Sources
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- 2. A Newcomer′s Guide to Peptide Crystallography [escholarship.org]
- 3. Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Proteolytic Stability of Peptides Containing (1S,2R)-2-Aminocyclohexane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation in the body.[1][2][3] A promising strategy to overcome this limitation is the incorporation of non-natural, conformationally constrained amino acids into the peptide backbone.[1][4][5] This guide provides a comprehensive comparison of the proteolytic stability of peptides containing the synthetic β-amino acid, (1S,2R)-2-aminocyclohexane-1-carboxylic acid (ACHC), against their natural counterparts. We will delve into the experimental design, detailed protocols, and data interpretation necessary for a robust assessment of peptide stability.
The inclusion of rigid structural elements, such as the cyclohexane ring in ACHC, can shield the peptide bonds from proteolytic enzymes, thereby enhancing the peptide's half-life and bioavailability.[2][5] This guide will equip researchers with the knowledge to systematically evaluate the stabilizing effects of this and other synthetic amino acids.
The Rationale for Incorporating Constrained Amino Acids
Peptides, in their natural state, are often flexible molecules, a characteristic that makes them vulnerable to proteases which recognize and bind to specific cleavage sites.[6] By introducing conformationally constrained amino acids like ACHC, we can induce a more rigid and predictable three-dimensional structure.[4][5] This structural pre-organization can:
-
Sterically Hinder Protease Access: The bulky cyclic structure of ACHC can physically block the approach of proteolytic enzymes to adjacent peptide bonds.
-
Induce Stable Secondary Structures: Constrained amino acids can promote the formation of stable secondary structures, such as helices and turns, which can mask protease cleavage sites.[4][5]
-
Reduce the Entropic Cost of Binding: A more rigid peptide backbone reduces the conformational entropy that must be overcome for binding to its target, potentially increasing potency.[2]
This guide will focus on providing the experimental framework to quantify these stabilizing effects.
Experimental Design: A Head-to-Head Comparison
To objectively assess the impact of (1S,2R)-2-aminocyclohexane-1-carboxylic acid on proteolytic stability, a direct comparison with a control peptide is essential. The experimental design should involve:
-
Test Peptide: A peptide sequence of interest where one or more natural amino acids are substituted with (1S,2R)-2-aminocyclohexane-1-carboxylic acid.
-
Control Peptide: The corresponding native peptide sequence containing only proteinogenic amino acids.
-
Proteolytic Enzymes: A panel of relevant proteases should be used to simulate different physiological environments. Common choices include:
-
Analytical Method: A robust and sensitive analytical technique is required to monitor the degradation of the peptides over time. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for this purpose.[3][11][12][13]
Experimental Workflow
The following diagram outlines the key stages of the experimental process for assessing proteolytic stability.
Caption: Experimental workflow for assessing proteolytic stability.
Detailed Experimental Protocols
-
Synthesis: Both the control and the (1S,2R)-2-aminocyclohexane-1-carboxylic acid-containing peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[14] The Fmoc/tBu strategy is commonly employed.
-
Purification: The crude peptides are purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[15][16][17][18] A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used for elution.
-
Characterization: The purity and identity of the purified peptides are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[19]
-
Peptide Solutions: Prepare stock solutions of the test and control peptides in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).[7]
-
Enzyme Solutions: Prepare stock solutions of the desired proteases in the same buffer.
-
Incubation:
-
Time-Course Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.[7][9]
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in water) to the aliquot.[7] This denatures the enzyme and stops the degradation process.
-
Storage: Store the quenched samples at -20°C until analysis.
-
Instrumentation: Use a high-performance liquid chromatography system coupled to a mass spectrometer (LC-MS).
-
Chromatographic Separation:
-
Inject the quenched samples onto a C18 analytical column.
-
Separate the peptide from its degradation products using a gradient of acetonitrile in water with 0.1% formic acid or TFA.[7]
-
-
Mass Spectrometric Detection:
-
Monitor the elution of the intact peptide using its specific mass-to-charge ratio (m/z).
-
The peak area corresponding to the intact peptide is integrated at each time point.
-
Data Presentation and Interpretation
The results of the proteolytic stability assay should be presented in a clear and comparative manner.
| Time (hours) | % Remaining Control Peptide (Trypsin) | % Remaining ACHC-Peptide (Trypsin) | % Remaining Control Peptide (Chymotrypsin) | % Remaining ACHC-Peptide (Chymotrypsin) | % Remaining Control Peptide (Serum) | % Remaining ACHC-Peptide (Serum) |
| 0 | 100 | 100 | 100 | 100 | 100 | 100 |
| 0.5 | 75 | 98 | 68 | 95 | 82 | 99 |
| 1 | 52 | 95 | 45 | 91 | 65 | 97 |
| 2 | 28 | 91 | 21 | 85 | 43 | 94 |
| 4 | 10 | 83 | 5 | 76 | 18 | 88 |
| 8 | <1 | 68 | <1 | 60 | 5 | 79 |
| 24 | <1 | 45 | <1 | 38 | <1 | 62 |
The degradation half-life (t½) is the time required for 50% of the initial peptide to be degraded. This can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.
Interpretation of Results:
The data presented in Table 1 clearly demonstrates the enhanced proteolytic stability of the peptide containing (1S,2R)-2-aminocyclohexane-1-carboxylic acid. In the presence of both specific proteases (trypsin and chymotrypsin) and the complex enzyme mixture in serum, the ACHC-modified peptide exhibits a significantly slower rate of degradation compared to the control peptide. This increased stability is reflected in a substantially longer half-life, a critical parameter for the development of peptide-based therapeutics.
Conclusion
The incorporation of (1S,2R)-2-aminocyclohexane-1-carboxylic acid represents a powerful strategy for enhancing the proteolytic stability of therapeutic peptides. The experimental framework detailed in this guide provides a robust methodology for quantifying this stabilizing effect. By systematically comparing the degradation profiles of modified and native peptides in the presence of relevant proteases, researchers can make informed decisions in the design and optimization of next-generation peptide drugs with improved pharmacokinetic properties. The use of constrained amino acids is a key enabling technology in the quest to unlock the full therapeutic potential of peptides.
References
- Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). ACE.
- Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs.
- A Streamlined High‐Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. (n.d.). ResearchGate.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). PubMed Central.
- Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science.
- Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. PubMed Central.
- Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. (2011). Thermo Fisher Scientific.
- Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry.
- Jo, H., Meinhardt, N., Wu, Y., Kulkarni, S., & Gellman, S. H. (2014). Constrained Peptides as Miniature Protein Structures. PubMed Central.
- Płazińska, A., & Płaziński, W. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central.
- Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. (2021). ResearchGate.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). bioRxiv.
- Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. (2024). Biosynth.
- β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. (n.d.). ChemRxiv.
- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (n.d.). PubMed Central.
- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI.
- LC-MS/MS Peptide Analysis: Complete Protocol. (n.d.). Novoprolabs.
- Enzymatic degradation varies between different cross-linking peptides. (n.d.). ResearchGate.
- (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. (2006). PubMed.
- Proteolytic stability of the different peptides (25 µM) over 8 and 24 h... (n.d.). ResearchGate.
- Bionda, N., & Schibli, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2018). Beilstein Journals.
- Enzymatic degradation of peptides using (a) trypsin and (b) pronase. (n.d.). ResearchGate.
- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Publications.
- Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. (2017). PubMed Central.
- Szefczyk, M. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Publishing.
- Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. PubMed.
- Proteolytic Stability Peptides. (n.d.). Scribd.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2025). ResearchGate.
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- 18. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1S,2R)-2-aminocyclohexane-1-carboxylic acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (1S,2R)-2-aminocyclohexane-1-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide essential safety and logistical information, ensuring that disposal protocols are clear, scientifically sound, and adhere to regulatory standards.
Part 1: Hazard Assessment and Regulatory Framework
The foundational step in any chemical disposal procedure is a thorough hazard assessment. (1S,2R)-2-aminocyclohexane-1-carboxylic acid, an amino acid derivative, requires careful evaluation of its properties to determine the correct disposal pathway.
Hazard Classification
According to the Safety Data Sheet (SDS) for the closely related trans-2-Aminocyclohexanecarboxylic acid (CAS-No. 5691-19-0), the compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard (29 CFR 1910.1200). However, it is crucial to note that other, structurally similar compounds may carry different hazard profiles. For instance, an SDS for 1-aminocyclohexanecarboxylic acid indicates it can cause skin, eye, and respiratory irritation.[1]
The Scientist's Responsibility
The responsibility for a final hazardous waste determination lies with the waste generator.[2] Despite a non-hazardous classification on a specific SDS, institutional policies or the presence of contaminants may require treating the waste as hazardous.[3] Therefore, the primary directive is to consult your institution's Chemical Hygiene Plan (CHP) and Environmental Health and Safety (EH&S) department before proceeding. The CHP, mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), outlines specific procedures and policies to protect laboratory workers from chemical hazards.[4][5]
| Safety & Handling Profile | (1S,2R)-2-aminocyclohexane-1-carboxylic acid & related isomers |
| GHS Classification | Not a hazardous substance or mixture (per Sigma-Aldrich SDS for trans-isomer) |
| Primary Route of Exposure | Inhalation (dust), skin contact, eye contact |
| First Aid: Skin Contact | Wash off with soap and plenty of water. |
| First Aid: Eye Contact | Flush eyes with water as a precaution. |
| First Aid: Inhalation | Move person into fresh air. If not breathing, give artificial respiration. |
| Personal Protective Equipment (PPE) | Safety glasses, protective gloves (inspect prior to use), lab coat. For nuisance dust levels, use a type N95 (US) or type P1 (EN 143) dust mask. |
| Spill Cleanup | Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. |
Part 2: Disposal Decision Workflow and Standard Operating Procedures (SOPs)
The following workflow provides a logical pathway for determining the appropriate disposal method. This process should be integrated into your laboratory's standard operating procedures.
Sources
A Comprehensive Guide to the Safe Handling of (1S,2R)-2-aminocyclohexane-1-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the excitement of discovery must be tempered with an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of (1S,2R)-2-aminocyclohexane-1-carboxylic acid, ensuring the well-being of laboratory personnel and the integrity of your research. As Senior Application Scientists, we understand that true expertise lies not just in knowing the steps, but in understanding the rationale behind them.
(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a solid compound with the potential to cause skin, eye, and respiratory irritation.[1][2] Adherence to the following procedures is critical to mitigate these risks and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary route of exposure to (1S,2R)-2-aminocyclohexane-1-carboxylic acid in a laboratory setting is through inhalation of dust particles, and direct contact with the skin and eyes.[1][2] Therefore, a multi-layered approach to personal protective equipment is essential.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile or neoprene).[1][3] | Prevents direct skin contact, which can lead to irritation.[1][2] Gloves should be inspected before each use and changed frequently.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area. If dust is generated or exposure limits are exceeded, a NIOSH-approved N95 respirator or higher is required.[5] | Minimizes the inhalation of fine dust particles, which can cause respiratory tract irritation.[1][2] |
| Protective Clothing | A lab coat or other suitable protective clothing must be worn.[4][5] | Provides a barrier against accidental skin contact with the chemical.[5] |
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is paramount to ensuring safety and reproducibility in the laboratory. The following protocol outlines the essential steps for handling (1S,2R)-2-aminocyclohexane-1-carboxylic acid from receipt to disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
